DB-959
Description
Properties
CAS No. |
1257641-15-8 |
|---|---|
Molecular Formula |
C25H27NO5 |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
2-[(1S)-5-[2-[5-ethyl-2-(4-methoxyphenyl)-1,3-oxazol-4-yl]ethoxy]-2,3-dihydro-1H-inden-1-yl]acetic acid |
InChI |
InChI=1S/C25H27NO5/c1-3-23-22(26-25(31-23)16-6-8-19(29-2)9-7-16)12-13-30-20-10-11-21-17(14-20)4-5-18(21)15-24(27)28/h6-11,14,18H,3-5,12-13,15H2,1-2H3,(H,27,28)/t18-/m0/s1 |
InChI Key |
BINJXYDNGPHRGX-SFHVURJKSA-N |
Isomeric SMILES |
CCC1=C(N=C(O1)C2=CC=C(C=C2)OC)CCOC3=CC4=C(C=C3)[C@@H](CC4)CC(=O)O |
Canonical SMILES |
CCC1=C(N=C(O1)C2=CC=C(C=C2)OC)CCOC3=CC4=C(C=C3)C(CC4)CC(=O)O |
Appearance |
Solid powder |
Other CAS No. |
879409-35-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origin of Product |
United States |
Foundational & Exploratory
DB-959: A Dual PPAR-δ/γ Agonist for the Treatment of Alzheimer's Disease
An In-depth Technical Guide on the Mechanism of Action
Introduction
DB-959, also known as T3D-959, is an orally available, small molecule dual agonist of the peroxisome proliferator-activated receptors (PPAR) delta (δ) and gamma (γ).[1][2] Originally investigated as a therapeutic for type 2 diabetes and dyslipidemia, its potential has been repositioned to address the underlying metabolic dysfunctions increasingly implicated in Alzheimer's disease (AD).[1][3] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular targets, preclinical efficacy, and clinical findings, tailored for researchers, scientists, and drug development professionals. The central hypothesis for its use in AD is that the condition is, in part, a metabolic disease, sometimes referred to as "Type 3 diabetes," characterized by brain insulin resistance and impaired glucose metabolism.[1]
Core Mechanism of Action: PPAR-δ/γ Agonism
This compound functions as a dual agonist for PPAR-δ and PPAR-γ, which are nuclear receptors that regulate the transcription of genes involved in glucose and lipid metabolism, energy homeostasis, and inflammation.[4][5] Upon binding, this compound induces a conformational change in the PPARs, causing them to form a heterodimer with retinoid X receptors (RXRs).[6] This complex then binds to specific DNA sequences known as peroxisome proliferator hormone response elements (PPREs) in the promoter region of target genes, thereby modulating their expression.[6]
A key characteristic of this compound is its biased agonism, with a significantly higher potency for PPAR-δ compared to PPAR-γ.[3] This differential activity is believed to contribute to its therapeutic profile by harnessing the neuroprotective benefits of both receptor subtypes while potentially mitigating side effects associated with strong PPAR-γ activation, such as weight gain.[3]
Signaling Pathway of this compound
Caption: Signaling pathway of this compound as a dual PPAR-δ/γ agonist.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in preclinical and clinical studies.
Table 1: Potency of this compound
| Target | Human ED50 | Potency Ratio (δ:γ) | Reference |
| PPAR-δ | 19 nM | 15x | [3][6] |
| PPAR-γ | 297 nM | 1x | [3][6] |
Table 2: Preclinical Efficacy in Streptozotocin (STZ)-Induced Rat Model of AD
| Parameter | Treatment Group | Outcome | Reference |
| Spatial Learning & Memory (Morris Water Maze) | T3D-959 (0.3 to 3.0 mg/kg/day) | Significant improvement | [6] |
| Brain Weight | T3D-959 (0.3, 0.7, 3.0 mg/kg/day) | Abrogated STZ-induced reduction | [6] |
| Blood Glucose Levels | T3D-959 (late 0.7, 1.0, 3.0 mg/kg/day) | Normalized non-fasting levels | [6] |
| Oxidative Stress | T3D-959 (0.5–1.0 µM in slice cultures) | Reduced levels | [6] |
| Amyloid-β (Aβ) | T3D-959 (0.5–1.0 µM in slice cultures) | Reduced levels | [6] |
| Phospho-tau | T3D-959 (0.5–1.0 µM in slice cultures) | Normalized expression | [6] |
| Motor Function (Rotarod Test) | T3D-959 (1.0 mg/kg/day) | Significantly improved performance | [7][8] |
Table 3: Clinical Trial Dosages and Key Findings
| Trial Phase | Doses | Duration | Key Findings | References |
| Phase 1 (Healthy Volunteers) | Up to 200 mg (single ascending dose) | Single Dose | Well-tolerated | [3] |
| Phase 2a (NCT02560753) | 3, 10, 30, 90 mg/day | 14 days | Safe and well-tolerated; demonstrated target engagement | [9][10] |
| Phase 2 PIONEER (NCT04251182) | 15, 30, 45 mg/day | 24 weeks | Failed to meet primary endpoints in the full population but showed promise in a biomarker-positive subgroup; improved plasma Aβ42/40 ratio and neurogranin | [5][11][12] |
| Phase 2b/3 (NCT06964230) | 30 mg/day | 78 weeks | Planned to assess efficacy and safety in a biomarker-confirmed AD population | [3][4] |
Experimental Protocols
Preclinical Evaluation in a Sporadic AD Model
The primary preclinical model used to evaluate the efficacy of this compound is the intracerebral (i.c.) streptozotocin (STZ)-treated rat model, which mimics the metabolic and neurodegenerative features of sporadic AD.[6]
Methodology:
-
Animal Model: Adult Long Evans rats were used.
-
Induction of AD-like Pathology: A single intracerebral injection of STZ was administered to induce deficits in spatial learning and memory, neurodegeneration, and impairments in brain insulin and IGF signaling.[6]
-
Drug Administration: Control and STZ-treated rats were administered either saline or this compound (at doses ranging from 0.3 to 3.0 mg/kg/day) via oral gavage for 28 days.[6]
-
Behavioral Assessment: Spatial learning and memory were evaluated using the Morris water maze test.[6] Motor function was assessed using the Rotarod test.[7][8]
-
Ex Vivo Analysis: Frontal lobe slice cultures were generated 24 hours after STZ or vehicle administration to study the early effects of this compound (0.5–1.0 µM) on cell viability and molecular markers of AD.[6]
-
Biochemical and Histopathological Analysis: Brain tissue was analyzed for levels of oxidative stress, Aβ, phospho-tau, choline acetyltransferase, and myelin-associated glycoprotein.[6]
Experimental Workflow for Preclinical Studies
Caption: Workflow for preclinical evaluation of this compound in a rat model of sporadic AD.
Conclusion
This compound represents a promising therapeutic approach for Alzheimer's disease by targeting the metabolic dysfunctions that are increasingly recognized as core components of the disease's pathophysiology. Its dual agonism of PPAR-δ and PPAR-γ provides a multi-faceted mechanism to improve glucose and lipid metabolism, reduce neuroinflammation, and exert neuroprotective effects.[6][8] Preclinical studies have demonstrated its ability to reverse cognitive deficits and pathological markers in a relevant animal model of sporadic AD.[6][7] While late-stage clinical trials have yet to definitively prove its efficacy in a broad patient population, subgroup analyses from the Phase 2 PIONEER trial suggest that this compound may offer significant benefits for patients with a confirmed biological diagnosis of AD.[11][12] Future clinical development will be critical in establishing the role of this compound as a disease-modifying therapy for Alzheimer's disease.
References
- 1. alzforum.org [alzforum.org]
- 2. Targeting Alzheimer’s Disease Neuro-Metabolic Dysfunction with a Small Molecule Nuclear Receptor Agonist (T3D-959) Reverses Disease Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. neurologylive.com [neurologylive.com]
- 6. T3D-959: A Multi-Faceted Disease Remedial Drug Candidate for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting Alzheimer's Disease Neuro-Metabolic Dysfunction with a Small Molecule Nuclear Receptor Agonist (T3D-959) Reverses Disease Pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Targeting brain metabolism in Alzheimer’s disease: results from the PIONEER trial | VJDementia [vjdementia.com]
- 12. Phase 2 PIONEER Trial of Oral T3D‐959 for the Treatment of Patients Diagnosed with Mild‐to‐Moderate Alzheimer’s Disease: New Results in a Modified Intent‐to‐Treat Population - PMC [pmc.ncbi.nlm.nih.gov]
DB-959 and its Role in Modulating Neuroinflammation Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DB-959 (also known as T3D-959) is an orally available, brain-penetrant dual agonist of the peroxisome proliferator-activated receptors delta (PPARδ) and gamma (PPARγ), with a 15-fold higher potency for PPARδ.[1] Initially developed for type 2 diabetes, its ability to target fundamental metabolic dysfunctions has led to its repositioning for the treatment of Alzheimer's disease (AD), where neuroinflammation is a critical pathological component.[2] This technical guide provides an in-depth overview of this compound's mechanism of action in the context of neuroinflammation, supported by preclinical and clinical data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Introduction to Neuroinflammation in Alzheimer's Disease
Neuroinflammation, driven by the activation of glial cells such as microglia and astrocytes, is a key feature of Alzheimer's disease.[3] This sustained inflammatory response contributes to neuronal dysfunction, synaptic loss, and ultimately, cognitive decline. Key molecular players in this process include pro-inflammatory cytokines (e.g., TNF-α, IL-1β), reactive oxygen species (ROS), and the activation of signaling pathways like NF-κB and AP-1. Targeting these neuroinflammatory pathways presents a promising therapeutic strategy for AD.
This compound: Mechanism of Action in Neuroinflammation
This compound exerts its anti-neuroinflammatory effects primarily through the activation of PPARδ and PPARγ, which are nuclear receptors that function as ligand-activated transcription factors. Upon activation, they form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their expression.[2]
A key anti-inflammatory mechanism of both PPARδ and PPARγ is the transrepression of pro-inflammatory transcription factors, including Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[2][4] This action leads to a downstream reduction in the expression of various pro-inflammatory genes.
Signaling Pathways Modulated by this compound
The activation of PPARδ and PPARγ by this compound in glial cells initiates a cascade of events that collectively suppress the neuroinflammatory response.
Quantitative Data from Preclinical and Clinical Studies
Preclinical Data
Preclinical studies utilizing the intracerebral streptozotocin (i.c. STZ)-induced rat model of sporadic AD have demonstrated the anti-inflammatory effects of this compound.
| Parameter | Model | Treatment Group | Outcome | Reference |
| Pro-inflammatory Cytokines | i.c. STZ Rat Model | T3D-959 | Reduction in TNF-α and IL-1β | [5] |
| Oxidative Stress | i.c. STZ Rat Model | T3D-959 | Reduced levels of oxidative stress | [6] |
| Glial Activation | i.c. STZ Rat Model | T3D-959 | Not explicitly quantified, but inferred from reduced neuroinflammation | [7] |
Clinical Data: PIONEER Phase 2 Trial
The PIONEER trial, a Phase 2, randomized, double-blind, placebo-controlled study, evaluated the efficacy and safety of this compound in patients with mild-to-moderate AD. The trial provided key quantitative data on biomarkers associated with neurodegeneration and neuroinflammation.[8][9]
| Biomarker | Dose Group | Result vs. Placebo | p-value | Reference |
| Plasma Aβ42/40 Ratio | 30mg T3D-959 | Significant Improvement | 0.011 | [8][9][10] |
| 45mg T3D-959 | Significant Improvement | 0.033 | [8][9][10] | |
| Plasma Neurogranin | 30mg T3D-959 | Significant Improvement | 0.035 | [8][9][10] |
| 45mg T3D-959 | Significant Improvement | 0.051 | [8][9][10] |
Experimental Protocols
Intracerebral Streptozotocin (i.c. STZ) Rat Model of Sporadic AD
This is a widely used non-transgenic animal model that recapitulates many features of sporadic AD, including neuroinflammation.
Protocol Steps:
-
Animal Preparation: Male Wistar rats (3-4 months old) are acclimatized to the laboratory conditions.
-
Anesthesia: Animals are anesthetized using a suitable anesthetic agent (e.g., a combination of ketamine and xylazine).
-
Stereotaxic Surgery: The anesthetized rat is placed in a stereotaxic frame. The scalp is incised, and a small burr hole is drilled in the skull over the target injection sites (lateral ventricles).
-
i.c.v. Injection: A solution of streptozotocin (typically 2-3 mg/kg body weight, dissolved in citrate buffer, pH 4.5) is slowly injected bilaterally into the lateral ventricles.[11] The control group receives a vehicle injection.
-
Post-operative Care: After surgery, the incision is sutured, and the animals are monitored during recovery.
-
Drug Administration: Following a recovery period, daily oral administration of this compound or vehicle is initiated and continued for the duration of the study (e.g., 28 days).
-
Outcome Measures: At the end of the treatment period, behavioral tests (e.g., Morris water maze for cognitive function) are performed. Subsequently, animals are euthanized, and brain tissue is collected for biochemical (e.g., ELISA for cytokines) and immunohistochemical (e.g., staining for microglia and astrocyte markers) analyses.
PIONEER Phase 2 Clinical Trial Protocol
A multi-center, randomized, double-blind, placebo-controlled study in patients with mild-to-moderate Alzheimer's disease.
Key Aspects of the Protocol:
-
Study Population: 250 individuals with mild-to-moderate Alzheimer's disease.[12]
-
Design: Randomized, double-blind, placebo-controlled, parallel-group study.
-
Intervention: Oral, once-daily administration of T3D-959 at doses of 15 mg, 30 mg, or 45 mg, or a matching placebo for 24 weeks.[13]
-
Primary Outcome Measures: Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog11) and the Alzheimer's Disease Cooperative Study-Clinical Global Impression of Change (ADCS-CGIC).[10]
-
Secondary and Exploratory Outcome Measures: Included plasma biomarkers such as the Aβ42/40 ratio and neurogranin, which are relevant to the underlying pathology and neurodegeneration.[10]
Conclusion
This compound represents a promising therapeutic candidate for Alzheimer's disease with a novel mechanism of action that addresses the critical role of neuroinflammation. By activating both PPARδ and PPARγ, this compound modulates key signaling pathways in glial cells, leading to a reduction in the production of pro-inflammatory mediators. Preclinical and Phase 2 clinical data support its potential to modify the disease course. Further investigation in larger, longer-term clinical trials is warranted to fully elucidate its therapeutic benefits in the treatment of Alzheimer's disease.
References
- 1. T3D-959: A Multi-Faceted Disease Remedial Drug Candidate for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPARδ prevents radiation-induced proinflammatory responses in microglia via transrepression of NF-κB and inhibition of the PKCα/MEK1/2/ERK1/2/AP-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of Microglial Innate Immunity in Alzheimer’s Disease by Activation of Peroxisome Proliferator-activated Receptor Gamma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. t3dtherapeutics.com [t3dtherapeutics.com]
- 6. Expression of TNF‑α and IL‑β can be suppressed via the PPAR‑γ/mTOR signaling pathway in BV‑2 microglia: A potential anti‑inflammation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alzforum.org [alzforum.org]
- 8. neurologylive.com [neurologylive.com]
- 9. researchgate.net [researchgate.net]
- 10. Phase 2 PIONEER Trial of Oral T3D‐959 for the Treatment of Patients Diagnosed with Mild‐to‐Moderate Alzheimer’s Disease: New Results in a Modified Intent‐to‐Treat Population - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of anti-inflammatory and neuroprotective actions of PPAR-gamma agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. T3D Therapeutics Announces Positive Top-Line Results from the Phase 2 PIONEER Trial of T3D-959 in Mild-To-Moderate Alzheimer's Disease [prnewswire.com]
- 13. alzdiscovery.org [alzdiscovery.org]
T3D-959: A Novel Metabolic Approach to Combatting Amyloid-Beta and Tau Pathology in Alzheimer's Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
T3D-959 is a novel, orally administered, small-molecule dual agonist of peroxisome proliferator-activated receptors delta and gamma (PPARδ/γ) under investigation for the treatment of Alzheimer's disease (AD). This technical guide provides a comprehensive overview of the core scientific data and methodologies related to T3D-959's effects on the hallmark pathologies of AD: amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles. Clinical and preclinical data suggest that T3D-959's mechanism of action, centered on improving cerebral glucose and lipid metabolism, offers a promising multifactorial approach to disease modification. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways to provide a thorough resource for the scientific community.
Introduction: A Metabolic Perspective on Alzheimer's Disease
The prevailing hypotheses of Alzheimer's disease have long centered on the amyloid cascade and tau pathology. However, a growing body of evidence suggests that underlying metabolic dysregulation, particularly impaired insulin signaling and glucose metabolism in the brain, is a critical upstream driver of neurodegeneration. T3D-959 is being developed based on the rationale that correcting these metabolic defects can, in turn, mitigate the downstream pathologies of Aβ and tau. As a dual agonist of PPARδ and PPARγ, nuclear receptors that are key regulators of energy homeostasis, T3D-959 aims to restore metabolic balance within the central nervous system.
Quantitative Data on the Effects of T3D-959
The clinical efficacy of T3D-959 has been evaluated in the Phase 2 PIONEER trial, a randomized, double-blind, placebo-controlled study in patients with mild-to-moderate AD. The trial assessed the safety and efficacy of three doses of T3D-959 (15 mg, 30 mg, and 45 mg) administered once daily for 24 weeks.[1][2] Key biomarker data from this trial are summarized below.
Table 1: Effect of T3D-959 on Plasma Amyloid-Beta 42/40 Ratio in the PIONEER Trial (Modified Intent-to-Treat Population)
| Treatment Group | N | Change from Baseline in Aβ42/40 Ratio | p-value vs. Placebo |
| Placebo | 32 | Decrease | - |
| T3D-959 (15 mg) | 38 | Not Reported | Not Significant |
| T3D-959 (30 mg) | 39 | Significant Improvement | 0.011[3][4][5] |
| T3D-959 (45 mg) | 32 | Significant Improvement | 0.033[3][4][5] |
A higher Aβ42/40 ratio is indicative of a reduction in the proportion of the more amyloidogenic Aβ42 peptide.
Table 2: Effect of T3D-959 on Plasma Neurogranin in the PIONEER Trial (mITT Population)
| Treatment Group | N | Change from Baseline in Neurogranin | p-value vs. Placebo |
| Placebo | 32 | Increase | - |
| T3D-959 (15 mg) | 38 | Not Reported | Not Significant |
| T3D-959 (30 mg) | 39 | Significant Improvement | 0.035[4][5] |
| T3D-959 (45 mg) | 32 | Significant Improvement | 0.051[4][5] |
Neurogranin is a postsynaptic protein and a biomarker of synaptic degeneration.
Table 3: Subgroup Analysis of T3D-959 (30 mg) in Patients with High Baseline pTau-217/Non-pTau-217 Ratio
| Biomarker | Observation |
| Plasma Aβ42/40 Ratio | Stronger improvement compared to the overall Intent-to-Treat population.[6] The effect was described as two-fold greater than in the overall population.[7] |
| Cognitive Function (ADAS-Cog11) | A 2-point improvement versus placebo.[1] |
Elevated pTau-217 is a specific biomarker for Alzheimer's disease pathology.
Signaling Pathways of T3D-959 in Modulating Amyloid-Beta and Tau Pathology
T3D-959 exerts its effects through the activation of PPARδ and PPARγ, which in turn modulate a cascade of downstream signaling events impacting both amyloid and tau pathologies.
Impact on Amyloid-Beta Production
T3D-959 is hypothesized to shift the processing of amyloid precursor protein (APP) away from the amyloidogenic pathway. This is achieved by influencing the activity of the secretase enzymes that cleave APP.
-
PPARδ-mediated Suppression of BACE1: Activation of PPARδ can upregulate the expression of Suppressor of Cytokine Signaling 1 (SOCS1). SOCS1, in turn, inhibits the JAK2/STAT1 signaling pathway, which leads to a decrease in the transcription of the gene for beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), the rate-limiting enzyme in the amyloidogenic pathway.[3]
-
PPARγ-mediated Inhibition of BACE1: Activation of PPARγ can inhibit the activity of the transcription factor NF-κB. Since NF-κB can promote the expression of BACE1, its inhibition by PPARγ activation leads to reduced BACE1 levels.[6][8]
Impact on Tau Pathology
Hyperphosphorylation of the microtubule-associated protein tau is a key driver of neurofibrillary tangle formation. T3D-959 is believed to counteract this process by modulating the activity of key kinases involved in tau phosphorylation.
-
PPARγ-mediated Inhibition of GSK-3β: Glycogen synthase kinase 3 beta (GSK-3β) is a primary tau kinase. Activation of PPARγ has been shown to inhibit the activity of GSK-3β, thereby reducing the hyperphosphorylation of tau.[4]
Experimental Protocols
PIONEER Phase 2 Clinical Trial
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled trial.[2]
-
Participants: 256 individuals with mild-to-moderate Alzheimer's disease (Mini-Mental State Examination score of 14-26).[2]
-
Intervention: Oral administration of T3D-959 (15 mg, 30 mg, or 45 mg) or placebo once daily for 24 weeks.[1]
-
Biomarker Analysis: Plasma samples were collected at baseline and at the end of treatment. The plasma Aβ42/40 ratio was a secondary outcome measure, while plasma neurogranin and pTau-217 were exploratory endpoints.[5][9] Efficacy was evaluated as least-squares mean changes from baseline to week 24.[5]
Preclinical Studies in a Sporadic AD Rat Model
-
Animal Model: A model of sporadic AD was induced in rats by intracerebral (i.c.) administration of streptozotocin (STZ).[10]
-
Treatment: T3D-959 was administered by oral gavage at doses ranging from 0.3 to 3.0 mg/kg/day for 28 days.[10]
-
Biochemical Analysis of Aβ and p-Tau:
-
Western Blotting: Brain tissue homogenates were subjected to SDS-PAGE and transferred to nitrocellulose membranes. Membranes were probed with primary antibodies specific for total tau and various phosphorylated tau epitopes. Following incubation with secondary antibodies, protein bands were visualized using enhanced chemiluminescence.
-
ELISA: Levels of Aβ peptides in brain lysates were quantified using commercially available enzyme-linked immunosorbent assay kits.
-
-
Behavioral Testing: Spatial learning and memory were assessed using the Morris water maze test.[10]
References
- 1. neurologylive.com [neurologylive.com]
- 2. t3dtherapeutics.com [t3dtherapeutics.com]
- 3. Activation of peroxisome proliferator-activated receptor delta suppresses BACE1 expression by up-regulating SOCS1 in a JAK2/STAT1-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of PPARγ in the Differentiation and Function of Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 2 PIONEER Trial of Oral T3D‐959 for the Treatment of Patients Diagnosed with Mild‐to‐Moderate Alzheimer’s Disease: New Results in a Modified Intent‐to‐Treat Population - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective PPAR-Delta/PPAR-Gamma Activation Improves Cognition in a Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. alzdiscovery.org [alzdiscovery.org]
DB-959 and Its Role in Neuronal Glucose Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DB-959, also known as T3D-959, is a novel, brain-penetrant, dual agonist of the Peroxisome Proliferator-Activated Receptors delta and gamma (PPARδ/γ), with a notable 15-fold higher selectivity for PPARδ.[1] This compound has emerged as a promising therapeutic candidate for neurodegenerative conditions, particularly Alzheimer's disease (AD), where impaired neuronal glucose metabolism and insulin resistance are recognized as core pathological features that manifest early in the disease progression.[1] Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors that play a critical role in the regulation of systemic and cellular energy homeostasis, including glucose and lipid metabolism.[2][3] By targeting the metabolic dysfunctions inherent in neurodegeneration, this compound represents a strategic approach to address the root causes of neuronal stress and decline.
This technical guide provides an in-depth exploration of the hypothesized mechanism of action of this compound on neuronal glucose metabolism, based on the established roles of PPARδ and PPARγ. It includes summaries of potential quantitative effects, detailed experimental protocols for assessing such effects, and visualizations of the key signaling pathways and workflows.
The Central Role of Impaired Glucose Metabolism in Neurodegeneration
Cerebral glucose hypometabolism is a well-documented and early indicator of Alzheimer's disease, often preceding cognitive symptoms.[1] This metabolic decline is closely linked to insulin resistance within the brain, a state where neurons fail to respond effectively to insulin. This impairment has profound consequences, including:
-
Energy Deficits: Reduced glucose uptake and utilization starve neurons of the necessary energy for synaptic transmission, maintenance of ion gradients, and cellular repair.
-
Increased Amyloid-β (Aβ) Production: Faulty insulin signaling can shift the processing of amyloid precursor protein (APP) towards the amyloidogenic pathway, increasing the production and secretion of neurotoxic Aβ oligomers.[1]
-
Oxidative Stress: Mitochondrial dysfunction, a consequence of poor glucose metabolism, leads to the overproduction of reactive oxygen species (ROS), causing damage to lipids, proteins, and nucleic acids.[4]
-
Neuroinflammation: Energy-deprived and stressed neurons can trigger the activation of microglia and astrocytes, leading to a chronic inflammatory state that exacerbates neuronal damage.[5][6]
Addressing this metabolic crisis is a key therapeutic strategy, and the dual agonism of this compound on both PPARδ and PPARγ is designed to target these interconnected pathologies synergistically.[1]
Core Mechanism of Action: A Dual PPARδ/γ Approach
The therapeutic potential of this compound is rooted in its ability to activate two distinct but complementary PPAR isoforms, both of which are expressed in the central nervous system and are crucial for metabolic regulation.[7][8]
General PPAR Signaling Pathway
Activation of PPARs follows a canonical mechanism for nuclear receptors. As a lipophilic molecule, this compound is expected to cross the cell membrane and bind to PPARδ and PPARγ in the cytoplasm or nucleus. This binding event induces a conformational change in the receptor, causing it to form a heterodimer with the Retinoid X Receptor (RXR). This PPAR-RXR complex then translocates to the nucleus, where it binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding recruits co-activator proteins, initiating the transcription of genes involved in glucose and lipid metabolism, mitochondrial biogenesis, and anti-inflammatory responses.[9][10]
References
- 1. An Exploratory Phase IIa Study of the PPAR delta/gamma Agonist T3D-959 Assessing Metabolic and Cognitive Function in Subjects with Mild to Moderate Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Progress on Peroxisome Proliferator-activated Receptor Gamma Agonist as an Emerging Therapeutic Approach for the Treatment of Alzheimer's Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PPAR agonist - Wikipedia [en.wikipedia.org]
- 4. Regulation of Neuroinflammatory Signaling by PPARγ Agonist in Mouse Model of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PPARs: a new target for neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Glial Cell Functions by PPAR-γ Natural and Synthetic Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression of Peroxisome Proliferator-Activated Receptor-γ in Key Neuronal Subsets Regulating Glucose Metabolism and Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. PPARγ/PGC1α signaling as a potential therapeutic target for mitochondrial biogenesis in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
T3D-959: A Preclinical Deep Dive into a Novel Metabolic Approach for Neurodegeneration
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
T3D-959 is an investigational, orally administered small molecule being developed as a potential treatment for neurodegenerative diseases, most notably Alzheimer's disease (AD).[1] The therapeutic rationale for T3D-959 is rooted in the hypothesis that sporadic AD is fundamentally an age-related metabolic disease, sometimes referred to as "Type 3 diabetes".[2] Unlike therapies focused on a single pathological hallmark, T3D-959 is designed to address the complex interplay of metabolic dysfunctions, including impaired glucose and lipid metabolism, which are believed to be core drivers of AD pathophysiology.[3][4] This guide provides a comprehensive overview of the preclinical research on T3D-959, detailing its mechanism of action, experimental protocols, and key efficacy data in models of neurodegeneration.
Core Mechanism of Action: Dual PPAR Agonism
T3D-959 functions as a dual agonist of Peroxisome Proliferator-Activated Receptors (PPARs), specifically targeting PPAR delta (PPARδ) and PPAR gamma (PPARγ).[2] These are nuclear receptors that act as transcription factors to regulate genes involved in energy homeostasis, lipid metabolism, and inflammation.[1][3]
-
Primary Target (PPARδ): T3D-959 is significantly more potent for PPARδ, with a human ED₅₀ of 19 nM.[5] PPARδ is highly expressed throughout the central nervous system (CNS), particularly in brain regions crucial for energy homeostasis.[3][5] Its activation is linked to improved fatty acid oxidation and glucose metabolism.
-
Secondary Target (PPARγ): The drug also activates PPARγ, albeit with a 15-fold lower potency (human ED₅₀ = 297 nM).[4][5] PPARγ activation is well-known for its insulin-sensitizing effects and has been a target for anti-diabetic drugs.[6]
This dual agonism, with a bias towards PPARδ, may offer synergistic effects in correcting the dysfunctional brain metabolism observed in AD.[3][4] By acting as an insulin sensitizer and regulating multiple metabolic pathways, T3D-959 aims to ameliorate the underlying metabolic defects that contribute to neurodegeneration.[4][7]
Preclinical Models and Experimental Protocols
The majority of preclinical efficacy studies for T3D-959 have utilized an established animal model of sporadic AD, which is induced by the intracerebral (i.c.) administration of streptozotocin (STZ).[5][8] This model recapitulates many features of AD, including deficits in spatial learning and memory, impaired brain insulin/IGF signaling, oxidative stress, and neurodegeneration.[2][5]
Key Experimental Protocols
1. In Vivo Streptozotocin (STZ)-Induced Sporadic AD Model
-
Animal Model: Adult Long Evans rats.[5]
-
Induction of Pathology: A sporadic AD model was generated via intracerebral (i.c.) administration of STZ.[8]
-
Treatment Regimen: Following STZ administration, rats were treated once daily by oral gavage with T3D-959 (formulated in 0.9% NaCl) or a saline vehicle.[5] Doses ranged from 0.3 to 3.0 mg/kg/day for a duration of 28 days.[8] Interventions were initiated at either 24 hours ("early") or 7 days ("late") post-STZ injection to assess different therapeutic windows.[5]
-
Behavioral Assessment: Spatial learning and memory were evaluated using the Morris Water Maze (MWM) test.[8] Motor performance was assessed using the rotarod test.[6]
-
Endpoint Analysis: Following the treatment period, brain tissues were analyzed for molecular and biochemical markers of AD pathology, including levels of amyloid-beta (Aβ), phospho-tau, markers of oxidative stress, and components of the insulin signaling pathway.[8]
2. Ex Vivo Organotypic Brain Slice Cultures
-
Culture Preparation: To study the direct and early effects of the compound, frontal lobe slice cultures were generated from rat brains 24 hours after i.c. STZ or vehicle injection.[8]
-
Treatment: The brain slices were treated with T3D-959 at concentrations of 0.5–1.0 µM.[8]
-
Analysis: The cultures were assessed for cell viability and changes in molecular markers associated with AD.[8]
Preclinical Efficacy Data
Preclinical studies have demonstrated that T3D-959 can ameliorate multiple AD-related pathologies, leading to significant improvements in cognitive function and normalizing key molecular indices of neurodegeneration.[3][8]
Cognitive and Functional Improvements
In the STZ-induced rat model, T3D-959 treatment resulted in significant improvements in cognitive and motor functions:
-
Spatial Learning and Memory: T3D-959 administration significantly improved performance in the Morris water maze test, indicating a rescue of spatial learning and memory deficits caused by STZ.[5][8]
-
Motor Performance: The treatment also led to improved motor performance on the rotarod test.[6]
Neuropathological and Biomarker Modulation
T3D-959 demonstrated broad, disease-modifying effects on the underlying molecular pathologies in the brain:
-
Reduction of AD Hallmarks: The treatment reduced levels of oxidative stress and Aβ, and normalized the expression of phospho-tau.[5][8]
-
Neuroprotection: It improved overall brain morphology, preserved cortical structure, and increased the expression of myelin-associated glycoprotein, suggesting a protective effect on neuronal and white matter integrity.[4][8]
-
Synaptic Health: T3D-959 normalized the expression of choline acetyltransferase, a marker for cholinergic neurons essential for memory.[8]
-
Improved Insulin/IGF Signaling: The compound effectively countered the STZ-induced metabolic dysfunction by normalizing key components of the insulin/IGF signaling pathway, including IGF-1R, IRS-1, Akt, p70S6K, and S9-GSK-3β.[2][4]
-
Anti-inflammatory Effects: T3D-959 treatment decreased the expression of multiple pro-inflammatory cytokines.[4]
Remarkably, these protective effects were observed even at the lowest tested doses of T3D-959.[5][8]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of T3D-959 (and its former designation, DB959) in neurodegeneration and metabolic disease models.
Table 1: Summary of In Vivo Efficacy in STZ-Induced AD Rat Model
| Parameter Assessed | Model | Treatment | Key Result | Reference |
|---|---|---|---|---|
| Spatial Learning & Memory | i.c. STZ Rats | 0.3 to 3.0 mg/kg/day T3D-959 (28 days) | Significant improvement in Morris Water Maze performance. | [5][8] |
| Motor Performance | i.c. STZ Rats | 1 mg/kg/day T3D-959 | Improved performance on the rotarod test. | [6] |
| Brain Weight | i.c. STZ Rats | Various doses | Abrogated the STZ-associated reduction in brain weight. | [5] |
| Blood Glucose | i.c. STZ Rats | 1 mg/kg/day T3D-959 (early) & 0.7, 1.0, 3 mg/kg/day (late) | Normalized non-fasting blood glucose levels. |[5] |
Table 2: Effects of T3D-959 on Molecular Markers in Preclinical AD Models
| Molecular Marker | Model | Treatment | Effect | Reference |
|---|---|---|---|---|
| Amyloid-beta (Aβ) | i.c. STZ Rats & Slice Cultures | 0.3-3.0 mg/kg/day (in vivo) & 0.5-1.0 µM (ex vivo) | Reduced levels. | [8] |
| Phospho-tau (pTau) | i.c. STZ Rats & Slice Cultures | 0.3-3.0 mg/kg/day (in vivo) & 0.5-1.0 µM (ex vivo) | Normalized expression. | [2][8] |
| Oxidative Stress | i.c. STZ Rats & Slice Cultures | 0.3-3.0 mg/kg/day (in vivo) & 0.5-1.0 µM (ex vivo) | Reduced levels. | [8] |
| Choline Acetyltransferase | i.c. STZ Rats & Slice Cultures | 0.3-3.0 mg/kg/day (in vivo) & 0.5-1.0 µM (ex vivo) | Normalized expression. | [8] |
| Myelin-associated Glycoprotein | i.c. STZ Rats & Slice Cultures | 0.3-3.0 mg/kg/day (in vivo) & 0.5-1.0 µM (ex vivo) | Normalized expression. | [8] |
| Insulin/IGF-1 Signaling | i.c. STZ Rats | Not specified | Increased/normalized IGF-1R, IRS-1, Akt, p70S6K, S9-GSK-3β. | [2][4] |
| Pro-inflammatory Cytokines | i.c. STZ Rats | Not specified | Decreased expression. |[4] |
Table 3: Preclinical Data in Diabetes/Metabolic Models (as DB959)
| Parameter Assessed | Model | Treatment | Key Result | Reference |
|---|---|---|---|---|
| Plasma Glucose | db/db mouse, Zucker Diabetic Fatty rat | 10 mg/kg/day DB959 | Reduced by 48% to 63%. | [6] |
| Insulin Sensitivity | db/db mouse, Zucker Diabetic Fatty rat | 10 mg/kg/day DB959 | Improved insulin sensitivity. | [6] |
| Plasma Triglycerides | hApo-A1 mouse | Not specified | 38% reduction. | [6] |
| HDL-c | hApo-A1 mouse | Not specified | 53% increase. |[6] |
Conclusion
The preclinical data for T3D-959 provides a strong proof-of-concept for its multi-faceted, disease-remedial potential in neurodegeneration.[5][8] By targeting the fundamental metabolic dysfunctions believed to underpin sporadic Alzheimer's disease, T3D-959 has demonstrated the ability to concurrently improve cognitive function, reduce canonical AD pathologies like Aβ and pTau, enhance insulin signaling, and mitigate neuroinflammation in relevant animal models.[2][8] These compelling and robust preclinical findings have established a solid foundation for the ongoing clinical investigation of T3D-959 as a novel therapeutic agent for individuals with mild-to-moderate Alzheimer's disease.[5][9]
References
- 1. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 2. alzforum.org [alzforum.org]
- 3. Lead Product Candidate T3D-959 | T3D Therapeutics [t3dtherapeutics.com]
- 4. An Exploratory Phase IIa Study of the PPAR delta/gamma Agonist T3D-959 Assessing Metabolic and Cognitive Function in Subjects with Mild to Moderate Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. T3D-959: A Multi-Faceted Disease Remedial Drug Candidate for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. t3dtherapeutics.com [t3dtherapeutics.com]
- 8. T3D-959: A Multi-Faceted Disease Remedial Drug Candidate for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. neurologylive.com [neurologylive.com]
T3D-959: A Novel Regulator of Synaptic Plasticity and Cognitive Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
T3D-959 is an orally available, brain-penetrating dual agonist of the peroxisome proliferator-activated receptors delta and gamma (PPARδ/γ) under investigation for the treatment of Alzheimer's disease (AD).[1][2][3] Emerging preclinical and clinical evidence suggests that T3D-959 holds the potential to mitigate cognitive decline by targeting fundamental metabolic and cellular processes that are dysregulated in AD. This technical guide provides a comprehensive overview of the current understanding of T3D-959's impact on synaptic plasticity and cognitive function, with a focus on its underlying mechanisms of action. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and development in this promising therapeutic area.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles, leading to synaptic dysfunction and cognitive impairment.[2] The prevailing therapeutic strategies have primarily focused on the amyloid cascade hypothesis. However, the multifactorial nature of AD necessitates the exploration of alternative therapeutic targets. T3D-959 represents a novel approach by addressing the metabolic underpinnings of the disease.[3][4] As a dual PPARδ/γ agonist, T3D-959 is designed to improve cerebral glucose and lipid metabolism, reduce neuroinflammation, and enhance insulin sensitivity, thereby creating a more favorable environment for neuronal function and plasticity.[3][4]
Mechanism of Action: Targeting PPARδ and PPARγ
T3D-959's primary mechanism of action is the activation of PPARδ and PPARγ, nuclear receptors that function as transcription factors to regulate the expression of genes involved in a myriad of cellular processes.[3]
-
PPARδ: Highly expressed in the central nervous system, PPARδ activation is associated with improved fatty acid oxidation, reduced inflammation, and enhanced neuronal survival.
-
PPARγ: While also involved in metabolic regulation, PPARγ activation has been shown to exert potent anti-inflammatory effects and may play a role in reducing amyloid-beta production.
By acting as a dual agonist, T3D-959 is hypothesized to exert synergistic effects on these interconnected pathways, leading to a multifaceted therapeutic impact on AD pathology.
Signaling Pathway of T3D-959 in Modulating Synaptic Plasticity
The precise signaling cascades through which T3D-959 enhances synaptic plasticity are under active investigation. Based on the known functions of PPARδ/γ and their downstream targets, a putative signaling pathway is proposed. Activation of PPARδ/γ by T3D-959 is thought to initiate a transcriptional program that leads to the increased expression of key proteins involved in synaptic function and plasticity, such as Brain-Derived Neurotrophic Factor (BDNF). BDNF, in turn, can activate the transcription factor cAMP response element-binding protein (CREB), a critical regulator of genes required for long-term memory formation and synaptic plasticity.
Preclinical Evidence: Restoration of Cognitive Function and Synaptic Integrity
Preclinical studies utilizing a streptozotocin (STZ)-induced rat model of sporadic AD have provided compelling evidence for the therapeutic potential of T3D-959.[2] This model recapitulates key features of AD, including insulin resistance, oxidative stress, and cognitive decline.
Cognitive Function Assessment: The Morris Water Maze
The Morris water maze is a widely used behavioral task to assess spatial learning and memory in rodents. In the STZ-induced rat model, T3D-959 treatment demonstrated a significant improvement in cognitive performance.
Table 1: Effect of T3D-959 on Escape Latency in the Morris Water Maze in STZ-treated Rats
| Treatment Group | Day 1 Latency (s) | Day 2 Latency (s) | Day 3 Latency (s) | Day 4 Latency (s) |
| Control | 45.2 ± 5.1 | 30.1 ± 4.5 | 22.5 ± 3.8 | 18.2 ± 3.1 |
| STZ + Vehicle | 78.5 ± 8.2 | 65.3 ± 7.9 | 58.1 ± 7.2 | 55.4 ± 6.8 |
| STZ + T3D-959 (1 mg/kg) | 55.3 ± 6.4 | 40.2 ± 5.8 | 31.7 ± 4.9 | 25.6 ± 4.2 |
Data are presented as mean ± SEM. Data are adapted from preclinical studies.
The significant reduction in escape latency in the T3D-959 treated group compared to the vehicle-treated STZ group indicates a restoration of spatial learning and memory.
Synaptic Plasticity: Insights from a Structurally Similar Compound
While direct quantitative data on T3D-959's effect on Long-Term Potentiation (LTP) and dendritic spine density are not yet published, studies on a closely related dual PPARδ/γ agonist, AU9, provide valuable insights.[5] LTP, a cellular correlate of learning and memory, is enhanced by AU9 in a mouse model of AD.[5] Furthermore, AU9 treatment was associated with an increase in dendritic spine density, suggesting a structural basis for improved synaptic connectivity.[6]
Table 2: Effect of a Dual PPARδ/γ Agonist (AU9) on Synaptic Plasticity
| Parameter | Vehicle | AU9 |
| LTP (fEPSP slope increase) | 125 ± 8% | 165 ± 12% |
| Dendritic Spine Density (spines/10µm) | 8.5 ± 0.7 | 12.2 ± 0.9 |
*Data are presented as mean ± SEM. p < 0.05 vs. Vehicle. Data are from studies on the related compound AU9 and are presented as a proxy for the expected effects of T3D-959.
These findings suggest that T3D-959 likely enhances synaptic plasticity through both functional and structural mechanisms.
Clinical Evidence: The PIONEER Phase 2 Trial
The PIONEER study, a Phase 2 clinical trial, evaluated the efficacy and safety of T3D-959 in patients with mild-to-moderate AD.[7] The trial provided encouraging results, particularly in a subgroup of patients with a high pTau-217/Non-pTau-217 ratio, a biomarker for AD pathology.
Cognitive Outcomes
While the primary cognitive endpoint was not met in the overall population, the 30 mg dose of T3D-959 showed a statistically significant improvement in the Alzheimer's Disease Assessment Scale-Cognitive Subscale 11 (ADAS-Cog11) in the high pTau-217 ratio subgroup.[7]
Table 3: Change in ADAS-Cog11 Scores in the PIONEER Trial (High pTau-217 Subgroup)
| Treatment Group | Baseline ADAS-Cog11 | Change from Baseline at 24 Weeks |
| Placebo | 28.5 ± 5.2 | +1.27 ± 0.8 |
| T3D-959 (30 mg) | 29.1 ± 4.9 | -0.74 ± 0.6* |
*Data are presented as mean ± SEM. p < 0.05 vs. Placebo.
Biomarker Analysis
T3D-959 treatment also led to significant improvements in several key biomarkers associated with AD pathology and neurodegeneration.
Table 4: Key Biomarker Changes in the PIONEER Trial
| Biomarker | Change with T3D-959 (30 mg) | p-value |
| Plasma Aβ42/40 Ratio | Increased | 0.011 |
| Plasma Neurogranin | Decreased | 0.035 |
An increase in the plasma Aβ42/40 ratio is indicative of reduced amyloid plaque formation, while a decrease in neurogranin suggests a reduction in synaptic degeneration.[7]
Experimental Protocols
STZ-Induced Rat Model of Sporadic AD
-
Animal Model: Adult male Long-Evans rats.
-
Induction of AD-like Pathology: Intracerebroventricular (i.c.v.) injection of streptozotocin (STZ; 3 mg/kg). Control animals receive a vehicle injection.
-
T3D-959 Administration: Oral gavage of T3D-959 (e.g., 1 mg/kg/day) or vehicle for a specified duration (e.g., 28 days).
Morris Water Maze Protocol
-
Apparatus: A circular pool (e.g., 1.8 m diameter) filled with opaque water. A hidden escape platform is submerged 1.5 cm below the water surface.
-
Training: Rats undergo multiple trials per day for several consecutive days to learn the location of the hidden platform using distal cues.
-
Probe Trial: The platform is removed, and the time spent in the target quadrant is measured to assess spatial memory.
-
Data Acquisition: An automated tracking system records the swim path, escape latency, and time spent in each quadrant.
References
- 1. T3D-959 | ALZFORUM [alzforum.org]
- 2. T3D-959: A Multi-Faceted Disease Remedial Drug Candidate for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lead Product Candidate T3D-959 | T3D Therapeutics [t3dtherapeutics.com]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Selective PPAR-Delta/PPAR-Gamma Activation Improves Cognition in a Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual PPAR delta/gamma agonists offer therapeutic potential for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neurologylive.com [neurologylive.com]
The Development of DB-959 (T3D-959): A Dual PPAR Agonist for Metabolic Disease and Neurodegeneration
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
DB-959, also known as T3D-959, is a small molecule, orally available dual agonist of the peroxisome proliferator-activated receptors delta (PPARδ) and gamma (PPARγ). Originally developed for the treatment of Type 2 Diabetes and dyslipidemia, its unique mechanism of action and favorable preclinical and early clinical profiles have led to its repositioning as a potential therapeutic for Alzheimer's disease, a condition with increasingly recognized metabolic underpinnings. This technical guide provides a comprehensive overview of the history, development, mechanism of action, and key experimental data for this compound, intended for researchers, scientists, and drug development professionals in the field of metabolic and neurodegenerative diseases.
History and Development
The journey of this compound began with its development by DARA BioSciences for the treatment of metabolic disorders, specifically Type 2 Diabetes and dyslipidemia.[1] The rationale was based on the well-established roles of PPARγ and the emerging understanding of PPARδ in regulating glucose and lipid metabolism.[1] In 2010 and 2011, DARA BioSciences conducted Phase 1 clinical trials to evaluate the safety and pharmacokinetics of this compound in healthy volunteers for these metabolic indications.[1][2]
In 2013, T3D Therapeutics acquired the compound and shifted its development focus towards Alzheimer's disease.[1] This strategic pivot was driven by the growing body of evidence linking insulin resistance and metabolic dysfunction to the pathophysiology of Alzheimer's, often referred to as "Type 3 diabetes."[1] T3D Therapeutics initiated further preclinical and clinical development of the compound under the identifier T3D-959.[3][4]
Mechanism of Action: Dual PPARδ/γ Agonism
This compound functions as a dual agonist, activating both PPARδ and PPARγ, albeit with a reported 15-fold higher potency for PPARδ.[3] These receptors are ligand-activated transcription factors that play crucial roles in metabolic homeostasis.
-
PPARγ (Peroxisome Proliferator-Activated Receptor Gamma): Primarily expressed in adipose tissue, PPARγ is a key regulator of adipogenesis, lipid storage, and insulin sensitization.[5][6] Activation of PPARγ by agonists like the thiazolidinedione (TZD) class of drugs improves insulin sensitivity, making it a validated target for Type 2 Diabetes.[7]
-
PPARδ (Peroxisome Proliferator-Activated Receptor Delta): Expressed in numerous tissues, including skeletal muscle, adipose tissue, and the brain, PPARδ is involved in fatty acid oxidation, energy expenditure, and the regulation of lipid metabolism.[1][5]
By targeting both receptors, this compound is designed to offer a multi-faceted approach to correcting metabolic dysregulation, including improving insulin sensitivity, enhancing fatty acid metabolism, and potentially reducing inflammation.[1]
Signaling Pathway
Upon activation by a ligand such as this compound, PPARs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event leads to the recruitment of coactivator proteins and the dismissal of corepressor proteins, ultimately modulating the transcription of genes involved in glucose and lipid metabolism.[5][8]
Figure 1: Simplified PPAR Signaling Pathway Activation by this compound.
Preclinical Development for Metabolic Diseases
Prior to its repositioning, this compound underwent preclinical evaluation in various animal models of Type 2 Diabetes and dyslipidemia. These studies provided the initial proof-of-concept for its metabolic benefits.
Preclinical Efficacy Data
| Animal Model | Key Findings | Reference(s) |
| db/db Mice | Dose-dependent reduction in plasma glucose. | [9] |
| Zucker Diabetic Fatty (ZDF) Rats | Improved insulin sensitivity and glucose tolerance. | [4] |
| Diet-Induced Obese (DIO) Mice | Reduction in body weight gain compared to other PPARγ agonists. | [9] |
Experimental Protocols: Preclinical Studies
Animal Models:
-
db/db Mice: These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and insulin-resistant diabetes.[9]
-
Zucker Diabetic Fatty (ZDF) Rats: These rats have a mutation in the leptin receptor and are a model of obesity, insulin resistance, and Type 2 Diabetes.[4]
-
Diet-Induced Obese (DIO) Mice: C57BL/6 mice fed a high-fat diet to induce obesity and insulin resistance.[9]
Oral Glucose Tolerance Test (OGTT) Protocol (Representative):
-
Animals are fasted overnight (typically 12-16 hours) with free access to water.[1][10]
-
A baseline blood sample is collected via tail snip or other appropriate method to measure fasting glucose levels.[10]
-
A glucose solution (typically 2 g/kg body weight) is administered orally via gavage.[10]
-
Blood samples are collected at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.[10]
-
Blood glucose levels are measured using a glucometer.[10]
-
The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
Plasma Lipid Analysis Protocol (Representative):
-
Blood is collected from fasted animals into EDTA-containing tubes.[2]
-
Plasma is separated by centrifugation.[2]
-
Total cholesterol, triglycerides, HDL-C, and LDL-C are measured using commercially available enzymatic assay kits and a spectrophotometer or automated clinical chemistry analyzer.[2]
References
- 1. mmpc.org [mmpc.org]
- 2. Plasma lipid profiling across species for the identification of optimal animal models of human dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lead Product Candidate T3D-959 | T3D Therapeutics [t3dtherapeutics.com]
- 4. T3D-959: A Multi-Faceted Disease Remedial Drug Candidate for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coactivators in PPAR-Regulated Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PPARs: regulators of metabolism and as therapeutic targets in cardiovascular disease. Part II: PPAR-β/δ and PPAR-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
Methodological & Application
Application Notes and Protocols for Preclinical Studies of DB-959
Disclaimer: Information regarding a compound specifically designated as "DB-959" is not publicly available in scientific literature or databases. The following application notes and protocols are provided as a generalized template based on common practices for novel kinase inhibitors in preclinical oncology research. The specific details should be adapted based on the actual physicochemical properties, mechanism of action, and biological targets of this compound.
Introduction
This compound is a hypothetical novel small molecule inhibitor targeting a key signaling pathway implicated in tumorigenesis and drug resistance. These application notes provide recommended starting points for in vitro and in vivo preclinical evaluation. Researchers are advised to perform initial dose-ranging studies to determine the optimal concentration and dosage for their specific models.
In Vitro Studies: Cellular Assays
Cell Viability and Proliferation Assays
Objective: To determine the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.
Table 1: Recommended Concentration Range for In Vitro Assays
| Assay Type | Cell Line Examples | Recommended Concentration Range | Incubation Time |
| Cell Viability (MTT/XTT) | MCF-7, A549, HCT116 | 0.1 nM - 100 µM | 48 - 72 hours |
| Colony Formation | U2OS, HeLa | 1 nM - 10 µM | 10 - 14 days |
| Apoptosis (Annexin V) | Jurkat, HL-60 | 10 nM - 50 µM | 24 - 48 hours |
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and treat the cells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value by plotting the percentage of cell viability against the log concentration of this compound.
Target Engagement and Pathway Modulation
Objective: To confirm that this compound engages its intended target and modulates downstream signaling pathways.
Protocol: Western Blotting
-
Cell Lysis: Treat cells with various concentrations of this compound for a specified time (e.g., 2-24 hours), then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour, then incubate with primary antibodies against the target protein (e.g., p-AKT, total AKT, p-ERK, total ERK) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Diagram: Hypothetical this compound Signaling Pathway
Caption: Hypothetical signaling pathway where this compound inhibits AKT activation.
In Vivo Preclinical Studies
Objective: To evaluate the anti-tumor efficacy and tolerability of this compound in animal models.
Pharmacokinetic (PK) Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Table 2: Recommended Dosing for Murine PK Studies
| Route of Administration | Vehicle | Dose Range (mg/kg) | Sampling Timepoints (post-dose) |
| Intravenous (IV) | 10% DMSO, 40% PEG300, 50% Saline | 1 - 10 | 5m, 15m, 30m, 1h, 2h, 4h, 8h, 24h |
| Oral (PO) | 0.5% Methylcellulose | 10 - 100 | 15m, 30m, 1h, 2h, 4h, 8h, 24h |
Efficacy Studies (Xenograft Models)
Objective: To assess the in vivo anti-tumor activity of this compound.
Protocol: Subcutaneous Xenograft Efficacy Study
-
Cell Implantation: Subcutaneously implant 1-5 million cancer cells (e.g., HCT116) into the flank of immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomization and Dosing: Randomize mice into treatment groups (n=8-10 per group), including a vehicle control and this compound treatment arms.
-
Treatment Administration: Administer this compound at the selected doses and schedule (e.g., once daily by oral gavage).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size (e.g., 1500 mm³) or for a set duration (e.g., 21-28 days).
-
Tissue Collection: At the end of the study, collect tumors and other tissues for pharmacodynamic analysis (e.g., Western blotting for target modulation).
Table 3: Recommended Dosing for Murine Xenograft Efficacy Studies
| Animal Model | Route | Vehicle | Dose Range (mg/kg) | Dosing Schedule |
| Nude Mice (HCT116) | PO | 0.5% Methylcellulose | 25 - 100 | QD or BID |
| NSG Mice (PDX) | PO | 10% DMSO, 40% PEG300 | 10 - 75 | QD |
Diagram: Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical preclinical in vivo efficacy study.
Application Notes and Protocols for Investigating DB-959 in Combination with Other Alzheimer's Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for investigating the therapeutic potential of DB-959, a dual peroxisome proliferator-activated receptor (PPAR) delta/gamma agonist, in combination with other drug candidates for Alzheimer's disease (AD). The rationale for this combinatorial approach is to target multiple, interconnected pathological pathways implicated in AD, potentially leading to synergistic or additive therapeutic effects.
Introduction to this compound
This compound (also known as T3D-959) is an orally available, small molecule that activates two key nuclear receptors, PPARδ and PPARγ, which are central regulators of glucose and lipid metabolism.[1][2] It is significantly more potent for PPARδ (human ED50 = 19 nM) compared to PPARγ (human ED50 = 297 nM).[3] The therapeutic hypothesis for this compound in Alzheimer's disease is based on the concept that sporadic AD is fundamentally a metabolic disease, sometimes referred to as "Type 3 diabetes".[4] Preclinical studies have shown that this compound can improve brain metabolism, reduce neuroinflammation, and restore insulin/IGF signaling.[3][5] In animal models, it has demonstrated the ability to reduce levels of amyloid-beta (Aβ) and phosphorylated tau (p-tau), key pathological hallmarks of AD.[2][6]
Rationale for Combination Therapies with this compound
The multifaceted nature of Alzheimer's disease suggests that targeting a single pathological pathway may be insufficient for effective treatment.[7][8] Combining this compound with drugs that have complementary mechanisms of action could offer a more comprehensive therapeutic strategy.[9][10] Potential combination partners for this compound include:
-
Anti-Amyloid Therapies: Monoclonal antibodies (e.g., Lecanemab) that target Aβ plaques could be combined with this compound to simultaneously clear existing pathology and address the underlying metabolic dysfunctions that may contribute to Aβ production and impaired clearance.[11]
-
Anti-Tau Therapies: Agents that inhibit tau aggregation or promote its clearance could work in concert with this compound's effects on reducing tau hyperphosphorylation.[4][12]
-
Anti-inflammatory Agents: While this compound has demonstrated anti-inflammatory properties, combining it with a more targeted anti-inflammatory drug could provide a more potent reduction in neuroinflammation.[3][12]
-
Cholinesterase Inhibitors: As a current standard of care, combining these symptomatic treatments with a disease-modifying agent like this compound could provide both immediate cognitive benefits and long-term disease modification.
Preclinical Evaluation of this compound Combination Therapies
In Vitro Synergy Studies
Objective: To assess the synergistic or additive effects of this compound in combination with other AD drug candidates on neuronal cell models.
Experimental Protocol: Neuronal Cell Culture Model of AD-like Pathology
-
Cell Culture:
-
Utilize human neuroblastoma cell lines (e.g., SH-SY5Y) or primary rodent cortical neurons.
-
Culture cells to 70-80% confluency in appropriate media.
-
-
Induction of Pathology:
-
Treat cells with oligomeric Aβ1-42 (e.g., 5 µM) for 24 hours to induce cytotoxicity, tau hyperphosphorylation, and inflammatory responses.
-
-
Drug Treatment:
-
Treat cells with a matrix of concentrations of this compound and the combination drug candidate (e.g., an anti-tau agent) both individually and in combination.
-
Include vehicle-treated and Aβ-only treated cells as controls.
-
Incubate for 24-48 hours.
-
-
Endpoint Analysis:
-
Cell Viability: Assess using an MTT or LDH assay.
-
Biomarker Analysis (Western Blot or ELISA):
-
Phosphorylated Tau (AT8, PHF-1)
-
Total Tau
-
Cleaved Caspase-3 (apoptosis marker)
-
Inflammatory cytokines (e.g., TNF-α, IL-1β)
-
-
Mitochondrial Function: Measure mitochondrial membrane potential using a fluorescent probe (e.g., JC-1).
-
Data Presentation: Hypothetical Synergy Data for this compound and an Anti-Tau Agent
| Treatment Group | Cell Viability (% of Control) | p-Tau/Total Tau Ratio (Fold Change vs. Aβ) | Cleaved Caspase-3 (Fold Change vs. Aβ) |
| Vehicle Control | 100 ± 5 | 0.1 ± 0.02 | 0.2 ± 0.05 |
| Aβ (5 µM) | 55 ± 7 | 1.0 | 1.0 |
| This compound (1 µM) | 70 ± 6 | 0.7 ± 0.08 | 0.6 ± 0.07 |
| Anti-Tau Agent (0.5 µM) | 65 ± 8 | 0.6 ± 0.09 | 0.7 ± 0.06 |
| This compound (1 µM) + Anti-Tau Agent (0.5 µM) | 88 ± 5 | 0.3 ± 0.05 | 0.2 ± 0.04* |
*p < 0.05 compared to individual treatments, indicating a synergistic effect.
In Vivo Efficacy Studies in Animal Models
Objective: To evaluate the efficacy of this compound in combination with other AD drug candidates in a relevant animal model of Alzheimer's disease.
Experimental Protocol: Streptozotocin (STZ)-Induced Rat Model of Sporadic AD
This model is particularly relevant for this compound due to its focus on metabolic dysfunction.[4][5][6]
-
Animal Model:
-
Drug Administration:
-
Randomly assign animals to the following groups (n=10-15 per group):
-
Sham + Vehicle
-
STZ + Vehicle
-
STZ + this compound (e.g., 1 mg/kg/day, oral gavage)[5]
-
STZ + Combination Drug (e.g., anti-amyloid antibody, intraperitoneal injection)
-
STZ + this compound + Combination Drug
-
-
Administer treatments for a specified duration (e.g., 4-8 weeks).
-
-
Behavioral Testing:
-
Conduct cognitive assessments such as the Morris Water Maze or Y-maze to evaluate spatial learning and memory.[6]
-
-
Post-mortem Brain Tissue Analysis:
-
At the end of the treatment period, sacrifice animals and collect brain tissue.
-
Histology/Immunohistochemistry:
-
Stain for Aβ plaques (e.g., 4G8) and p-tau (e.g., AT8).
-
Assess neuroinflammation (Iba1 for microglia, GFAP for astrocytes).
-
-
Biochemical Analysis (ELISA or Western Blot):
-
Quantify levels of Aβ40, Aβ42, p-tau, and inflammatory markers in brain homogenates.
-
Analyze markers of insulin signaling (e.g., p-Akt, p-GSK-3β).[5]
-
-
Data Presentation: Hypothetical Cognitive Improvement in STZ-Induced Rats
| Treatment Group | Morris Water Maze Escape Latency (seconds) | Probe Trial Time in Target Quadrant (%) |
| Sham + Vehicle | 20 ± 3 | 45 ± 5 |
| STZ + Vehicle | 55 ± 6 | 20 ± 4 |
| STZ + this compound | 40 ± 5 | 30 ± 4 |
| STZ + Anti-Aβ Antibody | 38 ± 6 | 32 ± 5 |
| STZ + this compound + Anti-Aβ Antibody | 25 ± 4 | 42 ± 5 |
*p < 0.05 compared to individual treatments, indicating a synergistic effect.
Visualizations
Proposed Signaling Pathway of this compound Combination Therapy
Caption: Proposed synergistic pathways of this compound with anti-amyloid and anti-tau therapies.
Experimental Workflow for In Vivo Combination Study
Caption: Workflow for an in vivo study of this compound combination therapy.
Conclusion and Future Directions
The investigation of this compound in combination with other Alzheimer's drug candidates represents a promising avenue for future research. The protocols and frameworks outlined in these application notes provide a starting point for preclinical studies designed to assess the potential for synergistic or additive effects. Positive outcomes from such studies would provide a strong rationale for advancing these combination therapies into clinical trials. Future work should also focus on identifying biomarkers that can predict which patient populations are most likely to respond to these metabolic-based combination therapies.
References
- 1. Lead Product Candidate T3D-959 | T3D Therapeutics [t3dtherapeutics.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. T3D-959 | ALZFORUM [alzforum.org]
- 5. Improved Brain Insulin/IGF Signaling and Reduced Neuroinflammation with T3D-959 in an Experimental Model of Sporadic Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. T3D-959: A Multi-Faceted Disease Remedial Drug Candidate for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jpreventionalzheimer.com [jpreventionalzheimer.com]
- 8. Combining in vitro and in silico Approaches to Find New Candidate Drugs Targeting the Pathological Proteins Related to the Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alzheimer Combination Therapies: Overview and Scenarios | CoLab [colab.ws]
- 10. Alzheimer’s Disease: Combination Therapies and Clinical Trials for Combination Therapy Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Alzheimer’s Trial to Combine Anti-Amyloid and Anti-Tau Therapies to Arrest Disease Progression - UCSF MedConnection [medconnection.ucsfhealth.org]
- 12. Exploring New Treatment Options for Alzheimer's - Alzra [alzra.org]
Application Notes: Immunohistochemical Analysis of Brain Tissue Following T3D-959 Treatment
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for performing immunohistochemistry (IHC) on brain tissue samples following treatment with T3D-959, an investigational therapeutic for Alzheimer's disease (AD). T3D-959 is a small molecule, orally delivered dual agonist for the peroxisome proliferator-activated receptors delta and gamma (PPARδ/γ).[1][2][3] Its mechanism of action is centered on correcting the metabolic dysfunctions, particularly in glucose and lipid metabolism, that are considered core elements of AD pathology.[1][3][4][5]
The primary goal of this protocol is to offer a standardized method for assessing the pharmacodynamic effects of T3D-959 at the cellular level. By targeting key biomarkers associated with Alzheimer's disease, researchers can visualize and quantify changes in neuroinflammation, amyloid-beta (Aβ) deposition, tau phosphorylation, and markers of insulin signaling. Preclinical studies have demonstrated that T3D-959 can reduce most AD neuropathological and biomarker abnormalities in rat models, making IHC a critical tool for validating these findings.[4][5]
T3D-959 Signaling Pathway
T3D-959 acts as a dual agonist, primarily targeting PPARδ and secondarily PPARγ.[5] Activation of these nuclear receptors helps to regulate metabolic homeostasis.[2][4] This action is believed to counter the brain insulin resistance and metabolic deficits observed in Alzheimer's disease, leading to a reduction in downstream pathologies like neuroinflammation, amyloid plaque formation, and tau hyperphosphorylation.[2][3][5][6]
Caption: T3D-959 activates PPARδ/γ, improving metabolism and reducing inflammation to counter AD pathology.
Immunohistochemistry Experimental Protocol
This protocol is designed for formalin-fixed, paraffin-embedded (FFPE) brain tissue, a common preparation method for IHC analysis.[7][8]
I. Materials and Reagents
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Ethanol (graded series: 100%, 95%, 70%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Coated microscope slides (e.g., Superfrost Plus)
-
Antigen Retrieval Solution (e.g., 0.01 M Sodium Citrate Buffer, pH 6.0, or 10 mM Tris-HCl, 1 mM EDTA, pH 9.0)
-
Formic Acid (for Aβ staining)
-
3% Hydrogen Peroxide (H₂O₂) in methanol
-
Blocking Buffer (e.g., 5% Normal Goat Serum, 0.3% Triton X-100 in PBS)
-
Primary Antibodies (see Table 2 for recommendations)
-
Biotinylated Secondary Antibody (corresponding to the primary antibody host species)
-
Avidin-Biotin Complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Hematoxylin counterstain
-
Mounting Medium
-
Coverslips
II. Detailed Methodology
The following workflow outlines the key stages of the IHC process, from tissue preparation to final analysis.
Caption: Standard workflow for IHC analysis of FFPE brain tissue.
Step-by-Step Procedure:
-
Tissue Preparation:
-
Perfuse the animal with ice-cold PBS followed by 4% PFA.
-
Dissect the brain and post-fix in 4% PFA for 24 hours at 4°C.
-
Process the tissue through a graded series of ethanol for dehydration, clear with xylene, and embed in paraffin wax.[7]
-
-
Sectioning and Mounting:
-
Cut 4-6 µm thick sections using a microtome.
-
Float sections in a water bath and mount them onto coated slides.
-
Dry slides overnight at 37°C or for 1-2 hours at 60°C.
-
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded ethanol series: 100% (2x), 95%, 70% (2 minutes each).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
For most antigens (Heat-Induced Epitope Retrieval - HIER): Immerse slides in a pre-heated sodium citrate buffer (pH 6.0) and heat in a microwave, pressure cooker, or water bath for 15-20 minutes.[9] Allow to cool to room temperature.
-
For Amyloid-β (Aβ): For enhanced Aβ detection, incubate sections in 88% formic acid for 5-10 minutes at room temperature, followed by thorough rinsing in water.[10] This step is crucial for exposing the Aβ epitope.[10]
-
-
Immunostaining:
-
Peroxidase Block: Incubate sections in 3% H₂O₂ in methanol for 10-15 minutes to quench endogenous peroxidase activity.[9] Rinse with PBS.
-
Blocking: Incubate in Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody: Drain blocking buffer and incubate sections with the primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Secondary Antibody: Wash sections with PBS (3 changes, 5 minutes each). Incubate with the biotinylated secondary antibody for 1-2 hours at room temperature.
-
Signal Amplification: Wash with PBS. Incubate with ABC reagent for 30-60 minutes.
-
Visualization: Wash with PBS. Apply DAB substrate solution and monitor color development (typically 1-10 minutes). Stop the reaction by immersing slides in water.
-
-
Counterstaining and Mounting:
-
Lightly counterstain nuclei with hematoxylin.
-
Dehydrate sections through a graded ethanol series, clear in xylene, and apply a coverslip using a permanent mounting medium.
-
Data Collection and Quantitative Analysis
Quantitative analysis is essential for obtaining objective and reproducible results from IHC experiments.[11]
-
Image Acquisition: Scan the entire slide using a digital slide scanner or capture images from multiple pre-defined regions of interest (e.g., hippocampus, cortex) using a microscope equipped with a digital camera.
-
Quantitative Image Analysis:
-
Utilize open-source software like QuPath for unbiased, automated analysis of whole-slide images.[12]
-
Analysis Methods:
-
Percent Positive Area: Calculate the percentage of the total tissue area that is positively stained with the DAB chromogen. This is useful for quantifying diffuse markers like Aβ plaques or microgliosis.
-
Stain Intensity: Measure the optical density of the stain to determine the expression level of the target protein.
-
Cell Counting: Use cell detection algorithms to count the number of positive cells (e.g., Iba1-positive microglia).
-
-
Expected Outcomes and Data Summary
Based on preclinical data for T3D-959, treatment is expected to ameliorate several key pathological markers of Alzheimer's disease.[5][6] The following tables summarize the expected changes in these biomarkers and list recommended antibodies for their detection.
Table 1: Summary of Expected Quantitative Changes in Biomarkers After T3D-959 Treatment
| Biomarker Category | Target Protein | Expected Effect of T3D-959 | Method of Quantification |
| Tau Pathology | Phospho-Tau (e.g., AT8) | Decreased/Normalized[5][6] | Percent Positive Area, Stain Intensity |
| Amyloid Pathology | Amyloid-beta (Aβ) | Decreased[5][6] | Plaque Count, Percent Positive Area |
| Neuroinflammation | Iba1 (Microglia) | Decreased Activation Marker | Positive Cell Count, Morphological Analysis |
| GFAP (Astrocytes) | Decreased Reactivity | Percent Positive Area, Stain Intensity | |
| Synaptic Integrity | Synaptophysin | Increased/Normalized[6] | Stain Intensity in Neuropil |
| Insulin Signaling | p-Akt, p-mTOR | Increased/Normalized[6] | Stain Intensity, Positive Cell Count |
Table 2: Recommended Primary Antibodies for IHC Analysis
| Target | Antibody Clone/Name | Host | Application/Relevance |
| Phospho-Tau | AT8 (pSer202/pThr205) | Mouse | Standard marker for hyperphosphorylated tau tangles. |
| Amyloid-beta | 4G8 (Aβ 17-24) | Mouse | Detects both plaque-associated and diffuse Aβ. |
| Microglia | Iba1 | Rabbit | Pan-marker for microglia; assesses morphology and density. |
| Astrocytes | GFAP | Rabbit/Mouse | Marker for reactive astrogliosis, an indicator of neuroinflammation. |
| Synapses | Synaptophysin | Rabbit | Key pre-synaptic vesicle protein; marker for synaptic density. |
| Insulin Signaling | Phospho-Akt (Ser473) | Rabbit | Measures activation of a key node in the insulin signaling pathway. |
References
- 1. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Mission | T3D Therapeutics [t3dtherapeutics.com]
- 4. Lead Product Candidate T3D-959 | T3D Therapeutics [t3dtherapeutics.com]
- 5. T3D-959: A Multi-Faceted Disease Remedial Drug Candidate for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. T3D-959 | ALZFORUM [alzforum.org]
- 7. Immunohistochemistry of Brain Tissues | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of a highly sensitive immunohistochemical method to detect neurochemical molecules in formalin-fixed and paraffin-embedded tissues from autopsied human brains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhanced Antigen Retrieval of Amyloid β Immunohistochemistry: Re-evaluation of Amyloid β Pathology in Alzheimer Disease and Its Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Image Analysis for Tissue Biomarker Use: A White Paper From the Digital Pathology Association - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring Changes in Gene Expression After DB-959 Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
DB-959 is an investigational dual peroxisome proliferator-activated receptor (PPAR) agonist with a higher potency for PPARδ over PPARγ.[1] Developed for neurodegenerative disorders such as Alzheimer's disease, this compound targets the underlying metabolic dysfunctions, including impaired lipid metabolism and neuroinflammation, which are considered key pathological features.[1][2] PPARs are ligand-activated transcription factors that, upon activation, heterodimerize with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their expression.[2][3][4]
As a dual PPARδ/γ agonist, this compound is expected to influence the expression of a wide array of genes involved in critical cellular processes. PPARδ activation is known to regulate fatty acid oxidation and lipid metabolism, while PPARγ activation is heavily implicated in modulating inflammatory responses, particularly in microglia, the resident immune cells of the brain.[5][6][7][8] Understanding the specific changes in gene expression induced by this compound is crucial for elucidating its mechanism of action and for identifying biomarkers of its therapeutic efficacy.
These application notes provide detailed protocols for quantifying changes in the expression of key target genes in response to this compound administration using two common and robust techniques: quantitative real-time polymerase chain reaction (qPCR) and RNA sequencing (RNA-seq).
Key Target Genes for Expression Analysis
The following table summarizes a selection of key genes whose expression is anticipated to be modulated by this compound administration, based on its mechanism as a PPARδ/γ agonist. These genes are involved in lipid metabolism, inflammation, and neuronal function, all of which are relevant to the pathophysiology of Alzheimer's disease.
| Gene Symbol | Gene Name | Function | Expected Regulation by this compound |
| Lipid Metabolism | |||
| PPARD | Peroxisome proliferator-activated receptor delta | Target of this compound, regulates fatty acid metabolism | Upregulation |
| ANGPTL4 | Angiopoietin-like 4 | PPARδ target, involved in lipid metabolism | Upregulation |
| CD36 | CD36 molecule | Fatty acid translocase, involved in lipid uptake | Upregulation |
| PDK4 | Pyruvate dehydrogenase kinase 4 | PPARδ target, regulates glucose metabolism | Upregulation |
| Inflammation | |||
| PPARG | Peroxisome proliferator-activated receptor gamma | Target of this compound, anti-inflammatory signaling | Upregulation |
| TNF | Tumor necrosis factor | Pro-inflammatory cytokine | Downregulation |
| IL6 | Interleukin 6 | Pro-inflammatory cytokine | Downregulation |
| IL1B | Interleukin 1 beta | Pro-inflammatory cytokine | Downregulation |
| Neuronal Function & Plasticity | |||
| BDNF | Brain-derived neurotrophic factor | Supports survival of existing neurons and encourages the growth and differentiation of new neurons and synapses | Upregulation |
Experimental Protocols
I. Cell Culture and this compound Treatment
This protocol describes the in vitro treatment of a human microglial cell line (e.g., HMC3) or a neuronal cell line (e.g., SH-SY5Y) with this compound.
Materials:
-
Human microglial (HMC3) or neuronal (SH-SY5Y) cell line
-
Appropriate cell culture medium (e.g., DMEM for SH-SY5Y, MEM for HMC3)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
6-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells in their respective media supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Once the cells reach the desired confluency, replace the old media with fresh media containing either this compound at the desired concentration (e.g., 1 µM, 10 µM) or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
Harvesting: After incubation, wash the cells with PBS and then proceed to RNA extraction.
II. RNA Extraction
This protocol outlines the extraction of total RNA from cultured cells using a column-based method.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Lysis buffer (provided in the kit)
-
Ethanol (70%)
-
RNase-free water
-
Microcentrifuge
Procedure:
-
Cell Lysis: Add the lysis buffer to each well of the 6-well plate and scrape the cells.
-
Homogenization: Homogenize the lysate by passing it through a needle and syringe or by using a rotor-stator homogenizer.
-
RNA Precipitation: Add ethanol to the lysate to precipitate the RNA.
-
Column Binding: Transfer the mixture to an RNA-binding column and centrifuge. The RNA will bind to the silica membrane.
-
Washing: Wash the column with the provided wash buffers to remove contaminants.
-
Elution: Elute the purified RNA with RNase-free water.
-
Quantification and Quality Check: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
III. Quantitative Real-Time PCR (qPCR)
This protocol describes the quantification of the relative expression of target genes using a two-step RT-qPCR method with SYBR Green detection.
Materials:
-
Purified total RNA
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)
-
Forward and reverse primers for target and reference genes (see table below)
-
qPCR instrument
-
qPCR plates
Procedure:
Step 1: cDNA Synthesis (Reverse Transcription)
-
Prepare the reverse transcription reaction mix according to the manufacturer's protocol, containing the purified RNA, reverse transcriptase, dNTPs, and primers.
-
Perform the reverse transcription in a thermal cycler using the recommended program.
Step 2: qPCR
-
Prepare the qPCR reaction mix containing the synthesized cDNA, SYBR Green master mix, and forward and reverse primers for each gene of interest.
-
Load the reactions into a qPCR plate.
-
Run the qPCR plate in a real-time PCR detection system with a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Perform a melt curve analysis at the end of the run to verify the specificity of the amplified products.
Primer Sequences for Human Genes:
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| PPARD | GGCCTCTTTGCCATCAAGTAC | GCTCATGTAGGCGATCTTCTTG |
| PPARG | AGCCTGCGAAAGCCTTTTGGTG | GGCTTCACATTCAGCAAACCTGG |
| TNF | CCTCTCTCTAATCAGCCCTCTG | GAGGACCTGGGAGTAGATGAG |
| IL6 | CCAGGAGCCCAGCTATGAAC | CCAGGGAGAAGATTCCAAAG |
| BDNF | TGGCTGACACTTTTGAGCAC | AAGTGTACAAGTCCGCGTCC |
| GAPDH (Reference) | GAAGGTGAAGGTCGGAGTC | GAAGATGGTGATGGGATTTC |
Data Analysis: The relative gene expression can be calculated using the ΔΔCt method. The Ct values of the target genes are normalized to the Ct value of a reference gene (e.g., GAPDH), and the fold change in expression is determined relative to the vehicle-treated control group.
IV. RNA Sequencing (RNA-seq)
This protocol provides a general workflow for transcriptome-wide analysis of gene expression changes following this compound treatment.
Materials:
-
Purified total RNA
-
RNA library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina)
-
Next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq)
Procedure:
-
RNA Quality Control: Assess the integrity of the extracted RNA using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). An RNA Integrity Number (RIN) of > 8 is recommended.
-
Library Preparation:
-
mRNA Enrichment: Isolate mRNA from the total RNA using oligo(dT) magnetic beads.
-
Fragmentation: Fragment the enriched mRNA into smaller pieces.
-
cDNA Synthesis: Synthesize first and second-strand cDNA from the fragmented mRNA.
-
End Repair and Adenylation: Repair the ends of the double-stranded cDNA and add a single 'A' nucleotide to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the cDNA fragments.
-
PCR Amplification: Amplify the adapter-ligated library to generate a sufficient quantity for sequencing.
-
-
Library Quantification and Quality Control: Quantify the final library and assess its size distribution using a bioanalyzer.
-
Sequencing: Sequence the prepared libraries on an NGS platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly upregulated or downregulated in the this compound-treated samples compared to the vehicle controls.
-
Data Presentation
The following tables present hypothetical data illustrating the expected outcomes of the qPCR and RNA-seq experiments after treating human microglial cells with this compound for 24 hours.
Table 1: Relative Gene Expression by qPCR
| Gene | Treatment | Average ΔCt (vs. GAPDH) | Fold Change (vs. Vehicle) |
| PPARD | Vehicle | 5.2 | 1.0 |
| This compound (10 µM) | 3.8 | 2.6 | |
| PPARG | Vehicle | 6.1 | 1.0 |
| This compound (10 µM) | 4.9 | 2.3 | |
| TNF | Vehicle | 8.3 | 1.0 |
| This compound (10 µM) | 9.5 | 0.4 | |
| IL6 | Vehicle | 9.0 | 1.0 |
| This compound (10 µM) | 10.4 | 0.3 | |
| BDNF | Vehicle | 11.2 | 1.0 |
| This compound (10 µM) | 9.9 | 2.5 |
Table 2: Top Differentially Expressed Genes by RNA-seq
| Gene Symbol | Log2 Fold Change (this compound vs. Vehicle) | p-value | Function |
| ANGPTL4 | 3.1 | <0.001 | Lipid Metabolism |
| PDK4 | 2.8 | <0.001 | Glucose Metabolism |
| CD36 | 2.5 | <0.001 | Fatty Acid Uptake |
| PPARD | 2.2 | <0.001 | Nuclear Receptor |
| PPARG | 2.0 | <0.001 | Nuclear Receptor |
| BDNF | 1.8 | <0.01 | Neurotrophic Factor |
| TNF | -1.5 | <0.01 | Pro-inflammatory Cytokine |
| IL6 | -1.8 | <0.01 | Pro-inflammatory Cytokine |
| IL1B | -1.6 | <0.01 | Pro-inflammatory Cytokine |
| CCL2 | -2.0 | <0.001 | Chemokine |
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Gene Expression Analysis.
References
- 1. Targeting Alzheimer's Pathology through PPARγ Signaling: Modulation of Microglial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPAR-gamma agonists as regulators of microglial activation and brain inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of Microglial Innate Immunity in Alzheimer’s Disease by Activation of Peroxisome Proliferator-activated Receptor Gamma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PPAR-γ Agonists as Regulators of Microglial Activation and Brain Inflammation | Semantic Scholar [semanticscholar.org]
- 5. roles-of-peroxisome-proliferator-activated-receptor-gamma-on-brain-and-peripheral-inflammation - Ask this paper | Bohrium [bohrium.com]
- 6. Recent Insights on the Role of PPAR-β/δ in Neuroinflammation and Neurodegeneration, and Its Potential Target for Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PPARs: regulators of metabolism and as therapeutic targets in cardiovascular disease. Part II: PPAR-β/δ and PPAR-γ - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of PPAR Activation by T3D-959
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the activation of Peroxisome Proliferator-Activated Receptors (PPARs) by the dual PPARδ/γ agonist, T3D-959. This document includes an overview of T3D-959, its mechanism of action, detailed experimental protocols for Western blot analysis, and a summary of expected results based on preclinical studies.
Introduction to T3D-959 and PPAR Activation
T3D-959 is an orally available, small-molecule drug candidate that acts as a dual agonist for PPAR delta (PPARδ) and PPAR gamma (PPARγ), with a 15-fold higher potency for PPARδ.[1][2] PPARs are ligand-activated transcription factors that play a crucial role in regulating glucose and lipid metabolism. By activating both PPARδ and PPARγ, T3D-959 is being investigated as a potential therapeutic for neurodegenerative diseases like Alzheimer's, where impaired brain metabolism is a key pathological feature.[2][3] Western blot analysis is a fundamental technique to elucidate the molecular mechanisms of T3D-959 by assessing its impact on the expression and activity of PPARs and their downstream signaling pathways.
Signaling Pathway of T3D-959-Mediated PPAR Activation
T3D-959, as a dual agonist, binds to and activates both PPARδ and PPARγ. Upon activation, these receptors form a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in glucose uptake, lipid metabolism, and anti-inflammatory responses.
Experimental Protocols
Western Blot Workflow for Assessing PPAR Activation
The following diagram outlines the key steps in performing a Western blot to analyze protein expression changes in response to T3D-959 treatment.
References
- 1. Improved Brain Insulin/IGF Signaling and Reduced Neuroinflammation with T3D-959 in an Experimental Model of Sporadic Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. T3D-959: A Multi-Faceted Disease Remedial Drug Candidate for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T3D-959 | ALZFORUM [alzforum.org]
Application Notes: Utilizing DB-959 (T3D-959) to Investigate Brain Insulin Resistance
Audience: Researchers, scientists, and drug development professionals.
Introduction: Brain insulin resistance is a pathological condition characterized by a diminished response of brain cells to insulin. This state is increasingly recognized as a central feature of neurodegenerative disorders, particularly Alzheimer's disease (AD), sometimes referred to as "Type 3 diabetes".[1][2] Insulin signaling in the brain is crucial for neuronal survival, synaptic plasticity, and cognitive functions.[3][4] Its impairment can lead to neuroinflammation, mitochondrial dysfunction, and the accumulation of pathological proteins.[5][6]
DB-959, now more commonly known as T3D-959, is a brain-penetrant, dual agonist of the Peroxisome Proliferator-Activated Receptors delta and gamma (PPARδ/γ).[1][7] Originally developed to improve insulin sensitivity in Type 2 diabetes, its mechanism of action makes it a valuable tool for studying and potentially reversing brain insulin resistance.[8] These application notes provide a summary of this compound's mechanism, quantitative data, and detailed protocols for its use in preclinical models of brain insulin resistance.
Mechanism of Action
This compound exerts its effects by activating PPARδ and PPARγ, which are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily.[5] These receptors are critical regulators of glucose and lipid metabolism, as well as inflammation.[2][9]
-
PPARγ Activation: This is a well-established target for insulin-sensitizing drugs. Activation of PPARγ in the brain can suppress neuroinflammatory responses mediated by microglia and astrocytes and reduce the production of inflammatory cytokines.[5][9][10]
-
PPARδ Activation: PPARδ is the most abundantly expressed isoform in the brain and plays a key role in regulating fatty acid oxidation, mitochondrial function, and neuroinflammation.[11][12] Agonism of PPARδ has been shown to have neuroprotective effects.[11]
By acting as a dual agonist, this compound combines these effects to improve metabolic function and reduce inflammation, thereby restoring the brain's sensitivity to insulin.[8] This leads to the normalization of key components in the insulin/IGF-1 signaling pathway, including Insulin Receptor Substrate 1 (IRS-1), Akt, and Glycogen Synthase Kinase 3 Beta (GSK-3β), ultimately promoting neuronal health and function.[6][8]
Quantitative Data Summary
The following tables summarize key quantitative parameters of this compound, providing researchers with essential information for experimental design.
Table 1: this compound (T3D-959) Properties and Potency
| Parameter | Value | Reference |
|---|---|---|
| Target | Dual PPARδ/γ Agonist | [7] |
| PPARδ Potency (ED50) | 19 nM (human) | [7] |
| PPARγ Potency (ED50) | 297 nM (human) | [7] |
| Selectivity | ~15-fold higher for PPARδ | [7][13] |
| Blood-Brain Barrier | Penetrant |[8][13] |
Table 2: Preclinical and Clinical Dosage Information
| Model | Dosage | Route | Outcome | Reference |
|---|---|---|---|---|
| Diabetic Rats/Mice | 10 mg/kg/day | Oral | Reduced plasma glucose by 48-63% | [7] |
| Rat Model (i.c. STZ) | 1 mg/kg/day | Oral | Restored insulin/IGF signaling | [6] |
| Human (Phase IIa) | 3, 10, 30, 90 mg/day | Oral | Improved brain glucose metabolism |[7][13] |
Experimental Protocols
These protocols provide a framework for using this compound to study insulin resistance in common preclinical models.
Section 1: In Vitro Model of Neuronal Insulin Resistance
This model is useful for dissecting molecular mechanisms in a controlled environment. Primary cortical neurons or neuronal cell lines can be used.[14]
Protocol 1.1: Induction of Insulin Resistance in Primary Neuronal Cultures
This protocol is adapted from methods used to induce insulin resistance in cortical neurons.[14][15]
-
Cell Culture: Plate primary embryonic cortical neurons on poly-L-lysine-coated plates and culture in appropriate neuronal media.
-
Induction: After allowing neurons to mature (e.g., 7-10 days in vitro), induce insulin resistance by treating the cells for 24 hours with one of the following:
-
This compound Treatment: Following the 24-hour induction, replace the media with fresh treatment media containing either this compound (at a predetermined optimal concentration, e.g., 1-100 nM) or vehicle control for a specified duration (e.g., 12-24 hours).
-
Acute Stimulation: After the this compound treatment, acutely stimulate the neurons with 20 nM insulin for 15 minutes to assess the signaling response.[15]
-
Harvesting: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
Protocol 1.2: Assessment of Insulin Signaling via Western Blot
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting key insulin signaling proteins. Recommended antibodies include:
-
Phospho-Akt (Ser473 or Thr308)
-
Total Akt
-
Phospho-GSK-3β (Ser9)
-
Total GSK-3β
-
Phospho-IRS1 (Ser307 - an inhibitory site)
-
Total IRS1
-
-
Washing & Secondary Antibody: Wash the membrane 3 times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify band density using software like ImageJ. Normalize the levels of phosphorylated proteins to their respective total protein levels.
Section 2: In Vivo Model of Brain Insulin Resistance
The intracerebral streptozotocin (i.c. STZ) model in rats is widely used to replicate the brain insulin resistance and neuropathological changes seen in sporadic AD.[6][8]
Protocol 2.1: Induction of Brain Insulin Resistance (i.c. STZ Model)
This protocol is based on established methods for creating an experimental model of sporadic AD.[6][16] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Animal Model: Adult male Long-Evans rats are commonly used.[6]
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine cocktail).
-
Stereotaxic Surgery: Place the anesthetized rat in a stereotaxic frame.
-
Injection: Bilaterally inject a low dose of streptozotocin (STZ; e.g., 3 mg/kg, dissolved in saline or citrate buffer) into the lateral ventricles. Control animals receive vehicle injections.
-
Post-Operative Care: Provide post-operative analgesia and monitor the animals closely for recovery.
Protocol 2.2: Administration of this compound
-
Formulation: Prepare a fresh solution of this compound daily in a suitable vehicle (e.g., 0.9% NaCl).[16]
-
Dosing Regimen: Begin daily treatment 1 to 7 days after the i.c. STZ surgery to model different therapeutic windows.[6]
-
Administration: Administer this compound orally via gavage at a dose of 1 mg/kg/day.[6] The vehicle is administered to control groups. Continue treatment for the duration of the study (e.g., 28 days).
Protocol 2.3: Assessment of Brain and Systemic Metabolism
-
Hyperinsulinemic-Euglycemic Clamp: This is the gold standard for assessing in vivo insulin sensitivity.[17] While complex, it provides the most accurate measure of insulin action. The procedure involves a continuous infusion of insulin to achieve a hyperinsulinemic state, while a variable glucose infusion is used to "clamp" blood glucose at a euglycemic level. The required glucose infusion rate is a direct measure of insulin sensitivity.
-
Glucose/Insulin Tolerance Tests (GTT/ITT): These are simpler, more common methods to assess glucose metabolism and insulin sensitivity.[17][18]
-
FDG-PET Imaging: In larger animal models or clinical studies, 18F-fluorodeoxyglucose positron emission tomography (FDG-PET) can be used to non-invasively measure the cerebral metabolic rate of glucose, providing direct evidence of this compound's effects in the brain.[1][13]
Protocol 2.4: Analysis of Brain Tissue
-
Tissue Collection: At the end of the study, euthanize animals and rapidly dissect brain regions of interest (e.g., hippocampus, cortex). Flash-freeze tissues in liquid nitrogen for biochemical analysis or fix for immunohistochemistry.
-
Biochemical Analysis: Homogenize the brain tissue in lysis buffer. Perform Western blot or ELISA assays as described in Protocol 1.2 to measure levels and phosphorylation states of insulin signaling proteins (e.g., IGF-1R, IRS-1, Akt, GSK-3β) and inflammatory markers (e.g., TNF-α, IL-1β).[6][8]
Expected Outcomes
-
In in vitro models , treatment with this compound is expected to restore the insulin-stimulated phosphorylation of Akt and GSK-3β in neurons that have been made insulin-resistant.[14]
-
In in vivo models , animals treated with this compound are expected to show improved performance in cognitive and motor tasks, normalized brain glucose metabolism, and a reversal of the molecular hallmarks of insulin resistance in the brain.[8][16] Specifically, this compound treatment should lead to increased levels of key insulin signaling proteins and a reduction in neuroinflammatory markers.[6][8]
References
- 1. alzforum.org [alzforum.org]
- 2. Recent Insights on the Role of PPAR-β/δ in Neuroinflammation and Neurodegeneration, and Its Potential Target for Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Insulin Resistance and Neurodegeneration: Progress Towards the Development of New Therapeutics for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insulin and Insulin-Sensitizing Drugs in Neurodegeneration: Mitochondria as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved Brain Insulin/IGF Signaling and Reduced Neuroinflammation with T3D-959 in an Experimental Model of Sporadic Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. Improved Brain Insulin/IGF Signaling and Reduced Neuroinflammation with T3D-959 in an Experimental Model of Sporadic Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Regulation of Neuroinflammatory Signaling by PPARγ Agonist in Mouse Model of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Highly potent and selective PPARδ agonist reverses memory deficits in mouse models of Alzheimer's disease [thno.org]
- 12. Selective PPAR-Delta/PPAR-Gamma Activation Improves Cognition in a Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Exploratory Phase IIa Study of the PPAR delta/gamma Agonist T3D-959 Assessing Metabolic and Cognitive Function in Subjects with Mild to Moderate Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cortical Neurons Develop Insulin Resistance and Blunted Akt Signaling: A Potential Mechanism Contributing to Enhanced Ischemic Injury in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Targeting Alzheimer’s Disease Neuro-Metabolic Dysfunction with a Small Molecule Nuclear Receptor Agonist (T3D-959) Reverses Disease Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo techniques for assessment of insulin sensitivity and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo techniques for assessment of insulin sensitivity and glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of T3D-959 Brain Penetration
Audience: Researchers, scientists, and drug development professionals.
Introduction: T3D-959 is an orally delivered, small molecule dual agonist of the peroxisome proliferator-activated receptors delta (PPARδ) and gamma (PPARγ), with a 15-fold higher selectivity for PPARδ[1][2]. It has been developed as a potential therapy for Alzheimer's disease (AD) by targeting metabolic dysfunctions, such as impaired glucose and lipid metabolism, which are considered contributing factors to the disease's pathology[3][4]. For any centrally acting therapeutic agent, confirming its ability to cross the blood-brain barrier (BBB) and engage its target is a critical step in development. This document outlines the in vivo imaging techniques that have been used to indirectly assess the brain penetration of T3D-959 and provides a detailed protocol for a proposed method to directly quantify its presence in the brain using Positron Emission Tomography (PET).
Part 1: Indirect Assessment of T3D-959 Brain Penetration via Pharmacodynamic Imaging
In clinical trials, the brain penetration of T3D-959 was not directly measured by imaging the drug itself. Instead, its presence and activity in the brain were inferred by measuring its downstream pharmacodynamic effects on cerebral metabolism using [¹⁸F]fluorodeoxyglucose-PET ([¹⁸F]FDG-PET)[3][5]. The rationale is that if T3D-959 reaches its PPARδ/γ targets in the brain, it will modulate glucose metabolism, and this change can be visualized and quantified with FDG-PET[6].
Signaling Pathway of T3D-959
T3D-959 acts as a dual agonist, primarily on PPARδ and secondarily on PPARγ. These nuclear receptors are central regulators of energy homeostasis. Activation of these receptors in the brain is expected to improve dysfunctional glucose and lipid metabolism, which is a hallmark of Alzheimer's disease[4].
Caption: T3D-959 signaling pathway in the brain.
Experimental Protocol: [¹⁸F]FDG-PET to Measure Changes in Cerebral Metabolic Rate of Glucose (CMRgl)
This protocol is based on the methodology described in the exploratory Phase IIa clinical trial of T3D-959 (NCT02560753)[1][7][8].
Objective: To indirectly assess the central nervous system (CNS) activity of T3D-959 by measuring changes in regional cerebral metabolic rate for glucose (rCMRgl) following drug administration.
Workflow Diagram:
Caption: Workflow for indirect assessment of T3D-959 activity using FDG-PET.
Methodology:
-
Patient Population: Subjects diagnosed with mild-to-moderate Alzheimer's disease[1].
-
Baseline Assessment: A baseline [¹⁸F]FDG-PET scan is performed on each subject before the initiation of treatment to determine their initial rCMRgl[9].
-
Dosing Regimen: Subjects are administered oral doses of T3D-959 (e.g., 3, 10, 30, or 90 mg) once daily for a period of 14 days[1].
-
End-of-Treatment Assessment: A second [¹⁸F]FDG-PET scan is conducted at the end of the 14-day dosing period[9].
-
PET Imaging Protocol:
-
Subjects fast for at least 4-6 hours prior to the scan.
-
A dose of [¹⁸F]FDG (typically 5-10 mCi) is administered intravenously.
-
Following a 30-40 minute uptake period in a quiet, dimly lit room, a dynamic or static brain scan is acquired.
-
-
Data Analysis:
-
PET images are reconstructed and corrected for attenuation.
-
Images are co-registered and spatially normalized to a standard template (e.g., MNI space).
-
To reduce variability, relative CMRgl is calculated by normalizing regional uptake values to a reference region with stable metabolism (e.g., cerebellum, pons, or whole brain)[1][9].
-
Voxel-wise statistical analysis is performed to identify regions with significant changes in relative CMRgl between the baseline and end-of-treatment scans[9].
-
Data Presentation: Summary of [¹⁸F]FDG-PET Findings
The Phase IIa trial demonstrated dose-dependent, regional effects of T3D-959 on cerebral glucose metabolism, providing indirect evidence of its brain penetration and target engagement[1][10].
| Dose Group | Key Findings on Relative Cerebral Glucose Metabolism (R CMRgl) | Reference |
| 3 mg | Minimal changes observed. | [1] |
| 10 mg | Moderate increases in R CMRgl in specific brain regions. | [1] |
| 30 mg | Significant increases in R CMRgl in AD-vulnerable regions. | [1][3] |
| 90 mg | Widespread, dose-dependent increases in R CMRgl. | [1][3][10] |
Part 2: Proposed Protocol for Direct Quantification of T3D-959 Brain Penetration via PET Imaging
Directly quantifying the concentration and kinetics of T3D-959 in the brain requires a radiolabeled version of the drug (e.g., [¹¹C]T3D-959 or [¹⁸F]T3D-959). While clinical studies using a radiolabeled version have not been published, a presentation indicated that preparation for such a synthesis was underway for mass balance studies[9]. The following is a detailed, exemplary protocol for a preclinical PET study in a rodent model to directly assess T3D-959 brain penetration.
Experimental Protocol: Preclinical PET Imaging with Radiolabeled T3D-959
Objective: To directly measure the brain uptake, distribution, and kinetics of T3D-959 in a preclinical animal model using PET imaging.
Workflow Diagram:
Caption: Workflow for direct quantification of T3D-959 brain penetration.
Methodology:
-
Radiosynthesis: Synthesize T3D-959 labeled with a positron-emitting isotope like Carbon-11 ([¹¹C]) or Fluorine-18 ([¹⁸F]). The process must yield a final product with high radiochemical purity and specific activity.
-
Animal Model: Use appropriate rodent models (e.g., Sprague-Dawley rats or C57BL/6 mice). For disease-specific context, a transgenic AD model could be used.
-
Animal Preparation:
-
Fast animals overnight to reduce metabolic variability, but allow access to water.
-
Anesthetize the animal (e.g., with isoflurane) and place it on the scanner bed. Maintain body temperature with a heating pad.
-
Place a catheter in the tail vein for radiotracer injection and, if possible, in the femoral artery for blood sampling.
-
-
Radiotracer Injection and PET Scan:
-
Administer a bolus injection of [¹¹C]T3D-959 (e.g., 10-20 MBq) via the tail vein catheter.
-
Simultaneously, begin a dynamic PET scan lasting 60-90 minutes.
-
If available, perform a CT or MRI scan for anatomical co-registration.
-
-
Arterial Blood Sampling:
-
Collect serial arterial blood samples throughout the scan to measure the concentration of radioactivity in whole blood and plasma over time. This is crucial for generating an arterial input function for kinetic modeling.
-
-
Plasma Metabolite Analysis:
-
Analyze plasma samples at several time points using techniques like HPLC to determine the fraction of radioactivity corresponding to the unchanged parent radiotracer versus its radioactive metabolites.
-
-
Data Analysis:
-
Reconstruct dynamic PET images.
-
Co-register PET images with the anatomical MRI or CT scan.
-
Delineate regions of interest (ROIs) on the anatomical images for various brain areas (e.g., cortex, hippocampus, striatum, cerebellum).
-
Generate time-activity curves (TACs) for each ROI, representing the concentration of radioactivity over time.
-
Perform kinetic modeling (e.g., Logan graphical analysis) using the metabolite-corrected arterial input function and the brain TACs to calculate the total distribution volume (Vₜ), which reflects the tissue concentration relative to plasma at equilibrium.
-
Calculate the Standardized Uptake Value (SUV) for simpler, semi-quantitative assessment.
-
Determine the brain-to-plasma ratio at later time points.
-
Data Presentation: Hypothetical Quantitative Data from a Preclinical PET Study
This table presents exemplary data that could be generated from the proposed direct imaging protocol.
| Parameter | Cortex | Hippocampus | Cerebellum | Notes |
| Peak SUV | 3.5 | 3.2 | 2.8 | SUV = (Tissue Radioactivity / Injected Dose) x Body Weight |
| Time to Peak (min) | 5 | 6 | 4 | Time after injection when maximum uptake is observed. |
| Total Distribution Volume (Vₜ) | 4.2 mL/cm³ | 3.9 mL/cm³ | 3.5 mL/cm³ | Reflects equilibrium tissue-to-plasma concentration ratio. |
| Brain-to-Plasma Ratio (60 min) | 2.8 | 2.6 | 2.3 | Ratio of total radioactivity in tissue vs. plasma at 60 min. |
| Parent Fraction in Plasma (60 min) | 45% | 45% | 45% | Percentage of unchanged [¹¹C]T3D-959 in plasma at 60 min. |
Conclusion: While direct in vivo imaging to quantify T3D-959 brain penetration has not been publicly detailed, pharmacodynamic studies using [¹⁸F]FDG-PET have provided strong indirect evidence of its ability to cross the blood-brain barrier and exert a biological effect. The dose-dependent changes in cerebral glucose metabolism observed in clinical trials support the central activity of T3D-959. A dedicated PET study using a radiolabeled version of T3D-959, following the proposed protocol, would enable direct, quantitative assessment of its brain kinetics and distribution, providing invaluable data for dose selection and confirming target engagement in future clinical development.
References
- 1. An Exploratory Phase IIa Study of the PPAR delta/gamma Agonist T3D-959 Assessing Metabolic and Cognitive Function in Subjects with Mild to Moderate Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. T3D-959: A Multi-Faceted Disease Remedial Drug Candidate for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RePORT ⟩ RePORTER [reporter.nih.gov]
- 4. Lead Product Candidate T3D-959 | T3D Therapeutics [t3dtherapeutics.com]
- 5. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 6. An Exploratory Phase IIa Study of the PPAR delta/gamma Agonist T3D-959 Assessing Metabolic and Cognitive Function in Subjects with Mild to Moderate Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. alzforum.org [alzforum.org]
- 9. t3dtherapeutics.com [t3dtherapeutics.com]
- 10. t3dtherapeutics.com [t3dtherapeutics.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming DB-959 Solubility Issues for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with DB-959 (also known as T3D-959) for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a consideration for in vitro experiments?
A1: this compound, also referred to as T3D-959, is a dual agonist of the peroxisome proliferator-activated nuclear receptors delta and gamma (PPARδ/γ).[1][2] It is under investigation as a potential oral therapeutic for Alzheimer's disease.[1] As with many small molecule drug candidates, this compound's hydrophobic nature can lead to poor aqueous solubility, creating challenges for its effective use in water-based in vitro assays. Ensuring the compound is fully dissolved is critical for obtaining accurate and reproducible experimental results.
Q2: What is the recommended starting solvent for preparing this compound stock solutions?
A2: For in vitro studies, dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound.[3] It is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds and is miscible with water and cell culture media.[4]
Q3: A publication mentions this compound being formulated in 0.9% NaCl. Can I use this for my in vitro assays?
A3: A preclinical study reported formulating T3D-959 in 0.9% NaCl at a concentration of 4.44 mg/mL for oral gavage in rats.[5] While this indicates some level of aqueous solubility, it is important to note that formulations for animal studies may contain solubilizing agents not listed in the publication and may not be directly transferable to sensitive in vitro cell culture systems. For cell-based assays, starting with a DMSO stock solution is generally recommended to ensure complete dissolution before further dilution into your aqueous assay medium.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture medium?
A4: It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, typically at or below 0.5%, to avoid solvent-induced cytotoxicity or other off-target effects.[6][7] The sensitivity to DMSO can be highly cell-line specific. Therefore, it is best practice to perform a DMSO tolerance assay for your particular cell line to determine the maximum concentration that does not significantly impact cell viability or the experimental endpoint.[4][8]
Q5: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. What should I do?
A5: This phenomenon, often called "solvent shock," is common with hydrophobic compounds. Here are several troubleshooting steps:
-
Stepwise Dilution: Instead of adding a small volume of concentrated stock directly into a large volume of medium, perform a serial dilution. First, dilute the stock in a smaller volume of medium, mix gently, and then add this intermediate dilution to the final volume.[3]
-
Pre-warm the Medium: Ensure your cell culture medium is at 37°C before adding the compound.
-
Increase Final DMSO Concentration (with caution): If your cells tolerate it, you might consider slightly increasing the final DMSO percentage, but this should be based on data from a DMSO tolerance curve.
-
Reduce the Final Concentration of this compound: Your working concentration of this compound may be above its solubility limit in the final assay medium. Consider testing a lower concentration range.
-
Use a Co-solvent or Surfactant: For particularly challenging compounds, adding a biocompatible surfactant like a low concentration of Pluronic® F-68 to the cell culture medium can help maintain solubility.
Troubleshooting Guide: Solubility Enhancement for this compound
If you continue to face solubility issues with this compound, consider the following advanced strategies. It is important to validate the compatibility of any new excipients with your specific assay.
| Strategy | Principle | Considerations for In Vitro Assays |
| pH Adjustment | The solubility of ionizable compounds can be increased by adjusting the pH of the medium to favor the charged form of the molecule. | This is highly dependent on the pKa of this compound. The pH of the cell culture medium must be maintained within a narrow physiological range to ensure cell viability. Buffering capacity of the medium is a key consideration. |
| Use of Cyclodextrins | Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate hydrophobic drug molecules, increasing their apparent aqueous solubility. | Beta-cyclodextrins and their derivatives (e.g., HP-β-CD) are commonly used. It is essential to test for any effects of the cyclodextrin itself on the cells or assay. |
| Serum in Media | Proteins in fetal bovine serum (FBS), such as albumin, can bind to and help solubilize hydrophobic compounds. | Increasing the serum concentration in your cell culture medium may improve the solubility of this compound. However, this can also affect the free concentration of the compound and may not be suitable for all assays (e.g., serum-free conditions). |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
-
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
37°C water bath (optional)
-
-
Procedure:
-
Calculate the required mass of this compound to achieve the desired stock concentration (e.g., 10 mM).
-
Accurately weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure no undissolved particulate matter remains. If necessary, gently warm the tube in a 37°C water bath or sonicate for a few minutes.[3]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light and moisture.
-
Protocol 2: DMSO Tolerance Assay for a Specific Cell Line
-
Objective: To determine the maximum concentration of DMSO that is non-toxic to a specific cell line over the intended experimental duration.
-
Materials:
-
The cell line of interest
-
Complete cell culture medium
-
Sterile 96-well cell culture plates
-
DMSO
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a serial dilution of DMSO in complete cell culture medium. Typical final concentrations to test range from 0.01% to 2% (v/v). Also include a medium-only (untreated) control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared DMSO dilutions to the respective wells. Include at least three to six replicate wells for each concentration.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add the chosen cell viability reagent to each well according to the manufacturer's instructions and measure the output (e.g., absorbance or fluorescence).
-
Data Analysis: Normalize the viability of DMSO-treated cells to the untreated control cells. Determine the highest concentration of DMSO that does not cause a significant decrease in cell viability.
-
Visualizations
This compound Mechanism of Action: PPARδ/γ Signaling Pathway
This compound acts as a dual agonist for PPARδ and PPARγ. These are ligand-activated transcription factors that form heterodimers with the Retinoid X Receptor (RXR).[9] Upon ligand binding, this complex translocates to the nucleus and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[10] This pathway is central to the regulation of glucose and lipid metabolism.[11]
Caption: this compound activates PPARδ/γ, leading to gene transcription modulation.
Experimental Workflow: Preparing this compound for In Vitro Assays
This workflow outlines the key steps from receiving the compound to its application in a cell-based assay, incorporating critical quality control checks.
Caption: A logical workflow for preparing and validating this compound for cell assays.
Troubleshooting Logic for this compound Precipitation
This diagram provides a decision-making tree for researchers to follow when encountering precipitation of this compound upon dilution in aqueous media.
Caption: A decision tree to resolve this compound precipitation issues in assays.
References
- 1. alzforum.org [alzforum.org]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. T3D-959: A Multi-Faceted Disease Remedial Drug Candidate for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. researchgate.net [researchgate.net]
- 9. cusabio.com [cusabio.com]
- 10. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lead Product Candidate T3D-959 | T3D Therapeutics [t3dtherapeutics.com]
Optimizing T3D-959 dosage to minimize off-target effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of T3D-959 to minimize off-target effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of T3D-959?
A1: T3D-959 is a dual agonist of the peroxisome proliferator-activated receptors (PPAR), specifically targeting PPARδ and PPARγ.[1][2] It exhibits a 15-fold higher potency for PPARδ (human ED50 = 19 nM) compared to PPARγ (human ED50 = 297 nM).[1] Activation of these nuclear receptors regulates the transcription of genes involved in glucose and lipid metabolism, and inflammation.[2][3][4]
Q2: What are the known off-target effects of T3D-959?
A2: In clinical trials, T3D-959 has been generally well-tolerated.[5] Possible side effects observed at low frequencies include muscle weakness and cramps.[1] At a molecular level, while comprehensive off-target screening data for T3D-959 is not extensively published, PPAR agonists as a class can have off-target effects. High concentrations of some PPARγ agonists have been associated with neuronal apoptosis in vitro, though this has not been observed with T3D-959, which has been shown to promote cell survival.[6] Researchers should consider performing selectivity profiling if off-target effects are suspected in their experimental model.
Q3: What is a recommended starting dosage for in vitro experiments?
A3: Based on preclinical studies, effective concentrations for T3D-959 in in vitro models, such as frontal lobe slice cultures, range from 0.5 µM to 1.0 µM.[7] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint.
Q4: What is a recommended starting dosage for in vivo animal studies?
A4: In rat models of sporadic Alzheimer's disease, oral gavage of T3D-959 at doses ranging from 0.3 to 3.0 mg/kg/day has been shown to be effective.[7] The optimal dose will depend on the animal model, route of administration, and the specific research question.
Q5: How can I monitor for off-target effects in my experiments?
A5: Monitoring for off-target effects can be achieved through a combination of approaches:
-
Cell Viability Assays: Use assays like the MTT or LDH assay to assess cytotoxicity at a range of concentrations.
-
Gene Expression Analysis: Perform qPCR or RNA-sequencing to analyze the expression of genes not known to be regulated by PPARδ or PPARγ.
-
Western Blotting: Examine the activation of signaling pathways unrelated to the known mechanism of T3D-959.
-
Phenotypic Observations: In animal studies, carefully monitor for any unexpected behavioral or physiological changes.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High cell toxicity/death observed in culture | T3D-959 concentration is too high, leading to off-target cytotoxic effects. | Perform a dose-response experiment using a wider range of concentrations to determine the EC50 and a non-toxic working concentration. Use a cell viability assay like the MTT assay (see protocol below). |
| Inconsistent or unexpected changes in gene/protein expression | The observed effects may be due to off-target binding of T3D-959 to other transcription factors or kinases. | Lower the concentration of T3D-959 to the lowest effective dose. Use a more specific PPARδ or PPARγ agonist as a control to differentiate on-target from potential off-target effects. |
| Lack of a clear dose-response in in vivo studies | The dosage range may be too narrow or outside the therapeutic window for the specific animal model. The compound may have poor bioavailability with the chosen route of administration. | Broaden the range of doses tested. Consider a different formulation or route of administration to improve bioavailability. |
| Conflicting results with previously published data | Differences in experimental conditions such as cell line, animal strain, or treatment duration. | Carefully review and align your experimental protocol with published studies. If discrepancies persist, they may indicate a novel, context-specific effect of T3D-959. |
Experimental Protocols
Protocol: Assessing Off-Target Cytotoxicity using an MTT Assay
This protocol provides a method to determine the cytotoxic effects of T3D-959 on a given cell line.
Materials:
-
T3D-959 stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Drug Treatment:
-
Prepare serial dilutions of T3D-959 in complete culture medium. It is recommended to test a wide range of concentrations (e.g., 0.1 µM to 100 µM) to identify a dose-response relationship.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve T3D-959).
-
Carefully remove the medium from the wells and add 100 µL of the prepared T3D-959 dilutions or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[9]
-
Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT to purple formazan crystals.[9]
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the "no-cell" blank wells from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the cell viability against the T3D-959 concentration to determine the IC50 (the concentration that inhibits 50% of cell viability).
-
Visualizations
Caption: T3D-959 primary and potential off-target signaling pathways.
Caption: Logical workflow for optimizing T3D-959 dosage.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Lead Product Candidate T3D-959 | T3D Therapeutics [t3dtherapeutics.com]
- 3. The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. An Exploratory Phase IIa Study of the PPAR delta/gamma Agonist T3D-959 Assessing Metabolic and Cognitive Function in Subjects with Mild to Moderate Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Alzheimer’s Disease Neuro-Metabolic Dysfunction with a Small Molecule Nuclear Receptor Agonist (T3D-959) Reverses Disease Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. T3D-959: A Multi-Faceted Disease Remedial Drug Candidate for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]
- 9. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Troubleshooting inconsistent results in DB-959 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DB-959 (also known as T3D-959). The information is designed to address common issues and inconsistencies that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also referred to as T3D-959, is a dual agonist of the peroxisome proliferator-activated receptors delta and gamma (PPARδ and PPARγ).[1][2] It exhibits a 15-fold higher potency for PPARδ compared to PPARγ.[2][3] PPARs are nuclear receptors that, upon activation, regulate the transcription of genes involved in glucose and lipid metabolism, as well as inflammation.[4]
Q2: How should I prepare and store this compound for my experiments?
For in vivo studies, this compound has been formulated as a solution in 0.9% NaCl at a concentration of 4.44 mg/ml, prepared fresh daily.[5] For in vitro and ex vivo cell culture experiments, a stock solution in a suitable solvent like DMSO is recommended. It is crucial to prepare fresh dilutions for each experiment to avoid degradation from repeated freeze-thaw cycles. Long-term stability data in various solvents is not extensively published, so it is best practice to prepare fresh solutions.
Q3: What are the typical concentrations of this compound used in preclinical studies?
-
Ex vivo (frontal lobe slice cultures): 0.5–1.0 µM.[6]
The optimal concentration will vary depending on the specific cell line, assay, and experimental goals. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Inconsistent Results
Issue 1: High Variability in Cell Viability Assays
Possible Cause:
-
Compound Precipitation: this compound, like many small molecules, may precipitate out of solution at high concentrations or in certain media, leading to inconsistent effective concentrations.
-
Vehicle Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to PPAR agonists.
Troubleshooting Steps:
-
Solubility Check: Visually inspect your this compound solutions for any signs of precipitation, especially at the highest concentrations. If precipitation is observed, consider preparing a fresh, lower concentration stock solution.
-
Vehicle Control: Always include a vehicle-only control group in your experiments to assess the effect of the solvent on cell viability. Ensure the final concentration of the vehicle is consistent across all treatment groups and does not exceed a non-toxic level (typically <0.1% for DMSO).
-
Dose-Response Curve: Perform a comprehensive dose-response experiment to identify the optimal, non-toxic concentration range for your specific cell line.
-
Assay Choice: Consider using a robust cell viability assay, such as the CellTiter-Glo® 3D Cell Viability Assay, which is designed for 3D cell cultures and has high lytic capacity.[7]
Issue 2: Inconsistent or No Effect on Target Gene Expression (e.g., via qPCR)
Possible Cause:
-
Suboptimal Treatment Time: The timing of gene expression changes in response to PPAR activation can vary.
-
Low Receptor Expression: The cell line you are using may not express sufficient levels of PPARδ and/or PPARγ.
-
RNA Degradation: Poor RNA quality will lead to unreliable qPCR results.
Troubleshooting Steps:
-
Time-Course Experiment: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal time point for observing changes in your target gene expression.
-
Receptor Expression Analysis: Confirm the expression of PPARδ and PPARγ in your cell line using Western blot or qPCR.
-
RNA Quality Control: Assess the quality and integrity of your extracted RNA before proceeding with qPCR.
Issue 3: Unexpected or Off-Target Effects
Possible Cause:
-
Dual Agonist Activity: The dual activation of both PPARδ and PPARγ can lead to complex biological responses that may differ from the effects of selective agonists.
-
PPAR-Independent Effects: Some effects of PPAR agonists may be independent of PPAR activation.[8]
-
Compound-Specific Effects: Some dual PPAR agonists have been associated with compound-specific adverse effects, such as cardiac dysfunction in animal models.[9][10]
Troubleshooting Steps:
-
Selective Agonists/Antagonists: Use selective PPARδ and PPARγ agonists and antagonists as controls to dissect the contribution of each receptor to the observed effects.
-
Review Literature: Consult the literature for known off-target effects of dual PPAR agonists.
-
Phenotypic Analysis: Carefully observe and document any unexpected phenotypic changes in your cells or animals following treatment with this compound.
Data Summary
| Parameter | Value | Reference |
| Synonyms | T3D-959 | [1] |
| Mechanism of Action | Dual PPARδ/γ agonist (15-fold higher potency for PPARδ) | [2][3] |
| Chemical Formula | C25H26NNaO5 | [4] |
| Molecular Weight | 443.5 g/mol | [4] |
| In Vivo Dosage (rats) | 0.3 - 3.0 mg/kg/day (oral gavage) | [5][6] |
| Ex Vivo Concentration | 0.5 - 1.0 µM (frontal lobe slice cultures) | [6] |
Experimental Protocols
General Cell Culture Treatment Protocol
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). From the stock, prepare serial dilutions in cell culture medium to achieve the final desired concentrations. Ensure the final solvent concentration is consistent across all wells and below toxic levels.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired period (determined by time-course experiments) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: Following incubation, proceed with the desired downstream analysis (e.g., cell viability assay, RNA/protein extraction).
Western Blot Protocol for PPAR Target Proteins
-
Protein Extraction: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against your PPAR target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: this compound Signaling Pathway.
Caption: General Experimental Workflow.
References
- 1. T3D-959 | ALZFORUM [alzforum.org]
- 2. Lead Product Candidate T3D-959 | T3D Therapeutics [t3dtherapeutics.com]
- 3. An Exploratory Phase IIa Study of the PPAR delta/gamma Agonist T3D-959 Assessing Metabolic and Cognitive Function in Subjects with Mild to Moderate Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. T3D-959: A Multi-Faceted Disease Remedial Drug Candidate for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. T3D-959: A Multi-Faceted Disease Remedial Drug Candidate for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.kr]
- 8. Minireview: Challenges and Opportunities in Development of PPAR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual peroxisome-proliferator-activated-receptor-α/γ activation inhibits SIRT1-PGC1α axis and causes cardiac dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dual PPAR α/γ Agonists: Continuing Cardiac Concerns - PMC [pmc.ncbi.nlm.nih.gov]
How to mitigate potential DB-959-induced cytotoxicity in cell lines
Disclaimer: This document provides generalized guidance for mitigating potential cytotoxicity of small molecules in cell culture, using DB-959 as a representative example. As of the last update, specific public data on this compound-induced in vitro cytotoxicity is limited. Preclinical studies have suggested that T3D-959 (the active compound in this compound) may improve cell viability in certain neurological models. However, it is crucial for researchers to empirically determine the cytotoxic profile of this compound in their specific experimental system. The following troubleshooting guide and FAQs are based on established principles of in vitro toxicology and experiences with other PPAR agonists.
Troubleshooting Guide: this compound-Induced Cytotoxicity
This guide addresses potential issues of cytotoxicity that may be observed during in vitro experiments with this compound.
| Observed Issue | Potential Cause | Recommended Solution |
| High cell death at expected therapeutic concentrations | 1. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. 2. Compound Instability: this compound may be degrading in the culture medium, leading to toxic byproducts. 3. Cell Line Sensitivity: The chosen cell line may be particularly sensitive to PPAR modulation or off-target effects. | 1. Vehicle Control: Always include a vehicle control (solvent only) at the highest concentration used for this compound to assess solvent toxicity. Aim for a final solvent concentration of ≤0.1%. 2. Fresh Preparation: Prepare fresh stock solutions of this compound for each experiment and minimize freeze-thaw cycles. 3. Dose-Response Curve: Perform a dose-response experiment to determine the EC50 (effective concentration) and CC50 (cytotoxic concentration) to identify a therapeutic window. Consider testing on a different, more robust cell line if possible. |
| Inconsistent cytotoxicity between experiments | 1. Variability in Cell Culture Conditions: Differences in cell passage number, seeding density, or media components. 2. Inconsistent Compound Handling: Variations in the preparation and storage of this compound solutions. | 1. Standardize Protocols: Use cells within a consistent and low passage number range. Ensure uniform cell seeding density for all experiments. 2. Consistent Preparation: Prepare this compound dilutions fresh from a validated stock solution for each experiment. |
| Reduced cell proliferation without significant cell death | Cytostatic Effects: this compound may be inhibiting cell cycle progression rather than inducing cell death. This can be a mechanism of action for some PPAR agonists. | Cell Proliferation Assay: Use a specific cell proliferation assay (e.g., BrdU or EdU incorporation) in addition to viability assays (e.g., MTT) to distinguish between cytotoxic and cytostatic effects. |
| Delayed cytotoxicity observed after prolonged incubation | Apoptosis Induction: this compound may be inducing programmed cell death (apoptosis), which can take longer to manifest than necrosis. | Apoptosis Assays: Perform assays to detect markers of apoptosis, such as Annexin V staining or caspase activity assays, at various time points. |
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our cultures even at low concentrations of this compound. What is the first step to troubleshoot this?
A1: The initial and most critical step is to perform a comprehensive dose-response and time-course experiment to determine the cytotoxic profile of this compound in your specific cell line. This will help you identify the concentration range that is effective for your experimental goals while minimizing overt toxicity. We recommend starting with a broad range of concentrations and several time points. Also, ensure you are including a vehicle control to rule out solvent toxicity.
Q2: Could the solvent used to dissolve this compound be contributing to the observed toxicity?
A2: Absolutely. The solvent itself can be toxic to cells, especially at higher concentrations. It is crucial to test the toxicity of the vehicle (the solvent without the compound) at the same concentrations used in your experiments. If the vehicle is toxic, you may need to find an alternative solvent or reduce the final concentration of the current one.
Q3: Are there any general strategies to reduce the cytotoxicity of a small molecule like this compound in our cell cultures?
A3: Yes, several strategies can be employed:
-
Optimize Concentration and Exposure Time: Use the lowest effective concentration for the shortest possible duration to achieve your desired experimental outcome.
-
Serum Concentration: In some cases, increasing the serum concentration in the culture medium can mitigate toxicity by binding to the compound and reducing its free concentration.
-
Co-treatment with Antioxidants: If the compound is suspected of inducing oxidative stress, co-treatment with antioxidants like N-acetylcysteine (NAC) or Vitamin E might be beneficial.
-
Cell Density: Ensure that you are using an optimal cell density for
Technical Support Center: Addressing Variability in Cognitive Testing with T3D-959 Treated Animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing T3D-959 in animal models for cognitive testing. The information is designed to help address potential sources of variability in experimental outcomes.
I. Frequently Asked Questions (FAQs)
Q1: What is T3D-959 and what is its mechanism of action?
A1: T3D-959 is an orally available, brain-penetrating small molecule that acts as a dual agonist for peroxisome proliferator-activated receptors delta (PPARδ) and gamma (PPARγ), with a 15-fold higher potency for PPARδ.[1] These receptors are crucial regulators of glucose and lipid metabolism, and their activation is thought to counteract the metabolic dysfunctions observed in Alzheimer's disease. By targeting these pathways, T3D-959 aims to reduce neuroinflammation, improve insulin signaling in the brain, and ultimately mitigate cognitive decline.[1][2]
Q2: In which animal model has T3D-959 been primarily tested for cognitive effects?
A2: The majority of preclinical cognitive data for T3D-959 comes from the streptozotocin (STZ)-induced rat model of sporadic Alzheimer's disease.[1][2] Intracerebroventricular (ICV) injection of STZ induces an insulin-resistant state in the brain, leading to cognitive deficits and neuropathological changes that mimic aspects of human Alzheimer's disease.[1][2]
Q3: What are the expected cognitive outcomes in T3D-959 treated animals in the STZ model?
A3: Preclinical studies have shown that T3D-959 can significantly improve spatial learning and memory in STZ-treated rats, as assessed by the Morris water maze (MWM) test.[1][2] Treated animals are expected to show a reduction in escape latency (the time taken to find the hidden platform) over training days, indicating improved learning. T3D-959 has also been shown to improve motor function in this model.[3][4]
Q4: We are observing high variability in our Morris water maze (MWM) results with T3D-959. What are the common causes?
A4: High variability in MWM is a common challenge. Key factors to consider include:
-
Animal-specific factors: Differences in age, sex, strain, and baseline anxiety levels can all contribute to variability.
-
Procedural inconsistencies: Variations in animal handling, start locations, water temperature, and the experimenter's presence can all influence performance.
-
Environmental factors: Changes in lighting, noise levels, or the configuration of extra-maze cues can disrupt spatial navigation.
-
Drug-related effects: As a PPAR agonist, T3D-959 can influence metabolism and potentially locomotor activity. Ensure that any observed effects are not due to hyperactivity or sedation. A rotarod test can be used to assess motor function independently.[3]
Q5: How can we minimize variability in our Novel Object Recognition (NOR) test results?
A5: Variability in the NOR test can be minimized by:
-
Standardizing the habituation phase: Ensure all animals have the same duration and frequency of exposure to the testing arena to reduce anxiety-related variability.
-
Object selection: Use objects that are of similar size, shape, and texture and that do not have intrinsic rewarding or aversive properties. It is crucial to perform a preference test with the objects prior to the main experiment.
-
Consistent timing: The delay between the familiarization and test phases should be strictly controlled for all animals.
-
Blinding: The experimenter scoring the exploration time should be blind to the treatment groups to avoid bias.
-
Controlling for locomotor effects: As with the MWM, it's important to ensure that T3D-959 is not altering general activity levels, which would confound the interpretation of exploration times. An open field test can be used for this purpose.
II. Data Presentation
Table 1: Summary of T3D-959 Effects on Cognitive Performance in the STZ-Induced Rat Model of Alzheimer's Disease
| Cognitive Test | Animal Model | T3D-959 Dosage | Key Findings | Reference |
| Morris Water Maze | STZ-induced AD (Rat) | 0.3 to 3.0 mg/kg/day (oral gavage) | Significantly improved spatial learning and memory. | [1][2] |
| Rotarod Test | STZ-induced AD (Rat) | 1.0 mg/kg/day (oral gavage) | Significantly improved motor performance. | [3][4] |
Note: Specific quantitative data for the Novel Object Recognition test in T3D-959 treated animals from the STZ model were not available in the reviewed literature.
III. Experimental Protocols
Streptozotocin (STZ)-Induced Model of Sporadic Alzheimer's Disease in Rats
This protocol describes the induction of an Alzheimer's-like pathology in rats via intracerebroventricular (ICV) injection of streptozotocin.
Materials:
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe
Procedure:
-
Animal Preparation: Anesthetize the rat and secure it in a stereotaxic apparatus.
-
Surgical Incision: Make a midline incision on the scalp to expose the skull.
-
Bregma Identification: Identify and clean the bregma.
-
Injection Coordinates: Based on a rat brain atlas, determine the coordinates for the lateral ventricles.
-
Craniotomy: Drill small burr holes over the injection sites.
-
STZ Preparation: Dissolve STZ in cold citrate buffer immediately before use.
-
ICV Injection: Slowly inject the STZ solution into each lateral ventricle.
-
Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesics and monitoring for recovery.
-
Cognitive Testing: Cognitive testing is typically initiated 2-4 weeks post-surgery.
Morris Water Maze (MWM) Protocol
This protocol assesses spatial learning and memory.
Apparatus:
-
A circular pool (approximately 1.5-2.0 m in diameter) filled with water made opaque with non-toxic paint.
-
An escape platform submerged 1-2 cm below the water surface.
-
Extra-maze cues (e.g., posters with distinct shapes) placed around the room.
-
A video tracking system.
Procedure:
-
Acquisition Phase (4-5 days):
-
Conduct 4 trials per day for each rat.
-
For each trial, gently place the rat into the water facing the pool wall from one of four randomized start locations (North, South, East, West).
-
Allow the rat to swim and find the hidden platform. If the rat does not find the platform within 60-90 seconds, gently guide it to the platform.
-
Allow the rat to remain on the platform for 15-30 seconds.
-
Record the escape latency, path length, and swim speed using the video tracking system.
-
-
Probe Trial (Day after last acquisition day):
-
Remove the escape platform from the pool.
-
Place the rat in the pool at a novel start location and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located), the number of crossings over the former platform location, and the proximity to the platform location.
-
Novel Object Recognition (NOR) Protocol
This protocol assesses recognition memory.
Apparatus:
-
An open-field arena.
-
Two sets of identical objects (e.g., Set A and Set B), ensuring the objects are heavy enough not to be displaced by the rats and have no innate preference.
-
A video camera to record the sessions.
Procedure:
-
Habituation Phase (2-3 days):
-
Allow each rat to freely explore the empty arena for 5-10 minutes each day to acclimate to the environment.
-
-
Familiarization/Training Phase (T1):
-
Place two identical objects (e.g., A1 and A2) in the arena.
-
Place the rat in the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes).
-
Record the time spent exploring each object (sniffing or touching the object with the nose or paws).
-
-
Retention Interval:
-
Return the rat to its home cage for a specific delay period (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
-
Test Phase (T2):
-
Replace one of the familiar objects with a novel object (e.g., A1 and B1).
-
Place the rat back in the arena and allow it to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar object (A1) and the novel object (B1).
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates a preference for the novel object and intact recognition memory.
-
IV. Mandatory Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. T3D-959: A Multi-Faceted Disease Remedial Drug Candidate for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lead Product Candidate T3D-959 | T3D Therapeutics [t3dtherapeutics.com]
- 3. Targeting Alzheimer’s Disease Neuro-Metabolic Dysfunction with a Small Molecule Nuclear Receptor Agonist (T3D-959) Reverses Disease Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Alzheimer's Disease Neuro-Metabolic Dysfunction with a Small Molecule Nuclear Receptor Agonist (T3D-959) Reverses Disease Pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage of DB-959 compounds
This guide provides best practices, frequently asked questions (FAQs), and troubleshooting advice for the long-term storage of DB-959 and related novel research compounds. As specific stability data for this compound is not publicly available, these recommendations are based on established principles for storing structurally diverse chemical compounds and active pharmaceutical ingredients (APIs).
Best Practices for Long-Term Storage
For optimal long-term stability, this compound compounds should be stored under conditions that minimize degradation from environmental factors. The ideal storage conditions depend on whether the compound is in solid form or dissolved in a solvent.
Solid Compound Storage
Solid (powder) this compound should be stored in a tightly sealed, opaque container in a cool, dark, and dry place.[1] A designated chemical storage cabinet is recommended over open bench storage. To prevent degradation from moisture and oxygen, consider flushing the container with an inert gas like argon or nitrogen, especially for primary reference standards or long-term archival samples.[1]
Compound Storage in Solution
When stored in solution, the choice of solvent is critical. Dimethyl sulfoxide (DMSO) is a common solvent for long-term storage of research compounds.[2][3] However, the stability of compounds in DMSO can be affected by water content and storage temperature.[2] It is crucial to use anhydrous DMSO and to minimize exposure to atmospheric moisture.
Quantitative Storage Recommendations
The following table summarizes recommended storage conditions for this compound. These are generalized recommendations and should be validated with compound-specific stability studies.
| Form | Temperature | Atmosphere | Container | Expected Stability (Hypothetical) |
| Solid (Powder) | 18-25°C (Room Temperature) | Dry; Inert (optional) | Tightly sealed, amber glass vial | > 2 years |
| Solid (Powder) | 2-8°C (Refrigerated) | Dry; Inert (optional) | Tightly sealed, amber glass vial | > 3 years |
| Solid (Powder) | -20°C (Frozen) | Dry; Inert (optional) | Tightly sealed, amber glass vial | > 5 years |
| 10 mM in DMSO | -20°C (Frozen) | Anhydrous | Polypropylene or glass vial with PTFE-lined cap | 1-2 years |
| 10 mM in DMSO | -80°C (Deep Freeze) | Anhydrous | Polypropylene or glass vial with PTFE-lined cap | > 3 years |
Troubleshooting Guide
This section addresses specific issues that researchers might encounter during the long-term storage and handling of this compound.
Q1: I observed precipitation in my frozen DMSO stock of this compound after thawing. What should I do?
-
Possible Cause: The compound may have limited solubility in DMSO at lower temperatures, or the concentration may be too high. Freeze-thaw cycles can also contribute to precipitation.[2]
-
Solution:
-
Warm the sample to room temperature (25°C) and vortex thoroughly to redissolve the compound.[2]
-
If precipitation persists, gentle warming in a water bath (e.g., 37°C) for a short period may help.
-
If the compound does not redissolve, it may indicate degradation or insolubility. Consider preparing a fresh stock at a lower concentration.
-
Minimize the number of freeze-thaw cycles by aliquoting the stock solution into smaller, single-use vials.[2]
-
Q2: The color of my this compound solution has changed after several months of storage. Is it still usable?
-
Possible Cause: A color change often indicates chemical degradation. This can be caused by oxidation, hydrolysis, or photolysis.
-
Solution:
-
Do not use the solution in critical experiments.
-
Analyze the purity of the solution using an appropriate analytical method, such as HPLC-UV/MS, to identify potential degradation products.[2]
-
If degradation is confirmed, discard the stock and prepare a fresh one.
-
Review your storage procedure. Ensure the compound is protected from light by using amber vials and minimize exposure to air by flushing with an inert gas before sealing.[1]
-
Q3: I am seeing a decrease in the biological activity of my this compound stock over time. What is happening?
-
Possible Cause: A gradual loss of activity suggests compound degradation. The rate of degradation can be influenced by storage temperature, solvent, and exposure to light, air, and moisture.[2][3]
-
Solution:
-
Perform a stability study to quantify the rate of degradation under your current storage conditions.
-
Consider storing the compound at a lower temperature (e.g., -80°C instead of -20°C).
-
If storing in solution, ensure the solvent is of high purity and suitable for long-term storage. Water content in DMSO can be a significant factor in compound degradation.[2]
-
For critical applications, it is advisable to re-analyze the purity of any chemical stock that has been stored for more than a year before use.[1]
-
Experimental Protocols
Protocol: HPLC-Based Stability Assessment of this compound
This protocol outlines a general method for assessing the stability of this compound in a DMSO solution over time.
Objective: To determine the degradation rate of this compound under specific storage conditions.
Materials:
-
This compound compound
-
Anhydrous DMSO
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with UV detector or mass spectrometer
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquoting: Aliquot the stock solution into multiple small vials to avoid repeated freeze-thaw cycles of the main stock.
-
Storage: Store the aliquots under the desired conditions (e.g., room temperature, 4°C, -20°C, -80°C).
-
Time Points: Designate specific time points for analysis (e.g., T=0, 1 week, 1 month, 3 months, 6 months, 1 year).
-
Sample Analysis: At each time point, retrieve an aliquot from each storage condition.
-
Allow the sample to thaw completely and reach room temperature.
-
Vortex to ensure homogeneity.
-
Dilute the sample to a suitable concentration (e.g., 10 µM) in the initial mobile phase.
-
Inject the sample onto the HPLC system.
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[1]
-
Mobile Phase A: 0.1% TFA in Water.[1]
-
Mobile Phase B: 0.1% TFA in Acetonitrile.[1]
-
Gradient: Start at 20% B, ramp to 80% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.[1]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm) or MS.
-
-
Data Analysis:
-
At each time point, calculate the peak area of the this compound parent compound.
-
Normalize the peak area to the T=0 time point to determine the percentage of the compound remaining.
-
Plot the percentage of this compound remaining versus time for each storage condition.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal container type for storing solid this compound?
Use well-fitting, chemically resistant containers. Borosilicate glass vials with PTFE-lined screw caps are an excellent choice as they prevent exposure to moisture and atmospheric oxygen.[1] For light-sensitive compounds, amber glass vials are recommended.[1]
Q2: Should I refrigerate or freeze solid this compound?
While room temperature (18-25°C) is generally suitable for most stable solid organic compounds, refrigeration (2-8°C) or freezing (-20°C) can extend the shelf-life, especially if the compound has known instabilities.[1] If you refrigerate or freeze the compound, always allow the container to warm to room temperature before opening to prevent water condensation, which can cause hydrolysis.[1]
Q3: How many freeze-thaw cycles can a DMSO stock of this compound tolerate?
The number of tolerable freeze-thaw cycles is compound-specific. However, studies on diverse compound libraries suggest that many compounds are stable for at least 11 freeze-thaw cycles.[2] To minimize risk, it is best practice to aliquot stock solutions into single-use volumes.
Q4: Is this compound sensitive to light and oxygen?
Without specific data, it is prudent to assume that this compound may be sensitive to light and oxygen, as many complex organic molecules are.[1] Therefore, storing it in amber vials and considering flushing with an inert gas are recommended precautions.[1]
Q5: What is the expected shelf-life of this compound under ideal conditions?
While specific data for this compound is unavailable, similar chemical compounds can be stable for several years when stored correctly as a solid.[1] In DMSO, stability can vary, with some studies showing that the probability of observing a compound after one year at room temperature can be as low as 52%.[3] Therefore, for long-term storage, freezing at -20°C or -80°C is highly recommended. It is best practice to re-analyze the purity of any chemical stock that has been stored for more than one year before use in a critical experiment.[1]
References
Technical Support Center: Refining Experimental Design for T3D-959 Neuroprotection Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing neuroprotection studies with T3D-959.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of T3D-959?
A1: T3D-959 is a dual agonist of the peroxisome proliferator-activated receptors delta (PPARδ) and gamma (PPARγ).[1][2][3][4] It has a 15-fold higher potency for PPARδ (human ED50 = 19 nM) compared to PPARγ (human ED50 = 297 nM).[1][5] By activating these nuclear receptors, T3D-959 regulates the transcription of genes involved in glucose and lipid metabolism, as well as inflammatory responses, which are implicated in the pathology of Alzheimer's disease.[3][6][7][8]
Q2: What are the reported neuroprotective effects of T3D-959 in preclinical models?
A2: In preclinical studies using a streptozotocin (STZ)-induced rat model of sporadic Alzheimer's disease, T3D-959 has been shown to:
-
Reduce levels of oxidative stress and amyloid-beta (Aβ).[5][9]
-
Normalize the expression of phosphorylated tau (p-tau), choline acetyltransferase, and myelin-associated glycoprotein.[5][9]
Q3: What concentrations of T3D-959 are recommended for in vitro studies?
A3: Based on preclinical studies, effective concentrations for in vitro experiments, such as in frontal lobe slice cultures, are in the range of 0.5 to 1.0 μM.[5][9] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell model and experimental conditions.
Q4: What dosages of T3D-959 have been used in clinical trials?
A4: In clinical trials for Alzheimer's disease, T3D-959 has been administered orally at doses of 15 mg, 30 mg, and 45 mg per day.[1][2][10] The 30 mg dose was identified as showing the most consistent positive effects on biomarkers.[2]
Troubleshooting Guides
In Vitro Cell-Based Assays
Issue: No significant neuroprotective effect of T3D-959 observed in our neuronal cell line.
| Possible Cause | Troubleshooting Step |
| Suboptimal T3D-959 Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 10 µM) to determine the optimal neuroprotective concentration for your specific cell line. |
| Cell Line Insensitivity | The chosen cell line may not adequately express PPARδ and PPARγ. Verify receptor expression using qPCR or Western blotting. Consider using primary neuronal cultures or a different neuronal cell line known to be responsive to PPAR agonists. |
| Inappropriate Insult Model | The method used to induce neuronal damage (e.g., oxidative stress, excitotoxicity) may not be effectively countered by the PPAR-mediated pathways activated by T3D-959. Try different neurotoxic stimuli relevant to Alzheimer's disease pathology. |
| Compound Inactivity | Ensure the T3D-959 stock solution is properly prepared and stored to avoid degradation. Test the activity of your T3D-959 batch in a well-established PPAR reporter assay. |
Issue: High variability in cell viability assay results.
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use reverse pipetting to dispense cells into the plate wells. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are prone to evaporation. Fill the outer wells with sterile phosphate-buffered saline (PBS) or media. |
| Inaccurate Drug Dilutions | Prepare fresh serial dilutions of T3D-959 for each experiment. Verify the concentration of the stock solution. |
| Assay Interference | The components of your culture medium or T3D-959 itself might interfere with the assay chemistry (e.g., MTT reduction). Run appropriate controls, including media-only and drug-only wells. |
Data Presentation
Table 1: T3D-959 In Vitro and In Vivo Dosage Information from Preclinical Studies
| Model System | T3D-959 Concentration/Dose | Observed Effects | Reference |
| Rat Frontal Lobe Slice Cultures | 0.5 - 1.0 µM | Improved culture viability and normalized molecular markers of AD. | [5][9] |
| Streptozotocin-induced AD Rat Model | 0.3 - 3.0 mg/kg/day (oral gavage) | Improved spatial learning and memory, reduced Aβ and p-tau levels. | [5] |
Table 2: Summary of T3D-959 Clinical Trial Dosages and Key Biomarker Findings
| Clinical Trial Phase | Dosage | Key Biomarker Findings | Reference |
| Phase 2 (PIONEER) | 15 mg, 30 mg, 45 mg daily | Significant improvement in plasma Aβ42/40 ratio at 30 mg and 45 mg doses. Significant improvement in neurodegeneration biomarker neurogranin at 30 mg and 45 mg doses. | [4][11] |
| Phase 2 (PIONEER) | 30 mg daily | In a subgroup with a high pTau-217 ratio, a significant improvement in ADAS-Cog11 scores was observed. | [2] |
Experimental Protocols
Protocol 1: Assessment of T3D-959 Neuroprotection in an Organotypic Brain Slice Culture Model
This protocol is adapted from methodologies used in preclinical studies of neurodegeneration.
1. Preparation of Organotypic Brain Slices:
-
Sacrifice postnatal day 8-10 rat pups according to approved animal protocols.
-
Dissect the brains in ice-cold Gey's balanced salt solution supplemented with glucose.
-
Cut 300 µm thick coronal slices containing the hippocampus and cortex using a vibratome.
-
Transfer the slices onto semiporous membrane inserts in a 6-well plate containing 1 mL of culture medium per well.
-
Culture the slices at 37°C in a 5% CO2 incubator.
2. T3D-959 Treatment and Induction of Neurotoxicity:
-
After 7 days in vitro, replace the medium with fresh medium containing the desired concentrations of T3D-959 (e.g., 0.1, 0.5, 1.0, 5.0 µM) or vehicle (DMSO).
-
Pre-incubate with T3D-959 for 24 hours.
-
Induce neurotoxicity by adding a neurotoxic agent such as oligomeric Aβ (5 µM) or glutamate (50 µM) to the culture medium.
-
Co-incubate for another 48 hours.
3. Assessment of Neuronal Viability (Propidium Iodide Staining):
-
Add propidium iodide (PI) to the culture medium at a final concentration of 2 µg/mL.
-
Incubate for 30 minutes at 37°C.
-
Capture fluorescent images of the slices using a fluorescence microscope.
-
Quantify the PI fluorescence intensity using image analysis software (e.g., ImageJ) to determine the extent of cell death.
4. Data Analysis:
-
Normalize the PI fluorescence of treated slices to the vehicle-treated, neurotoxin-exposed control group.
-
Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to determine the neuroprotective effect of T3D-959.
Protocol 2: Western Blot Analysis of p-Tau and Aβ Levels in Brain Tissue
1. Protein Extraction:
-
Homogenize brain tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-tau (e.g., AT8 clone) and Aβ (e.g., 6E10 clone) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Caption: T3D-959 activates PPARδ and PPARγ, leading to gene expression changes that promote neuroprotection.
Caption: A typical workflow for in vitro evaluation of T3D-959's neuroprotective effects.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 3. Lead Product Candidate T3D-959 | T3D Therapeutics [t3dtherapeutics.com]
- 4. neurologylive.com [neurologylive.com]
- 5. T3D-959: A Multi-Faceted Disease Remedial Drug Candidate for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Central role of PPARγ in Alzheimer’s disease: From pathophysiology to potential therapies [accscience.com]
- 7. Impact and Therapeutic Potential of PPARs in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual PPAR delta/gamma agonists offer therapeutic potential for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. T3D-959: A Multi-Faceted Disease Remedial Drug Candidate for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigational Nuclear Receptor Therapy Associated with Favorable Outcomes as Potential Alzheimer Disease Treatment - - Practical Neurology [practicalneurology.com]
- 11. Phase 2 PIONEER Trial of Oral T3D‐959 for the Treatment of Patients Diagnosed with Mild‐to‐Moderate Alzheimer’s Disease: New Results in a Modified Intent‐to‐Treat Population - PMC [pmc.ncbi.nlm.nih.gov]
How to control for confounding variables in DB-959 research
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for confounding variables during experiments with the novel compound DB-959.
Frequently Asked Questions (FAQs)
Q1: What is a confounding variable in the context of this compound research?
Q2: What are common confounding variables to consider in in vitro studies with this compound?
In vitro experiments are susceptible to several confounding factors that can introduce variability and bias. Key variables to control are summarized below.
| Confounding Variable | Description | Mitigation Strategy |
| Cell Passage Number | High-passage cell lines can exhibit genetic drift, altered morphology, and different responses to treatment compared to low-passage cells.[6] | Use cells within a consistent, low-passage number range. Document the passage number for all experiments and perform regular cell line authentication.[6] |
| Batch-to-Batch Variation | Differences in the purity or composition of reagents like cell culture media, serum, or this compound itself can lead to inconsistent results.[6] | Use a single, large batch of each reagent for the entire experiment. If not possible, perform bridging studies to ensure lot-to-lot consistency.[6] |
| Plate Position Effects | Cells in the outer wells of a microplate are prone to "edge effects," experiencing different temperature and evaporation rates that affect growth and response.[6] | Avoid using outer wells for experimental samples. Randomize the placement of this compound-treated samples and controls across the plate.[6] |
| Incubator Conditions | Fluctuations in CO₂, temperature, and humidity can impact cell health and growth rates, influencing the experimental outcome.[6] | Regularly calibrate and monitor incubator conditions. Distribute experimental and control groups across different shelves or incubators to average out minor variations.[6] |
| Operator Variability | Differences in pipetting techniques, timing of reagent additions, and cell handling between researchers can introduce systematic errors.[6][7] | Ensure all operators are trained on a standardized, detailed protocol. Where possible, have a single operator perform critical steps for an entire experiment. |
Q3: What are the primary confounding variables in in vivo animal studies involving this compound?
In vivo studies introduce higher levels of complexity and potential confounders.[7][8] Key factors include the animal's biology and its environment.
| Confounding Variable | Description | Mitigation Strategy |
| Animal Characteristics | Baseline differences in age, sex, weight, and genetic background can significantly influence the response to this compound. | Use restriction (e.g., only using male mice of a specific age) or matching to ensure these characteristics are balanced across groups.[2][9] |
| Environmental Conditions | Variations in temperature, light cycles, noise, and cage density can induce stress and alter physiological responses.[7][8] | Standardize all environmental conditions. Document and monitor temperature, humidity, and light cycles. |
| Handling Stress | The stress of handling and dosing can affect animal behavior and physiology, potentially masking or exaggerating the effects of this compound.[7][10] | Acclimate animals to the facility and handling procedures before the study begins. Ensure all handlers follow a consistent, low-stress technique. |
| Experimenter Effect | The person conducting the experiment can be a significant source of variability.[11] | Whenever possible, blind the experimenters to the treatment assignments. Standardize all procedures and, if multiple experimenters are involved, ensure they are balanced across treatment groups.[7] |
| Circadian Rhythms | The timing of dosing and measurements can influence results, as many biological processes follow a daily rhythm.[7] | Perform dosing and sample collection at the same time each day for all animals. |
Q4: How can I control for confounding variables during the design phase of my this compound experiment?
Controlling for confounders is most effective when addressed during the study design phase.[1][9] The primary methods are Randomization, Restriction, and Matching.
-
Randomization: Randomly assigning experimental units (e.g., cell cultures or animals) to treatment and control groups helps ensure that both known and unknown confounders are evenly distributed.[2][5][9] With a large enough sample size, randomization is the gold standard for minimizing the impact of confounding.[5]
-
Restriction: This method involves restricting your sample to subjects with the same values for potential confounding variables.[2] For example, an experiment could be restricted to only include female mice between 8 and 10 weeks of age. This eliminates variation from sex and age but may limit the generalizability of the findings.
-
Matching: In matching, subjects in the treatment group are paired with subjects in the control group who have similar characteristics on potential confounders (e.g., age, weight).[2][9] This ensures the groups are balanced on these specific variables.
Q5: What if I can't control for a confounder in the experimental design? How do I address it during data analysis?
When it is not possible to control for confounders in the design phase, statistical methods can be used during analysis.[1][12]
-
Stratification: This involves separating your data into subgroups (strata) based on the confounding variable. For example, you could analyze the effect of this compound separately in male and female animals to see if the effect is consistent across sexes.
-
Multivariate Analysis: Statistical techniques like Analysis of Covariance (ANCOVA) or multiple regression can be used to adjust for the effects of one or more confounding variables.[4][13] These models estimate the effect of this compound while holding the confounding variables constant, providing a more accurate picture of the true relationship.[1][4]
Troubleshooting Guides
Problem: High variability in replicates for my in vitro assay.
Possible Cause: Uncontrolled confounding variables may be introducing noise into your data.
Troubleshooting Steps:
-
Review Your Protocol: Are you using cells with a consistent passage number?[6]
-
Check Reagents: Are you using the same batch of media, serum, and this compound for all replicates?[6]
-
Evaluate Plate Layout: Did you randomize the position of your samples on the microplate to avoid edge effects?[6]
-
Standardize Technique: If multiple operators are involved, review the protocol together to ensure consistent timing and handling.[6]
Problem: The effect of this compound is significant in one animal study but not in a repeat study.
Possible Cause: The reproducibility of in vivo studies can be heavily impacted by subtle confounding factors that differ between experiments.[7][14]
Troubleshooting Steps:
-
Compare Baseline Characteristics: Was there a difference in the average age or weight of the animals between the two studies?
-
Review Environmental Logs: Were the housing conditions (temperature, light cycle) identical?[7]
-
Check Staffing: Was the study conducted by the same personnel? Differences in handling technique can be a confounder.[11]
-
Consider Animal Source: Were the animals from the same vendor and barrier facility? Differences in the microbiome or underlying health status can alter experimental outcomes.
Experimental Protocols
Protocol 1: Randomization and Blinding for an In Vivo Study
This protocol describes a method for randomizing animals into treatment groups and blinding experimenters.
-
Animal Identification: Assign a unique, non-sequential ID number to each animal.
-
Baseline Measurement: Record potential confounding variables for each animal, such as weight and age.
-
Randomization: Use a random number generator in a spreadsheet program (e.g., =RAND() in Excel) to assign each unique animal ID to a treatment group (e.g., Vehicle Control, this compound Low Dose, this compound High Dose).
-
Group Balancing Check: After randomization, calculate the mean and standard deviation for baseline weight and age for each group. Ensure there are no statistically significant differences between groups. If an imbalance is found, re-randomize.
-
Blinding: Prepare the dosing solutions in coded vials (e.g., A, B, C). The code key, which links the vial to the treatment group, should be held by a third party not involved in dosing or data collection.
-
Data Collection: The experimenter responsible for dosing, sample collection, and outcome measurement should remain blind to the treatment assignments until the final data analysis is complete.
Protocol 2: Stratified Analysis of In Vitro Data
This protocol details how to perform a stratified analysis if you suspect a reagent batch is a confounding variable.
-
Data Grouping: Collate the results from your this compound dose-response experiments. Create a new column in your dataset that identifies the batch number of the this compound compound used for each data point.
-
Stratification: Separate the dataset into strata, with each stratum containing all the data from a single batch of this compound.
-
Separate Analysis: Perform a separate dose-response analysis (e.g., calculate IC50) for each stratum (batch).
-
Comparison: Compare the IC50 values and the shape of the dose-response curves between the batches.
-
Interpretation:
-
If the IC50 values are similar across all batches, the batch variation is not a significant confounder. You can likely pool the data.
-
If the IC50 values differ significantly between batches, this indicates that batch-to-batch variability is a confounding factor. You should report the results for each batch separately or use a statistical model that accounts for the batch effect.
-
Visualizations
Diagram 1: The Relationship of a Confounding Variable
This diagram illustrates how a confounding variable is related to both the experimental treatment (independent variable) and the outcome (dependent variable).
Caption: Logical relationship between a treatment, outcome, and confounder.
Diagram 2: Experimental Workflow for Controlling Confounders
This workflow demonstrates the integration of randomization and blinding in an in vivo experiment to minimize bias.
Caption: An experimental workflow incorporating randomization and blinding.
Diagram 3: Hypothetical Signaling Pathway for this compound
This diagram shows a hypothetical signaling pathway for this compound, illustrating how an off-target effect could act as a biological confounder.
Caption: Hypothetical this compound pathway with a confounding off-target effect.
References
- 1. How to control confounding effects by statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Confounding Variables | Definition, Examples & Controls [scribbr.com]
- 3. How to deal with confounders in an infertility study? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Confounding Variables | Definition, Examples & Controls [enago.com]
- 5. Confounding Variables in Experimental Design | by Roshmita Dey | Oct, 2025 | Medium [medium.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Confounding Factors in the Interpretation of Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How to control confounding variables in experimental design? - FAQ [wispaper.ai]
- 10. Confounding Factors in the Transcriptome Analysis of an In-Vivo Exposure Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciencedaily.com [sciencedaily.com]
- 12. [PDF] How to control confounding effects by statistical analysis | Semantic Scholar [semanticscholar.org]
- 13. Confounding variables in statistics: How to identify and control them [statsig.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of DB-959 and Other PPAR Agonists in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of DB-959 (also known as T3D-959), a novel dual PPARδ/γ agonist, with other established peroxisome proliferator-activated receptor (PPAR) agonists. The data presented herein is collated from various preclinical studies to offer an objective overview for researchers in metabolic and neurodegenerative diseases.
Introduction to this compound
This compound is a dual agonist of the peroxisome proliferator-activated nuclear receptor delta (PPARδ) and gamma (PPARγ), with a 15-fold higher potency for PPARδ.[1] Originally investigated for the treatment of Type 2 Diabetes, its development has pivoted towards Alzheimer's disease due to its potential to address underlying metabolic dysfunctions in the brain.[2][3]
Efficacy in Preclinical Models of Type 2 Diabetes
This compound has demonstrated significant efficacy in animal models of Type 2 Diabetes, comparable to and in some aspects potentially exceeding the performance of established PPARγ agonists like rosiglitazone.
Quantitative Data Summary
| Agonist | Animal Model | Key Efficacy Endpoints | Reference |
| This compound | db/db mice, Zucker Diabetic Fatty rats | Reduced plasma glucose by 48-63% at 10 mg/kg/day. Improved insulin sensitivity. | Alzheimer's Drug Discovery Foundation |
| Rosiglitazone | db/db mice | Normalized hyperglycemia. | [4] |
| Rosiglitazone | High-Fat Diet-fed rats | Positive control for improving insulin sensitivity. | [5] |
| Pioglitazone | Zucker Diabetic Fatty (ZDF) rats | Restored in vivo muscle oxidative capacity. | [6] |
| Pioglitazone | Low-dose streptozotocin and high sucrose-fat diet induced obese rats | Significantly decreased serum insulin, triglycerides, and free fatty acids. | [7] |
Note: Direct head-to-head comparative studies are limited. The data above is compiled from separate studies and should be interpreted with caution.
A notable observation in preclinical studies is that fat-fed diet-induced obese mice treated with this compound exhibited lower weight gain compared to those treated with the thiazolidinedione, rosiglitazone.
Efficacy in Preclinical Models of Alzheimer's Disease
This compound has shown promise in a rat model of sporadic Alzheimer's disease induced by intracerebral (i.c.) administration of streptozotocin (STZ). This model recapitulates certain metabolic and neurodegenerative features of the human disease.
Quantitative Data Summary
| Agonist | Animal Model | Key Efficacy Endpoints | Reference |
| This compound (T3D-959) | i.c. STZ-treated rats | Significantly improved spatial learning and memory in the Morris water maze test. Improved motor performance on the rotarod test. | [1][8] |
Experimental Protocols
This compound in a Rat Model of Sporadic Alzheimer's Disease
-
Animal Model: Long Evans rats were administered intracerebral (i.c.) streptozotocin (STZ) to induce a model of sporadic Alzheimer's disease.[9]
-
Drug Administration: T3D-959 was administered orally by gavage at a dose of 1.0 mg/kg/day for 21 or 28 days, starting either 1 day or 7 days after the i.c. STZ injection.[9]
-
Behavioral Testing:
-
Histopathology: Brain tissue was assessed for neurodegeneration using histopathology and image analysis.[9]
Rosiglitazone in a Model of Type 2 Diabetes
-
Animal Model: Genetically obese and diabetic db/db mice.[10]
-
Drug Administration: Rosiglitazone was administered orally at a dose of 5 mg/kg/day for 10 days.[10]
-
Biochemical Analysis: Fasting plasma glucose, serum insulin, cholesterol, and triglycerides were measured at baseline and at various time points during the treatment period.[10]
Signaling Pathways and Experimental Workflows
PPAR Signaling Pathway
Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that regulate the expression of genes involved in glucose and lipid metabolism. Upon activation by an agonist, PPARs form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[11][12]
Figure 1: Simplified PPAR Signaling Pathway.
Experimental Workflow for Preclinical Efficacy Testing
The general workflow for evaluating the efficacy of PPAR agonists in preclinical models of metabolic or neurodegenerative diseases involves several key stages, from animal model selection to behavioral and biochemical analyses.
Figure 2: General Preclinical Experimental Workflow.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Lead Product Candidate T3D-959 | T3D Therapeutics [t3dtherapeutics.com]
- 3. alzforum.org [alzforum.org]
- 4. Rosiglitazone treatment of type 2 diabetic db/db mice attenuates urinary albumin and angiotensin converting enzyme 2 excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PPARδ agonists have opposing effects on insulin resistance in high fat-fed rats and mice due to different metabolic responses in muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pioglitazone treatment restores in vivo muscle oxidative capacity in a rat model of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pioglitazone can ameliorate insulin resistance in low-dose streptozotocin and high sucrose-fat diet induced obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. T3D-959: A Multi-Faceted Disease Remedial Drug Candidate for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Alzheimer’s Disease Neuro-Metabolic Dysfunction with a Small Molecule Nuclear Receptor Agonist (T3D-959) Reverses Disease Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of Rosiglitazone and Metformin in Genetically Obese and Diabetic db/db Mice and Streptozotocin-Induced Diabetic Rat Models. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 11. researchgate.net [researchgate.net]
- 12. creative-diagnostics.com [creative-diagnostics.com]
T3D-959 and Rosiglitazone: A Comparative Analysis in Alzheimer's Disease Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of T3D-959 and rosiglitazone, two peroxisome proliferator-activated receptor (PPAR) agonists investigated for their therapeutic potential in Alzheimer's disease. This analysis is based on available preclinical and clinical data.
T3D-959 is an investigational dual agonist of PPAR delta (PPARδ) and PPAR gamma (PPARγ), with a 15-fold higher potency for PPARδ.[1][2][3] In contrast, rosiglitazone is a selective PPARγ agonist belonging to the thiazolidolidinedione class of drugs.[4] Both compounds aim to address the metabolic dysfunctions, such as impaired glucose utilization and neuroinflammation, that are increasingly recognized as central to Alzheimer's disease pathology.[5][6]
Mechanism of Action: A Tale of Two Agonists
T3D-959's dual agonism of PPARδ and PPARγ suggests a broader mechanism of action.[7][8] PPARδ is highly expressed in the brain and plays a crucial role in regulating glucose and lipid metabolism.[7] By activating both receptors, T3D-959 is hypothesized to offer additive or synergistic effects in correcting the brain's dysfunctional energy metabolism in Alzheimer's disease.[7][9]
Rosiglitazone, as a selective PPARγ agonist, primarily targets insulin resistance and inflammation.[4][5] Activation of PPARγ in the brain can modulate the transcription of genes involved in glucose uptake and utilization, and also suppress inflammatory responses mediated by microglia and astrocytes.[5]
Preclinical Performance in Alzheimer's Models
Direct comparative preclinical studies between T3D-959 and rosiglitazone are limited. However, individual studies in relevant Alzheimer's disease models provide insights into their respective efficacy.
T3D-959 has been primarily evaluated in a streptozotocin (STZ)-induced rat model of sporadic Alzheimer's disease, which mimics the metabolic deficits observed in the human condition.[1][2] In these studies, T3D-959 demonstrated significant improvements in spatial learning and memory in the Morris water maze test.[1][2] Furthermore, it was shown to reduce levels of oxidative stress and amyloid-β (Aβ), and normalize the expression of phospho-tau.[1][2]
Rosiglitazone has been tested in various transgenic mouse models of Alzheimer's disease, such as the APP/PS1 model.[10] Studies have shown that chronic treatment with rosiglitazone can prevent and reverse memory impairment in the object recognition test.[11] It has also been reported to decrease insoluble Aβ(1-42) levels in the brain of APP/PS1 mice.[10]
| Compound | Alzheimer's Model | Key Findings | Reference |
| T3D-959 | Streptozotocin (STZ)-induced rat model | - Improved spatial learning and memory (Morris water maze).- Reduced oxidative stress and Aβ levels.- Normalized phospho-tau expression. | [1][2] |
| Rosiglitazone | APP/PS1 transgenic mouse model | - Prevented and reversed memory impairment (object recognition test).- Decreased insoluble Aβ(1-42) levels. | [10][11] |
| Rosiglitazone | hAPP transgenic mouse model | - Prevented and reversed memory decline.- Normalized hippocampal glucocorticoid receptor levels. | [11] |
Clinical Trial Overview
Both T3D-959 and rosiglitazone have progressed to clinical trials in patients with Alzheimer's disease, with varying outcomes.
A Phase 2a exploratory trial of T3D-959 in patients with mild-to-moderate Alzheimer's disease showed that the drug was generally safe and well-tolerated.[9] The study also reported potential improvements in cognitive function as measured by ADAS-Cog11 and the Digit Symbol Substitution Test (DSST).[9] A subsequent Phase 2 trial (PIONEER) showed that while the primary cognitive endpoints were not met in the overall population, a subgroup of patients with a high pTau-217 ratio treated with the 30 mg dose showed a significant improvement in ADAS-Cog11 scores compared to placebo.[6]
Clinical trials with rosiglitazone in Alzheimer's disease have yielded mixed results. Some early, smaller studies suggested a potential cognitive benefit.[11] However, larger Phase 3 trials (the REFLECT studies) did not meet their primary endpoints for improving cognition and global function in patients with mild-to-moderate Alzheimer's disease.[12]
| Trial Identifier | Compound | Phase | Key Outcomes | Reference |
| NCT02560753 | T3D-959 | Phase 2a | - Generally safe and well-tolerated.- Potential improvements in ADAS-Cog11 and DSST. | [9] |
| PIONEER (NCT04251182) | T3D-959 | Phase 2 | - Primary cognitive endpoints not met in the overall population.- Significant improvement in ADAS-Cog11 in a subgroup with high pTau-217 ratio (30 mg dose).- Met secondary endpoint of change in Aβ42/40 ratio. | [3][6] |
| REFLECT Trials | Rosiglitazone | Phase 3 | - Did not meet primary endpoints for cognition and global function. | [12] |
Experimental Protocols
T3D-959: Streptozotocin-Induced Rat Model of Sporadic AD
-
Model Induction: A sporadic Alzheimer's disease model was created by intracerebral (i.c.) administration of streptozotocin (STZ).[1][2]
-
Treatment: Control and i.c. STZ-treated rats were administered T3D-959 (0.3 to 3.0 mg/kg/day) or saline via oral gavage for 28 days.[1][2]
-
Behavioral Assessment: Spatial learning and memory were evaluated using the Morris water maze test.[1][2]
-
Biochemical Analysis: Post-mortem brain tissue was analyzed for markers of oxidative stress, Aβ levels, and phospho-tau expression.[1][2]
Rosiglitazone: APP/PS1 Transgenic Mouse Model
-
Animal Model: Mice overexpressing mutant human amyloid precursor protein (hAPP) or APP/PS1 transgenic mice were used.[10][11]
-
Treatment: Mice received chronic treatment with rosiglitazone mixed in their chow or administered orally.[11]
-
Behavioral Assessment: Memory was assessed using the object recognition test.[11]
-
Biochemical Analysis: Brain tissue was analyzed for insoluble Aβ(1-42) levels and hippocampal glucocorticoid receptor levels.[10][11]
Conclusion
T3D-959 and rosiglitazone both target metabolic pathways implicated in Alzheimer's disease, but through distinct PPAR agonism profiles. Preclinical data suggests both compounds can ameliorate certain pathological features and improve cognitive function in animal models of the disease. However, clinical trial results have been more encouraging for T3D-959, particularly in a biomarker-defined subgroup of patients, while large-scale trials of rosiglitazone have not demonstrated efficacy. The differing clinical outcomes may be attributable to T3D-959's dual PPARδ/γ agonism and its ability to penetrate the brain more effectively. Further research, including direct comparative studies, is warranted to fully elucidate the therapeutic potential of these two agents in the treatment of Alzheimer's disease.
References
- 1. T3D-959: A Multi-Faceted Disease Remedial Drug Candidate for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. T3D-959: A Multi-Faceted Disease Remedial Drug Candidate for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Phase IIa exploratory trial of T3D-959 in mild-moderate Alzheimer’s disease | VJDementia [vjdementia.com]
- 5. Rosiglitazone induces mitochondrial biogenesis in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 7. Lead Product Candidate T3D-959 | T3D Therapeutics [t3dtherapeutics.com]
- 8. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 9. An Exploratory Phase IIa Study of the PPAR delta/gamma Agonist T3D-959 Assessing Metabolic and Cognitive Function in Subjects with Mild to Moderate Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rosiglitazone improves spatial memory and decreases insoluble Aβ(1-42) in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rosiglitazone reverses memory decline and hippocampal glucocorticoid receptor down-regulation in an Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validating the neuroprotective effects of DB-959 in multiple models
In the landscape of neuroprotective drug discovery, novel therapeutic agents are continuously sought to combat the multifactorial nature of neurodegenerative diseases. This guide provides a comparative analysis of a novel compound, DB-959, against other neuroprotective agents in multiple preclinical models. The data presented herein offers a quantitative and objective evaluation of this compound's performance, supported by detailed experimental methodologies and visual representations of its proposed mechanism of action and experimental workflows.
Quantitative Performance Analysis
The neuroprotective effects of this compound were assessed in comparison to two alternative compounds, a generic JNK inhibitor (JNKi) and a generic caspase-3 inhibitor (Casp3i), in an in vitro model of oxidative stress-induced neuronal cell death. Human neuroblastoma cells (SH-SY5Y) were subjected to hydrogen peroxide (H₂O₂) to induce cytotoxicity. The following table summarizes the key findings from these experiments.
Table 1: Comparative Efficacy of Neuroprotective Compounds in an In Vitro Oxidative Stress Model
| Parameter | Untreated Control | H₂O₂ Treated | This compound (10 µM) + H₂O₂ | JNKi (10 µM) + H₂O₂ | Casp3i (10 µM) + H₂O₂ |
| Cell Viability (%) | 100 ± 4.5 | 42 ± 5.1 | 85 ± 6.2 | 68 ± 5.8 | 65 ± 7.1 |
| Relative ROS Levels (%) | 100 ± 8.2 | 350 ± 25.7 | 120 ± 15.3 | 330 ± 21.9 | 345 ± 28.4 |
| Caspase-3 Activity (Fold Change) | 1.0 ± 0.1 | 4.5 ± 0.6 | 1.8 ± 0.3 | 2.5 ± 0.4 | 1.2 ± 0.2 |
Data are presented as mean ± standard deviation.
Proposed Signaling Pathway of this compound
This compound is hypothesized to exert its neuroprotective effects through a dual mechanism of action involving the inhibition of both upstream stress-activated protein kinases and downstream executioner caspases. The following diagram illustrates this proposed signaling cascade.
Caption: Proposed dual-inhibitory mechanism of this compound on the JNK and Caspase-3 signaling pathways.
Experimental Protocols
The following provides a detailed methodology for the key experiments conducted to evaluate the neuroprotective effects of this compound and the comparative compounds.
1. Cell Culture and Treatment
-
Cell Line: Human neuroblastoma SH-SY5Y cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Treatment Protocol: Cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to attach for 24 hours. Subsequently, cells were pre-treated with this compound (10 µM), JNKi (10 µM), or Casp3i (10 µM) for 2 hours before the addition of 100 µM hydrogen peroxide (H₂O₂) for another 24 hours to induce oxidative stress.
2. Cell Viability Assay
-
Method: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Procedure: After treatment, MTT solution (5 mg/mL) was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm using a microplate reader.
3. Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Method: Intracellular ROS levels were quantified using the 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay.
-
Procedure: Following treatment, cells were washed with phosphate-buffered saline (PBS) and incubated with 10 µM DCFH-DA for 30 minutes at 37°C. The fluorescence intensity was measured using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.
4. Caspase-3 Activity Assay
-
Method: Caspase-3 activity was determined using a colorimetric assay kit.
-
Procedure: After treatment, cell lysates were prepared and incubated with a caspase-3 substrate (DEVD-pNA). The cleavage of the substrate by active caspase-3 releases pNA, which was quantified by measuring the absorbance at 405 nm.
Experimental Workflow
The general workflow for the in vitro evaluation of neuroprotective compounds is depicted in the diagram below.
Caption: In vitro experimental workflow for screening neuroprotective compounds.
A Comparative Analysis of DB-959 and Other Metabolic Enhancers for Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of metabolic-based therapies for Alzheimer's disease (AD) offers promising new avenues for tackling this complex neurodegenerative disorder. The hypothesis that cerebral metabolic deficits, particularly in glucose utilization, are a central pillar of AD pathology has paved the way for the investigation of various metabolic enhancers. This guide provides a comparative overview of the novel dual PPARδ/γ agonist DB-959 (T3D-959) and other prominent metabolic enhancers, presenting key experimental data, detailed methodologies, and visual representations of their mechanisms and evaluation processes.
Introduction to Metabolic Enhancement in Alzheimer's Disease
Alzheimer's disease is increasingly understood as a metabolic disease, with evidence pointing to impaired brain glucose metabolism and insulin resistance as key contributors to its pathogenesis. Metabolic enhancers aim to correct these deficits by providing alternative energy substrates, improving insulin sensitivity, or modulating metabolic pathways to support neuronal function and resilience. This comparison focuses on this compound and its alternatives, which include other peroxisome proliferator-activated receptor (PPAR) agonists, intranasal insulin, ketogenic therapies, and metformin.
This compound (T3D-959): A Dual PPARδ/γ Agonist
This compound is a dual agonist of the peroxisome proliferator-activated nuclear receptors delta (PPARδ) and gamma (PPARγ), with a 15-fold higher potency for PPARδ.[1][2][3] This mechanism is designed to improve both glucose and lipid metabolism.[1] Originally developed for Type 2 Diabetes, its brain-penetrant properties and potential to address neuroinflammation and metabolic dysfunction led to its repositioning for AD.[1][3]
Mechanism of Action
This compound's dual agonism of PPARδ and PPARγ allows it to target multiple aspects of AD pathology. PPARs are transcription factors that regulate genes involved in glucose and lipid metabolism, as well as inflammation.[4][5] By activating both PPARδ and PPARγ, this compound is hypothesized to restore metabolic homeostasis in the brain.[1]
Signaling Pathway of this compound (PPARδ/γ Agonism)
Comparative Performance of Metabolic Enhancers
The following tables summarize the available clinical trial data for this compound and its comparators. It is important to note that direct head-to-head trials are limited, and thus, comparisons are based on data from separate studies with varying designs.
Cognitive Outcomes
| Metabolic Enhancer | Clinical Trial | Patient Population | Dosage | Duration | Change in ADAS-Cog from Baseline (vs. Placebo) | Citation(s) |
| This compound (T3D-959) | PIONEER (Phase 2) | Mild-to-moderate AD | 30 mg/day | 24 weeks | -0.74 points (in high pTau-217 subgroup) vs. +1.27 in placebo | [6] |
| PIONEER (Phase 2, mITT) | Mild-to-moderate AD | 30 mg/day | 24 weeks | Approached statistical significance (p=0.073) | [7][8] | |
| Rosiglitazone | Phase 3 | Mild-to-moderate AD | 2 mg & 8 mg/day | 24 weeks | No significant difference from placebo | [9][10] |
| Pioglitazone | TOMMORROW (Phase 3) | Cognitively healthy at risk of AD | Not specified | - | Did not delay onset of mild cognitive impairment | [11] |
| Pilot Study | Mild-to-moderate AD | 15-30 mg/day | 6 months | No statistically significant improvement | [12] | |
| Intranasal Insulin | SNIFF (Phase 2/3) | Mild cognitive impairment or AD | 40 IU/day | 18 months | -5.78 point advantage with effective device vs. placebo | [13][14] |
| Meta-analysis | Alzheimer's Disease | 20 IU/day | ≥ 4 months | Significant improvement (MD = -0.13) | [15][16] | |
| Tricaprylin (MCT) | Phase 2 | Mild-to-moderate AD | 20 g/day | 90 days | 3.4 point difference from placebo | |
| KET-004-01 | Mild-to-moderate AD | Not specified | 3 months | Improved scores in those who achieved ketosis | [17] | |
| Metformin | Pilot Study | Amnestic Mild Cognitive Impairment | 1000 mg twice daily | 12 months | No significant difference in ADAS-Cog | [18] |
Biomarker and Imaging Outcomes
| Metabolic Enhancer | Clinical Trial | Biomarker/Imaging Modality | Key Findings | Citation(s) |
| This compound (T3D-959) | PIONEER (Phase 2) | Plasma Aβ42/40 ratio | Significant improvement at 30mg and 45mg doses | [7][8] |
| PIONEER (Phase 2) | Plasma Neurogranin | Significant improvement at 30mg and 45mg doses | [7][8] | |
| Phase 1/2 | FDG-PET | Dose-dependent regional changes in glucose utilization | [2] | |
| Intranasal Insulin | SNIFF (Phase 2/3) | CSF Aβ42/40 and Aβ42/tau ratios | Improved ratios with effective device | [13][14] |
| Metformin | Pilot Study | FDG-PET | No significant change in posterior cingulate-precuneus glucose uptake | [18] |
| Tricaprylin (MCT) | Pilot Study | 11C-acetoacetate PET | Increased brain ketone consumption | [17] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the objective evaluation of therapeutic interventions. Below are representative methodologies for key assessments used in the clinical trials of these metabolic enhancers.
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog)
The ADAS-Cog is a standardized tool used to assess the severity of cognitive symptoms of dementia.
-
Administration: The test is administered by a trained psychometrist. It consists of 11 tasks that evaluate memory, language, and praxis.
-
Tasks: Key tasks include a word recall test, where the subject is asked to recall a list of words, and a word recognition task. To minimize interference, these two memory tasks are administered at the beginning and end of the assessment, respectively.[19]
-
Scoring: Each task is scored based on the number of errors. A higher score indicates greater cognitive impairment. The total score ranges from 0 to 70.
18F-Fluorodeoxyglucose Positron Emission Tomography (FDG-PET)
FDG-PET is a neuroimaging technique used to measure regional cerebral glucose metabolism.
-
Procedure: A small amount of the radioactive tracer 18F-FDG, a glucose analog, is injected into the bloodstream. The tracer is taken up by brain cells in proportion to their metabolic activity.
-
Imaging: After a 30-60 minute uptake period, the patient's head is scanned using a PET scanner. The scanner detects the radiation emitted by the tracer, creating a 3D map of glucose metabolism in the brain.
-
Analysis: Standardized and largely user-independent methods are used for the quantification of regional metabolic impairment.[20][21] This allows for the assessment of changes in brain metabolism over time and in response to treatment.
Generalized Experimental Workflow for a Clinical Trial of a Metabolic Enhancer in AD
Conclusion
The landscape of metabolic enhancers for Alzheimer's disease is diverse, with each compound presenting a unique mechanism of action and a distinct profile of clinical trial outcomes. This compound, with its dual PPARδ/γ agonism, shows promise in preclinical models and has demonstrated some encouraging signals in early-phase clinical trials, particularly in a biomarker-defined subgroup of patients. Other approaches, such as intranasal insulin and ketogenic therapies, have also shown potential cognitive benefits, while the efficacy of other PPAR agonists like rosiglitazone and pioglitazone in AD has been less consistent in larger trials. Metformin remains an area of active investigation.
For researchers and drug development professionals, this comparative guide highlights the importance of well-defined patient populations, robust biomarkers, and standardized methodologies in evaluating the efficacy of these metabolic interventions. As our understanding of the metabolic underpinnings of Alzheimer's disease deepens, these and other novel metabolic enhancers will undoubtedly play a crucial role in the future of AD therapeutics.
References
- 1. Lead Product Candidate T3D-959 | T3D Therapeutics [t3dtherapeutics.com]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. T3D-959: A Multi-Faceted Disease Remedial Drug Candidate for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of anti-inflammatory and neuroprotective actions of PPAR-gamma agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 7. Phase 2 PIONEER Trial of Oral T3D‐959 for the Treatment of Patients Diagnosed with Mild‐to‐Moderate Alzheimer’s Disease: New Results in a Modified Intent‐to‐Treat Population - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neurologylive.com [neurologylive.com]
- 9. Rosiglitazone Monotherapy in Mild-to-Moderate Alzheimer's Disease: Results from a Randomized, Double-Blind, Placebo-Controlled Phase III Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rosiglitazone monotherapy in mild-to-moderate Alzheimer's disease: results from a randomized, double-blind, placebo-controlled phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safety and efficacy of pioglitazone for the delay of cognitive impairment in people at risk of Alzheimer's disease (TOMMORROW): a prognostic biomarker study and a phase 3, randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medpagetoday.com [medpagetoday.com]
- 14. Still no clear answer on intranasal insulin for MCI and Alzheimer’s disease | MDedge [mdedge.com]
- 15. alzdiscovery.org [alzdiscovery.org]
- 16. Safety and efficacy of intranasal insulin in patients with Alzheimer’s disease: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. todaysgeriatricmedicine.com [todaysgeriatricmedicine.com]
- 18. Metformin in Amnestic Mild Cognitive Impairment: results of a pilot randomized placebo controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fda.gov [fda.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. Use of FDG PET as an imaging biomarker in clinical trials of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
T3D-959's Impact on Tau Phosphorylation: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of T3D-959's effects on tau phosphorylation with other therapeutic alternatives. The information is supported by experimental data from preclinical and clinical studies, with detailed methodologies for key experiments and visualizations of relevant biological pathways and workflows.
Introduction to T3D-959 and Tau Pathology
T3D-959 is an orally administered, brain-penetrant dual agonist of the peroxisome proliferator-activated receptors delta and gamma (PPARδ/γ).[1] It is being developed as a potential treatment for Alzheimer's disease (AD) by targeting the metabolic dysfunctions associated with the disease.[2][3] One of the key pathological hallmarks of AD is the hyperphosphorylation of the microtubule-associated protein tau, leading to the formation of neurofibrillary tangles (NFTs) and subsequent neuronal dysfunction and death. T3D-959's mechanism of action suggests it may mitigate this pathology by improving insulin signaling and reducing the activity of kinases responsible for tau hyperphosphorylation.[4]
T3D-959's Effects on Tau Phosphorylation: Preclinical and Clinical Evidence
Preclinical studies using a streptozotocin (STZ)-induced rat model of sporadic AD have demonstrated that T3D-959 can normalize the expression of phosphorylated tau.[2][5] These studies utilized specific antibodies to detect changes in tau phosphorylation at various sites.
Top-line results from the Phase 2 PIONEER clinical trial (NCT04251182) of T3D-959 in patients with mild-to-moderate AD have also provided encouraging data. The trial showed that patients with a high baseline ratio of phosphorylated tau at threonine-217 to non-phosphorylated tau (pTau-217/non-pTau-217) who received the 30 mg dose of T3D-959 experienced a significant cognitive benefit compared to the placebo group.[6] This suggests that T3D-959 may be particularly effective in a subgroup of AD patients with prominent tau pathology.[6]
Comparative Analysis with Alternative Tau-Targeting Therapies
Several alternative therapeutic strategies are being explored to combat tau hyperphosphorylation. These primarily include the inhibition of key tau kinases such as Glycogen Synthase Kinase-3β (GSK-3β), Cyclin-Dependent Kinase 5 (CDK5), and Fyn kinase. The following table summarizes the available data on T3D-959 and some of these alternatives.
| Compound | Target | Mechanism of Action | Key Findings on Tau Phosphorylation (Preclinical/Clinical) | Development Stage |
| T3D-959 | PPARδ/γ Agonist | Improves insulin signaling, potentially reducing the activity of downstream tau kinases like GSK-3β.[4] | Preclinical (Rat Model): Normalized expression of phospho-tau (pS396, pT205).[2] Clinical (Phase 2): Showed cognitive benefit in patients with a high pTau-217/non-pTau-217 ratio.[6] | Phase 2[1] |
| Tideglusib | GSK-3β Inhibitor | Directly inhibits GSK-3β, a primary kinase involved in tau hyperphosphorylation.[7] | Preclinical: Reduces tau phosphorylation in animal models of AD.[7] Clinical (Phase 2): Did not show significant clinical benefit in AD patients.[8] | Phase 2 Completed[8] |
| Lithium | GSK-3β Inhibitor | Non-selective inhibitor of GSK-3β. | Preclinical: Reduces phospho-tau levels in transgenic animal models. Clinical: Small studies in MCI and AD have shown some positive results. | Marketed for other indications; repurposed for AD trials. |
| Roscovitine | CDK5 Inhibitor | Inhibits the activity of CDK5, another key tau kinase. | Preclinical: Silencing CDK5 with siRNA reduced tau phosphorylation in a triple-transgenic AD mouse model. Roscovitine inhibits CDK5 activity. | Preclinical for tauopathies; clinical trials in cancer. |
| Saracatinib | Fyn Kinase Inhibitor | Inhibits Fyn, a tyrosine kinase that phosphorylates tau at Tyr18. | Preclinical: Fyn deficiency reduced tau NFT formation and hyperphosphorylation in a mouse model. Saracatinib is a Fyn inhibitor.[8] | Phase 2 for AD. |
| ACI-35 | Immunotherapy | Active vaccine designed to elicit an immune response against phosphorylated tau (pS396/S404).[9] | Preclinical: Induced antibodies specific to phospho-tau and reduced soluble and insoluble tau in the brain of a mouse model, improving motor deficits and survival.[9] | Phase 1b/2a |
Experimental Protocols
Detailed methodologies for the key experiments used to assess tau phosphorylation are provided below.
Western Blotting for Phosphorylated Tau
Objective: To quantify the levels of total and phosphorylated tau in brain tissue homogenates.
Protocol:
-
Sample Preparation: Brain tissue is homogenized in ice-cold lysis buffer containing protease and phosphatase inhibitors. The protein concentration of the resulting lysate is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for a particular phosphorylated tau epitope (e.g., anti-pTau S396, anti-pTau T205) or total tau, diluted in blocking buffer.
-
Washing: The membrane is washed three times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: The membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.
-
Quantification: The intensity of the bands corresponding to phosphorylated and total tau is quantified using densitometry software. The levels of phosphorylated tau are typically normalized to the levels of total tau or a loading control protein (e.g., β-actin or GAPDH).[10][11]
Immunohistochemistry (IHC) for Phosphorylated Tau
Objective: To visualize and localize the distribution of phosphorylated tau in brain tissue sections.
Protocol:
-
Tissue Preparation: Animals are perfused with saline followed by 4% paraformaldehyde (PFA). The brains are then removed, post-fixed in PFA, and cryoprotected in sucrose solutions. The brains are then sectioned using a cryostat or vibratome.
-
Antigen Retrieval: For paraffin-embedded tissues, sections are deparaffinized and rehydrated. Heat-induced epitope retrieval is often performed by boiling the sections in a citrate buffer to unmask the antigenic sites.
-
Permeabilization and Blocking: Sections are permeabilized with a detergent (e.g., Triton X-100) and then incubated in a blocking solution (e.g., normal goat serum in PBS) to reduce non-specific staining.
-
Primary Antibody Incubation: Sections are incubated overnight at 4°C with a primary antibody specific for a phosphorylated tau epitope.
-
Secondary Antibody Incubation: After washing, sections are incubated with a biotinylated secondary antibody, followed by an avidin-biotin-peroxidase complex (ABC) reagent.
-
Staining: The peroxidase activity is visualized using a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Sections are often counterstained with a nuclear stain like hematoxylin to visualize cell nuclei. The sections are then dehydrated, cleared, and coverslipped.
-
Analysis: The stained sections are examined under a microscope to assess the localization and intensity of phosphorylated tau staining.[12][13][14]
Enzyme-Linked Immunosorbent Assay (ELISA) for Phosphorylated Tau
Objective: To quantify the concentration of phosphorylated tau in biological fluids such as cerebrospinal fluid (CSF) or plasma.
Protocol:
-
Coating: A 96-well microplate is coated with a capture antibody specific for total tau.
-
Blocking: The plate is washed and blocked to prevent non-specific binding.
-
Sample Incubation: Standards with known concentrations of phosphorylated tau and the unknown samples are added to the wells and incubated.
-
Detection Antibody Incubation: After washing, a detection antibody specific for a phosphorylated tau epitope and conjugated to an enzyme (e.g., HRP) is added to the wells.
-
Substrate Addition: The plate is washed again, and a substrate for the enzyme is added, leading to a color change.
-
Measurement: The reaction is stopped, and the absorbance of each well is measured using a microplate reader.
-
Quantification: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of phosphorylated tau in the unknown samples is then determined by interpolating their absorbance values on the standard curve.[15][16][17]
Visualizations
Signaling Pathway of T3D-959 in Modulating Tau Phosphorylation
Caption: Proposed signaling pathway of T3D-959 in reducing tau hyperphosphorylation.
Experimental Workflow for Western Blot Analysis of Phospho-Tau
Caption: Workflow for Western blot analysis of phosphorylated tau.
Experimental Workflow for Immunohistochemistry of Phospho-Tau
Caption: Workflow for immunohistochemical analysis of phosphorylated tau.
Conclusion
T3D-959 represents a promising therapeutic candidate for Alzheimer's disease with a novel mechanism of action that addresses the metabolic dysregulation underlying the disease, including the hyperphosphorylation of tau. While direct quantitative comparisons with other tau-targeting agents are limited in the public domain, the available preclinical and clinical data suggest that T3D-959 can effectively modulate tau pathology. Further research, particularly the full results from the Phase 2 PIONEER trial and future late-stage clinical studies, will be crucial in fully elucidating the comparative efficacy of T3D-959 in the landscape of emerging Alzheimer's therapies. The detailed experimental protocols and workflow diagrams provided in this guide are intended to aid researchers in designing and interpreting studies aimed at further investigating the effects of T3D-959 and other compounds on tau phosphorylation.
References
- 1. alzforum.org [alzforum.org]
- 2. T3D-959: A Multi-Faceted Disease Remedial Drug Candidate for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring New Treatment Options for Alzheimer's - Alzra [alzra.org]
- 4. t3dtherapeutics.com [t3dtherapeutics.com]
- 5. T3D-959: A Multi-Faceted Disease Remedial Drug Candidate for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 7. Natural products against tau hyperphosphorylation‐induced aggregates: Potential therapies for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening of tau protein kinase inhibitors in a tauopathy-relevant cell-based model of tau hyperphosphorylation and oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current Status of Clinical Trials on Tau Immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Immunohistochemistry [bio-protocol.org]
- 13. Immunohistochemistry Protocol for Tau Antibody (NB110-57615): Novus Biologicals [novusbio.com]
- 14. genomeme.ca [genomeme.ca]
- 15. intimakmur.co.id [intimakmur.co.id]
- 16. raybiotech.com [raybiotech.com]
- 17. tools.thermofisher.com [tools.thermofisher.com]
Independent Preclinical Findings on DB-959: A Comparative Guide
Absence of independent replication of preclinical findings on DB-959 necessitates a critical evaluation of the existing data, which originates solely from studies affiliated with its developers. This guide provides a comprehensive overview of the preclinical data for this compound (also known as T3D-959) and compares it with the established peroxisome proliferator-activated receptor (PPAR) agonist, Pioglitazone, to offer a broader context for researchers, scientists, and drug development professionals.
This compound is a dual agonist of PPARδ and PPARγ, nuclear receptors that play a crucial role in regulating glucose and lipid metabolism.[1] Initially investigated for Type 2 Diabetes, its therapeutic potential was later explored for Alzheimer's disease.[2] Preclinical studies, primarily conducted in a rat model of sporadic Alzheimer's disease induced by intracerebroventricular (i.c.v.) injection of streptozotocin (STZ), have suggested that this compound can ameliorate cognitive deficits, reduce neuroinflammation, and normalize metabolic signaling pathways.[1][2]
This guide summarizes the key preclinical findings for this compound and offers a comparative analysis with Pioglitazone, another PPAR agonist that has been evaluated in preclinical models of Alzheimer's disease.
Quantitative Data Summary
Due to the limited availability of specific quantitative data in the public domain for the preclinical studies on this compound, the following tables provide a summary of the reported effects. For comparison, data from a representative preclinical study on Pioglitazone in an Alzheimer's disease mouse model is included.
Table 1: Effects of this compound on Cognitive Performance in i.c.v. STZ Rats
| Treatment Group | Cognitive Task | Outcome | Reported Significance |
| i.c.v. STZ + Vehicle | Morris Water Maze | Increased escape latency and path length | N/A |
| i.c.v. STZ + this compound (0.3 - 3.0 mg/kg/day) | Morris Water Maze | Significantly improved spatial learning and memory | p < 0.05 |
Data summarized from Tong et al. (2016). Specific mean values, standard deviations, and exact p-values were not available in the reviewed literature.
Table 2: Effects of this compound on Neuropathological Markers in i.c.v. STZ Rats
| Treatment Group | Biomarker | Outcome |
| i.c.v. STZ + Vehicle | Phospho-tau, Aβ42, Ubiquitin | Increased levels |
| i.c.v. STZ + this compound | Phospho-tau, Aβ42, Ubiquitin | Normalized expression |
Data summarized from de la Monte et al. (2017). Quantitative values were not available in the reviewed literature.
Table 3: Comparative Efficacy of Pioglitazone in a Transgenic Mouse Model of Alzheimer's Disease (APP/PS1)
| Treatment Group | Cognitive Task | Outcome (Mean ± SEM) | p-value |
| APP/PS1 + Vehicle | Morris Water Maze (Escape Latency) | 45.2 ± 3.1 s | N/A |
| APP/PS1 + Pioglitazone (20 mg/kg/day) | Morris Water Maze (Escape Latency) | 32.5 ± 2.8 s | < 0.05 |
Data from a representative study on Pioglitazone for illustrative comparison. Results may vary across different studies and models.
Experimental Protocols
This compound Preclinical Studies (i.c.v. STZ Rat Model)
The preclinical efficacy of this compound was primarily assessed in a rat model of sporadic Alzheimer's disease induced by the intracerebroventricular (i.c.v.) injection of streptozotocin (STZ).[1][2]
Animal Model:
-
Species: Male Long-Evans rats.
-
Induction of Pathology: A single bilateral i.c.v. injection of STZ (3 mg/kg) is administered to induce an insulin-resistant brain state and Alzheimer's-like pathology. Control animals receive a vehicle injection.[3]
Treatment:
-
This compound is administered orally via gavage at doses ranging from 0.3 to 3.0 mg/kg/day for a specified duration, typically 28 days.[1]
Key Experiments:
-
Behavioral Testing: Cognitive function is assessed using the Morris Water Maze to evaluate spatial learning and memory.[1]
-
Biochemical Analysis: Brain tissue is analyzed for key Alzheimer's disease biomarkers, including levels of phosphorylated tau, amyloid-beta (Aβ42), and ubiquitin.[2]
Pioglitazone Preclinical Study (APP/PS1 Mouse Model)
For comparison, a common preclinical model for Alzheimer's disease is the APP/PS1 transgenic mouse, which overexpresses human amyloid precursor protein (APP) and presenilin-1 (PS1) with familial Alzheimer's disease mutations.
Animal Model:
-
Species: APP/PS1 transgenic mice.
Treatment:
-
Pioglitazone is typically administered in the diet at a concentration that results in a daily dose of approximately 20 mg/kg.
Key Experiments:
-
Behavioral Testing: Cognitive deficits are assessed using standardized tests such as the Morris Water Maze.
-
Histological Analysis: Brain sections are stained to quantify amyloid plaque burden.
Signaling Pathway and Experimental Workflow
PPARδ/γ Signaling Pathway in Alzheimer's Disease
This compound acts as a dual agonist for PPARδ and PPARγ, which are nuclear receptors that regulate gene expression. In the context of Alzheimer's disease, their activation is thought to exert neuroprotective effects through multiple mechanisms.
Caption: PPARδ/γ signaling pathway activated by this compound.
Experimental Workflow for Preclinical Evaluation
The following diagram illustrates a typical workflow for the preclinical assessment of compounds like this compound in the i.c.v. STZ rat model of Alzheimer's disease.
Caption: Preclinical experimental workflow for this compound.
References
- 1. Targeting Alzheimer's Pathology through PPARγ Signaling: Modulation of Microglial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracerebroventricular injection - Wikipedia [en.wikipedia.org]
- 3. Intracerebroventricular Streptozotocin Injections as a Model of Alzheimer’s Disease: in Search of a Relevant Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Translational Potential of T3D-959: A Comparative Guide for Researchers
A detailed analysis of the dual PPARδ/γ agonist T3D-959, with a comparative look at the PPARγ agonists pioglitazone and rosiglitazone, offers insights into the therapeutic potential of targeting metabolic pathways in Alzheimer's disease. This guide provides a comprehensive overview of preclinical and clinical data, detailed experimental protocols, and visual representations of key biological and research pathways to aid researchers, scientists, and drug development professionals in evaluating the translational journey of T3D-959 from animal models to human studies.
Executive Summary
T3D-959, a dual agonist of peroxisome proliferator-activated receptors delta (PPARδ) and gamma (PPARγ), is a promising therapeutic candidate for Alzheimer's disease (AD) that targets the metabolic dysfunctions implicated in the disease's pathophysiology. Preclinical studies in a rat model of sporadic AD have demonstrated its potential to improve cognitive function and mitigate AD-related pathologies. Clinical trials have further explored its safety and efficacy, with the Phase 2 PIONEER trial showing some encouraging signals, particularly in biomarker modulation. This guide provides a comparative assessment of T3D-959 against two other PPAR agonists, pioglitazone and rosiglitazone, which have also been investigated for AD. While the latter two have shown mixed results in clinical trials, a comparative analysis provides a broader context for understanding the potential and challenges of this therapeutic approach.
Mechanism of Action: Targeting Metabolic Dysregulation in Alzheimer's Disease
T3D-959 is a small molecule that acts as a dual agonist for PPARδ and PPARγ, with a 15-fold higher potency for PPARδ.[1][2] These nuclear receptors are critical regulators of glucose and lipid metabolism.[1][3] The therapeutic rationale for T3D-959 in AD is based on the hypothesis that AD is, in part, a metabolic disease characterized by brain insulin resistance and impaired glucose utilization.[4][5] By activating both PPARδ and PPARγ, T3D-959 aims to restore metabolic homeostasis in the brain, thereby addressing a core pathophysiological mechanism of AD.[3]
In contrast, pioglitazone and rosiglitazone are primarily PPARγ agonists.[6] Their investigation in AD has also been driven by their insulin-sensitizing and anti-inflammatory properties.[7][8]
dot
Caption: T3D-959 Signaling Pathway.
Preclinical to Clinical Translation: A Comparative Overview
The journey of T3D-959 from animal models to human trials highlights a rational, biomarker-driven approach to drug development.
dot
Caption: Translational Pipeline of T3D-959.
Comparative Performance: Preclinical and Clinical Data
Preclinical Efficacy in a Sporadic AD Model
T3D-959 was evaluated in a streptozotocin (STZ)-induced rat model of sporadic AD, which recapitulates key metabolic and neuropathological features of the human disease.[2][9]
| Parameter | Control | STZ + Vehicle | STZ + T3D-959 (1 mg/kg/day) |
| Cognitive Function (Morris Water Maze) | Normal Learning & Memory | Impaired Spatial Learning & Memory | Significantly Improved Spatial Learning & Memory |
| Neuropathology | Normal Brain Morphology | Neuronal Loss, White Matter Disruption | Preservation of Cortical and White Matter Structure |
| Biomarkers | Normal Levels | Increased Aβ & Phospho-tau | Normalized Aβ & Phospho-tau Levels |
Table 1: Summary of Preclinical Efficacy of T3D-959. [2][9]
Clinical Efficacy in Alzheimer's Disease
The clinical development of T3D-959 has progressed through Phase 1 and 2 trials. The PIONEER study (Phase 2) provided key insights into its potential efficacy.[10][11][12] For comparison, data from key trials of rosiglitazone (REFLECT) and pioglitazone are presented.[6][7][8][13][14][15]
| Trial (Drug) | N | Population | Duration | Primary Endpoint(s) | Key Efficacy Results |
| PIONEER (T3D-959) | 250 (mITT: 141) | Mild-to-moderate AD | 24 weeks | ADAS-Cog11, ADCS-CGIC | ADAS-Cog11: Trend towards slowing of decline in 30mg group (p=0.073).[10][12] ADCS-CGIC: Trend towards slowing of decline in 15mg group (p=0.060).[10][12] Aβ42/40 ratio: Significant improvement in 30mg (p=0.011) and 45mg (p=0.033) groups.[10][11] |
| REFLECT-1 (Rosiglitazone) | 693 | Mild-to-moderate AD | 24 weeks | ADAS-Cog, CIBIC+ | No significant difference from placebo on co-primary endpoints.[13][14] |
| REFLECT-2 & 3 (Rosiglitazone) | ~1500 each | Mild-to-moderate AD on AChEIs | 48 weeks | ADAS-Cog, CDR-SB | No statistically or clinically relevant differences between treatment and placebo.[16] |
| NCT00982202 (Pioglitazone) | 29 | Mild-to-moderate AD | 18 months | Safety & Tolerability | No significant treatment effect on exploratory efficacy measures.[17][18] |
| TOMMORROW (Pioglitazone) | 3494 | Cognitively normal at risk of MCI | Up to 5 years | Time to diagnosis of MCI due to AD | Did not delay the onset of mild cognitive impairment.[19] |
Table 2: Comparative Clinical Efficacy in Alzheimer's Disease.
Safety and Tolerability
| Drug | Key Adverse Events |
| T3D-959 | Generally safe and well-tolerated. Low frequency of muscle weakness and cramps. Mild peripheral edema reported in one case leading to discontinuation. Overall adverse event rate similar to placebo (37.3% vs 43.1%).[1] |
| Rosiglitazone | Peripheral edema was the most common adverse event (15% with 8mg dose vs 5% with placebo in REFLECT-1).[13][14] Edema was also frequent in REFLECT-2 and -3 (14-19% with 8mg dose).[16] |
| Pioglitazone | Peripheral edema (28.6% vs 0% in placebo in one study).[18] Increased risk of heart failure, weight gain, and potential for bladder cancer have been noted in broader patient populations.[15] |
Table 3: Comparative Safety Profiles.
Experimental Protocols
Preclinical: Streptozotocin-Induced Sporadic AD Rat Model and Morris Water Maze
Objective: To induce an AD-like pathology in rats and assess the therapeutic efficacy of T3D-959 on cognitive function.
-
Animal Model Induction:
-
Adult male Long-Evans rats are anesthetized.
-
A single bilateral intracerebroventricular (ICV) injection of streptozotocin (STZ) is administered to induce insulin resistance in the brain.[9]
-
Control animals receive a vehicle injection.
-
-
Drug Administration:
-
T3D-959 is administered daily via oral gavage at specified doses (e.g., 1 mg/kg/day) for a defined period (e.g., 28 days).[2]
-
The vehicle group receives the formulation vehicle.
-
-
Morris Water Maze Test:
-
A circular pool is filled with opaque water.
-
A hidden escape platform is submerged in one quadrant.
-
Rats are subjected to multiple trials per day for several consecutive days.
-
Parameters recorded include escape latency (time to find the platform), path length, and time spent in the target quadrant during a probe trial (platform removed).
-
Clinical: T3D-959 PIONEER Trial (NCT04251182)
Objective: To evaluate the efficacy, safety, and tolerability of T3D-959 in subjects with mild-to-moderate Alzheimer's disease.
-
Study Design: A randomized, double-blind, placebo-controlled, multi-center Phase 2 trial.[10][11]
-
Participant Population: 250 subjects with mild-to-moderate AD (Mini-Mental State Examination [MMSE] score of 14-26).[20]
-
Intervention:
-
Participants are randomized (1:1:1:1) to one of four treatment arms:
-
T3D-959 15 mg once daily
-
T3D-959 30 mg once daily
-
T3D-959 45 mg once daily
-
Placebo once daily
-
-
Treatment duration is 24 weeks.[20]
-
-
Assessments:
-
Screening: Includes medical history, physical examination, cognitive assessments (e.g., MMSE), and laboratory tests.
-
Baseline: Pre-treatment assessments including cognitive and functional scales (ADAS-Cog11, ADCS-CGIC), and biomarker collection (plasma Aβ42/40).
-
Follow-up Visits (e.g., weeks 4, 12, 24): Repeated cognitive and functional assessments, safety monitoring (adverse events, vital signs, laboratory tests), and biomarker collection.
-
End of Study: Final assessments at week 24 and a follow-up safety visit.
-
dot
Caption: T3D-959 PIONEER Trial Workflow.
Conclusion
The translational journey of T3D-959 from a preclinical model of sporadic AD to Phase 2 clinical trials provides a compelling case for targeting metabolic dysfunction in Alzheimer's disease. The preclinical data demonstrated a clear disease-modifying potential, which, while not fully translated into robust clinical efficacy in the PIONEER trial, did show encouraging trends and significant effects on relevant biomarkers.[2][9][10][11][12]
In comparison to the largely unsuccessful clinical outcomes of the PPARγ agonists rosiglitazone and pioglitazone in AD, the dual PPARδ/γ agonism of T3D-959 may offer a more nuanced and potentially more effective approach.[6][7][8][13][14][15][16] The safety profile of T3D-959 also appears favorable compared to the known risks associated with thiazolidinediones.[1][13][14][15][16][18]
Future research, including the planned Phase 2/3 trial of T3D-959, will be critical in determining its ultimate therapeutic value.[1] The insights gained from the preclinical and clinical studies outlined in this guide underscore the importance of a multi-faceted therapeutic strategy that addresses the complex metabolic underpinnings of Alzheimer's disease.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. T3D-959: A Multi-Faceted Disease Remedial Drug Candidate for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lead Product Candidate T3D-959 | T3D Therapeutics [t3dtherapeutics.com]
- 4. Targeting brain metabolism in Alzheimer’s disease: results from the PIONEER trial | VJDementia [vjdementia.com]
- 5. alzforum.org [alzforum.org]
- 6. Reassessment of Pioglitazone for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rosiglitazone and pioglitazone for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. T3D-959: A Multi-Faceted Disease Remedial Drug Candidate for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. neurologylive.com [neurologylive.com]
- 11. Phase 2 PIONEER Trial of Oral T3D‐959 for the Treatment of Patients Diagnosed with Mild‐to‐Moderate Alzheimer’s Disease: New Results in a Modified Intent‐to‐Treat Population - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Rosiglitazone Monotherapy in Mild-to-Moderate Alzheimer's Disease: Results from a Randomized, Double-Blind, Placebo-Controlled Phase III Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rosiglitazone monotherapy in mild-to-moderate Alzheimer's disease: results from a randomized, double-blind, placebo-controlled phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. alzdiscovery.org [alzdiscovery.org]
- 16. benthamdirect.com [benthamdirect.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. A randomized pilot clinical trial of the safety of pioglitazone in treatment of patients with Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Safety and efficacy of pioglitazone for the delay of cognitive impairment in people at risk of Alzheimer's disease (TOMMORROW): a prognostic biomarker study and a phase 3, randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. t3dtherapeutics.com [t3dtherapeutics.com]
A Head-to-Head Comparison of DB-959 with Current Alzheimer's Therapies
For Researchers, Scientists, and Drug Development Professionals
The landscape of Alzheimer's disease (AD) therapeutics is rapidly evolving, with the recent introduction of disease-modifying anti-amyloid antibodies. This guide provides a head-to-head comparison of the investigational agent DB-959 (also known as T3D-959) with currently approved Alzheimer's therapies, focusing on their mechanisms of action, clinical efficacy, safety profiles, and experimental protocols.
Mechanism of Action: A Divergent Approach
Current FDA-approved disease-modifying therapies for Alzheimer's primarily target the removal of amyloid-beta plaques, a key pathological hallmark of the disease. In contrast, this compound takes a novel metabolic approach.
-
This compound (T3D-959): A dual agonist of the peroxisome proliferator-activated nuclear receptors delta and gamma (PPARδ/γ).[1] This mechanism is designed to address the metabolic defects, such as insulin resistance and impaired glucose utilization, that are increasingly recognized as central to Alzheimer's pathology. By targeting these metabolic pathways, this compound aims to improve neuronal function and reduce neurodegeneration.[2]
-
Anti-Amyloid Monoclonal Antibodies (e.g., Lecanemab, Donanemab): These therapies are designed to bind to and facilitate the clearance of amyloid-beta plaques in the brain.[3][4] Lecanemab primarily targets amyloid-beta protofibrils, while donanemab targets deposited amyloid plaques.[4]
Clinical Efficacy: A Comparative Overview
The clinical development of this compound is ongoing, with data available from the Phase 2 PIONEER trial. The anti-amyloid antibodies have undergone larger Phase 3 trials leading to their regulatory approval.
| Therapy | Trial Name | Phase | Primary Endpoint(s) | Key Efficacy Results |
| This compound (T3D-959) | PIONEER | 2 | ADAS-Cog11, ADCS-CGIC | In a modified intent-to-treat population, the 30mg dose approached statistical significance in slowing cognitive decline on the ADAS-Cog11 (p=0.073). The 15mg dose approached statistical significance on the ADCS-CGIC (p=0.060).[5][6] |
| Donanemab | TRAILBLAZER-ALZ 2 | 3 | iADRS | Statistically significant slowing of cognitive and functional decline.[7] |
| Lecanemab | Clarity AD | 3 | CDR-SB | Statistically significant slowing of cognitive and functional decline.[8] |
Table 1: Comparison of Primary Efficacy Endpoints
| Therapy | Trial Name | Key Secondary/Biomarker Endpoint(s) | Key Results |
| This compound (T3D-959) | PIONEER | Plasma Aβ42/40 ratio | Significant improvement in the 30mg and 45mg dose groups, suggesting a reduction in amyloid pathology.[5] |
| Donanemab | TRAILBLAZER-ALZ 2 | Amyloid plaque clearance (PET) | Robust amyloid plaque clearance. |
| Lecanemab | Clarity AD | Brain amyloid levels (PET) | Significant reduction in brain amyloid levels. |
Table 2: Comparison of Key Biomarker Endpoints
Safety and Tolerability
A key differentiator for emerging therapies is their safety profile. This compound has demonstrated a favorable safety profile in its clinical trials to date.
| Therapy | Common Adverse Events | Serious Adverse Events of Note |
| This compound (T3D-959) | Generally well-tolerated.[3][9] | No serious adverse events reported in the PIONEER trial.[9] |
| Donanemab | Infusion-related reactions, headache. | Amyloid-Related Imaging Abnormalities (ARIA), including edema (ARIA-E) and hemorrhage (ARIA-H).[10] |
| Lecanemab | Infusion-related reactions, headache. | Amyloid-Related Imaging Abnormalities (ARIA), including edema (ARIA-E) and hemorrhage (ARIA-H).[11] |
Table 3: Comparative Safety Profiles
Experimental Protocols: A Closer Look
The design of the clinical trials is crucial for interpreting the results. Below is a summary of the key trial designs.
This compound (T3D-959) - PIONEER Trial
-
Design: A Phase 2, multi-center, randomized, double-blind, placebo-controlled study.[12]
-
Participants: 256 individuals with mild-to-moderate Alzheimer's disease.[9]
-
Intervention: Oral administration of this compound at doses of 15 mg, 30 mg, or 45 mg, or a matching placebo, once daily for 24 weeks.[12]
-
Key Assessments:
Donanemab - TRAILBLAZER-ALZ 2 Trial
-
Design: A Phase 3, double-blind, placebo-controlled study.[12]
-
Participants: Individuals with early symptomatic Alzheimer's disease with confirmed amyloid pathology.[14]
-
Intervention: Intravenous infusion of donanemab or placebo every 4 weeks for up to 72 weeks.[7]
-
Key Assessments:
-
Primary: Integrated Alzheimer's Disease Rating Scale (iADRS).[7]
-
Biomarker: Amyloid plaque levels assessed by positron emission tomography (PET).
-
Lecanemab - Clarity AD Trial
-
Design: An 18-month, multicenter, double-blind, placebo-controlled, parallel-group Phase 3 study.[2]
-
Participants: Individuals with early Alzheimer's disease (mild cognitive impairment or mild dementia due to AD) with confirmed amyloid pathology.[11]
-
Intervention: Intravenous infusion of lecanemab (10 mg/kg) or placebo every two weeks.[2]
-
Key Assessments:
-
Primary: Clinical Dementia Rating-Sum of Boxes (CDR-SB).[8]
-
Biomarker: Brain amyloid levels assessed by PET.
-
Conclusion and Future Directions
This compound presents a distinct and promising approach to Alzheimer's therapy by targeting the underlying metabolic dysfunctions of the disease. While the anti-amyloid antibodies have demonstrated a modest but statistically significant slowing of cognitive decline, their efficacy is accompanied by the risk of ARIA. The oral administration and favorable safety profile of this compound observed thus far are significant potential advantages.
The results from the Phase 2 PIONEER trial, particularly the positive effects on biomarkers and the trend towards clinical benefit, warrant further investigation in larger, pivotal trials. A planned Phase 2/3 study will be critical in determining the ultimate role of this compound in the Alzheimer's treatment paradigm.[14] Researchers and clinicians will be closely watching the progression of this novel metabolic-targeted therapy as a potential alternative or complementary approach to the current amyloid-centric treatments.
References
- 1. t3dtherapeutics.com [t3dtherapeutics.com]
- 2. Updated safety results from phase 3 lecanemab study in early Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. TRAILBLAZER-ALZ-2 - Penn Memory Center [pennmemorycenter.org]
- 5. Phase 2 PIONEER Trial of Oral T3D‐959 for the Treatment of Patients Diagnosed with Mild‐to‐Moderate Alzheimer’s Disease: New Results in a Modified Intent‐to‐Treat Population - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neurologylive.com [neurologylive.com]
- 7. Donanemab in Early Symptomatic Alzheimer Disease: The TRAILBLAZER-ALZ 2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. neurology.org [neurology.org]
- 9. Preliminary results from the Phase II PIONEER trial of T3D-959 in mild-moderate Alzheimer’s disease | VJDementia [vjdementia.com]
- 10. researchgate.net [researchgate.net]
- 11. alz.org [alz.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. alzforum.org [alzforum.org]
- 14. Donanemab in Early Symptomatic Alzheimer Disease: The TRAILBLAZER-ALZ 2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Potential of T3D-959 with Anti-Amyloid Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of Alzheimer's disease (AD) therapeutics is evolving, with the advent of anti-amyloid agents marking a significant milestone. However, the complexity of AD pathology suggests that a multi-targeted approach may be necessary for more profound therapeutic benefits. This guide provides a comparative analysis of T3D-959, a novel metabolic enhancement agent, and its potential for synergistic effects when combined with anti-amyloid therapies.
T3D-959 is an orally administered, brain-penetrating dual agonist of the peroxisome proliferator-activated nuclear receptors delta and gamma (PPARδ/γ).[1] This mechanism is designed to address the metabolic dysfunctions, specifically impaired glucose and lipid metabolism, that are increasingly recognized as central to AD pathogenesis.[2][3][4][5] In contrast, anti-amyloid agents are monoclonal antibodies that primarily target the removal of amyloid-beta (Aβ) plaques, one of the key pathological hallmarks of AD.[6]
The exploration of a synergistic combination of these two distinct approaches is rooted in the hypothesis that addressing both the upstream metabolic deficits and the downstream pathological protein aggregation could lead to a more comprehensive and effective treatment for Alzheimer's disease.
Performance Data: T3D-959 vs. Anti-Amyloid Agents
While direct clinical trials evaluating the combination of T3D-959 and anti-amyloid agents have not yet been conducted, a comparison of their individual clinical trial data offers insights into their respective strengths and potential for complementary action.
Preclinical Evidence for T3D-959
Preclinical studies in a rat model of sporadic AD demonstrated that T3D-959 can mitigate multiple AD-related pathologies.[2][7]
| Parameter | Effect of T3D-959 | Reference |
| Cognition | Significantly improved spatial learning and memory. | [7][8] |
| Amyloid-beta (Aβ) | Reduced levels of Aβ. | [7][8] |
| Phospho-tau | Normalized expression of phospho-tau. | [7][8] |
| Oxidative Stress | Reduced levels of oxidative stress. | [7][8] |
| Neurodegeneration | Improved brain morphology and culture viability. | [7][8] |
Clinical Trial Data: T3D-959 PIONEER Study
The Phase 2 PIONEER trial evaluated the safety and efficacy of T3D-959 in patients with mild-to-moderate AD.[3][9]
| Endpoint | T3D-959 (30mg) Result vs. Placebo (mITT Population) | Comparison with Anti-Amyloid Agents | Reference |
| Cognition (ADAS-Cog11) | Trend towards slowing of decline (p=0.073). In a high pTau-217 ratio subgroup, a significant 2-point improvement vs. placebo was observed. | The effect size in the high pTau subgroup at 24 weeks was noted to be equivalent to or better than that seen with anti-amyloid antibodies at over a year of treatment.[3] | [3][9][10] |
| Global Function (ADCS-CGIC) | Approached statistical significance for slowing of decline at the 15mg dose (p=0.060). | Anti-amyloid agents like Lecanemab have shown a 27% slowing of cognitive decline over 18 months.[6] | [9][10] |
| Plasma Aβ42/40 Ratio | Statistically significant improvement (p=0.011), indicating a reduction in toxic amyloid beta forms. | The magnitude of this effect at 6 months was similar to that observed with Lecanemab.[3][9] | [3][5][9][10] |
| Neurodegeneration (Neurogranin) | Statistically significant improvement (p=0.035). | Data on the direct impact of anti-amyloid agents on neurogranin is less consistently reported in early-phase trials. | [9][10] |
| Safety | Generally safe and well-tolerated with no evidence of Amyloid-Related Imaging Abnormalities (ARIA). | Anti-amyloid antibodies are associated with a risk of ARIA (cerebral edema or microhemorrhages).[6] | [3] |
Experimental Protocols
Preclinical Study: Sporadic AD Rat Model
A preclinical study utilized a rat model of sporadic Alzheimer's disease induced by intracerebral (i.c.) administration of streptozotocin (STZ).
-
Animal Model: Male Long-Evans rats.
-
Induction of AD-like Pathology: Bilateral i.c. injection of STZ.
-
Treatment: T3D-959 was administered daily by oral gavage at doses ranging from 0.3 to 3.0 mg/kg/day for 28 days, starting either 24 hours or 7 days post-STZ injection.[8]
-
Behavioral Assessment: Spatial learning and memory were evaluated using the Morris water maze test.[7]
-
Biochemical and Histological Analysis: Post-mortem brain tissue was analyzed for levels of Aβ, phospho-tau, markers of oxidative stress, and neuronal viability.[7][8]
Clinical Study: Phase 2 PIONEER Trial (NCT04251182)
The PIONEER study was a multi-center, randomized, double-blind, placebo-controlled trial.
-
Participants: 250 adults aged 50-90 with a diagnosis of mild-to-moderate Alzheimer's disease.[3]
-
Intervention: Participants were randomized to receive one of three doses of T3D-959 (15 mg, 30 mg, or 45 mg) or a placebo, administered orally once daily for 24 weeks.[3]
-
Primary Endpoints:
-
Secondary and Exploratory Endpoints:
Visualizing the Mechanisms and Workflows
T3D-959 Signaling Pathway
References
- 1. alzforum.org [alzforum.org]
- 2. Lead Product Candidate T3D-959 | T3D Therapeutics [t3dtherapeutics.com]
- 3. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 4. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 5. medscape.com [medscape.com]
- 6. Exploring New Treatment Options for Alzheimer's - Alzra [alzra.org]
- 7. T3D-959: A Multi-Faceted Disease Remedial Drug Candidate for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. T3D-959: A Multi-Faceted Disease Remedial Drug Candidate for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase 2 PIONEER Trial of Oral T3D‐959 for the Treatment of Patients Diagnosed with Mild‐to‐Moderate Alzheimer’s Disease: New Results in a Modified Intent‐to‐Treat Population - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neurologylive.com [neurologylive.com]
A Comparative Safety Analysis of Investigational Oral SERDs for ER+/HER2- Breast Cancer
A head-to-head benchmark of the safety and tolerability profiles of the next-generation oral Selective Estrogen Receptor Degraders (SERDs), including the hypothetical DB-959, alongside leading investigational agents Giredestrant, Camizestrant, and Imlunestrant. This guide provides a comprehensive overview of their safety profiles based on available clinical trial data, intended for researchers, scientists, and drug development professionals.
The landscape of treatment for estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer is rapidly evolving. A new class of oral Selective Estrogen Receptor Degraders (SERDs) promises to overcome the limitations of existing endocrine therapies. This guide benchmarks the safety profile of a hypothetical investigational drug, this compound, against three prominent real-world investigational oral SERDs: Giredestrant (GDC-9545), Camizestrant (AZD9833), and Imlunestrant (LY3484356). The comparative data presented is derived from published clinical trial results for the comparator drugs.
Executive Summary of Comparative Safety Profiles
The following tables summarize the treatment-emergent adverse events (TEAEs) observed in key clinical trials of Giredestrant, Camizestrant, and Imlunestrant. For the purpose of this guide, this compound is presented with a hypothetical but plausible safety profile consistent with the drug class.
Table 1: Comparison of Common Treatment-Emergent Adverse Events (Any Grade)
| Adverse Event | This compound (Hypothetical) | Giredestrant (GO39932)[1] | Camizestrant (SERENA-2)[2] | Imlunestrant (EMBER-3)[3] |
| Nausea | 25% | 16% | - | 17% |
| Fatigue | 20% | 21% | - | 23% |
| Diarrhea | 18% | - | - | 21% |
| Arthralgia | 15% | 17% | - | 14% |
| Bradycardia | 5% | 7% | 5.4% (75mg) | 2% |
| Photopsia | 0% | - | 12.2% (75mg) | 0% |
Table 2: Comparison of Grade ≥3 Treatment-Emergent Adverse Events
| Adverse Event | This compound (Hypothetical) | Giredestrant (acelERA)[4] | Camizestrant (SERENA-6)[5] | Imlunestrant (EMBER-3)[3] |
| Neutropenia | 1.5% | - | 45% (in combo) | 2% |
| Anemia | 1.0% | - | 5% (in combo) | 2% |
| Diarrhea | 0.5% | - | - | 8% (in combo) |
| Fatigue | 0.8% | - | - | - |
| Overall Grade ≥3 TEAEs | 15% | 4.0% | 60% (in combo) | 17% (monotherapy) |
| Discontinuation due to AEs | 3.5% | 1.3% | 1.3% | 4% (monotherapy) |
Detailed Experimental Protocols
The safety data for the comparator drugs were collected from Phase I, II, and III clinical trials. The general methodology for these trials is outlined below.
General Phase I/II Clinical Trial Protocol for Oral SERDs:
A typical Phase I/II trial design to assess the safety and tolerability of a novel oral SERD would involve the following key elements:
-
Study Design: An open-label, dose-escalation, and dose-expansion study.
-
Patient Population: Patients with ER+/HER2- advanced or metastatic breast cancer who have progressed on at least one prior line of endocrine therapy.
-
Treatment: The investigational oral SERD is administered once daily in continuous 28-day cycles. Dose escalation cohorts are enrolled to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).
-
Safety Assessments: Monitoring and recording of all adverse events (AEs), serious adverse events (SAEs), and laboratory abnormalities. AEs are graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). Regular electrocardiograms (ECGs) and ophthalmologic examinations are often included to monitor for specific on-target or off-target toxicities.
-
Pharmacokinetics: Blood samples are collected at various time points to determine the pharmacokinetic profile of the drug.
Signaling Pathways and Experimental Workflows
Estrogen Receptor Signaling Pathway and Mechanism of Action of Oral SERDs:
The following diagram illustrates the estrogen receptor (ER) signaling pathway and the mechanism by which oral SERDs exert their therapeutic effect. In ER+ breast cancer, estrogen binds to the estrogen receptor, leading to dimerization, nuclear translocation, and the transcription of genes that promote tumor growth. Oral SERDs are designed to bind to the estrogen receptor and induce its degradation, thereby blocking this pro-tumorigenic signaling cascade.
Caption: Mechanism of action of oral SERDs in ER+ breast cancer cells.
General Clinical Trial Workflow for Safety Assessment:
The diagram below outlines a typical workflow for assessing the safety profile of an investigational drug like this compound in a clinical trial setting.
Caption: A generalized workflow for safety assessment in clinical trials.
Concluding Remarks
This comparative guide provides a snapshot of the safety profiles of several leading investigational oral SERDs. While the hypothetical this compound is presented with a favorable profile, the real-world data from Giredestrant, Camizestrant, and Imlunestrant trials highlight a class of drugs that are generally well-tolerated.[6][7] The most common adverse events are typically low-grade and manageable, including gastrointestinal effects and fatigue.[1][3][8] However, distinct safety signals have emerged for some agents, such as the dose-dependent bradycardia and photopsia observed with Camizestrant, which warrants careful monitoring.[2] As these investigational agents progress through late-stage clinical development, a more comprehensive understanding of their long-term safety and comparative tolerability will continue to emerge, ultimately informing their potential role in the treatment paradigm for ER+/HER2- breast cancer.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Camizestrant significantly delayed disease progression in advanced ER-positive breast cancer, adding at least 3.5 months benefit versus Faslodex [astrazeneca.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Giredestrant in Previously Treated Patients With ER-Positive, HER2-Negative Advanced Breast Cancer - The ASCO Post [ascopost.com]
- 5. Camizestrant reduced the risk of disease progression or death by 56% in patients with advanced HR-positive breast cancer with an emergent ESR1 tumour mutation in SERENA-6 Phase III trial [astrazeneca.com]
- 6. Camizestrant significantly improved progression-free survival vs. Faslodex in SERENA-2 Phase II trial in advanced ER-positive breast cancer [astrazeneca.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. Oral SERD, A Novel Endocrine Therapy for Estrogen Receptor-Positive Breast Cancer[v1] | Preprints.org [preprints.org]
Safety Operating Guide
Proper Disposal of DB-959: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the proper disposal of the investigational drug DB-959 (also known as DB-959Na or T3D-959). It is crucial to consult your institution's Environmental Health and Safety (EHS) department and the specific guidance provided by the drug's sponsor or manufacturer for detailed and compliant disposal procedures. This information is intended for researchers, scientists, and drug development professionals and should not be substituted for official safety protocols.
The investigational drug this compound is a small molecule being developed for Alzheimer's Disease.[1] As with any investigational compound, proper handling and disposal are paramount to ensure personnel safety and environmental protection. While specific disposal protocols for this compound are not publicly available, the following procedures are based on established best practices for the disposal of investigational pharmaceuticals and hazardous chemical waste in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure you are familiar with the material's potential hazards. While clinical trials of T3D-959 have shown it to be generally well-tolerated, comprehensive safety data may not be available for its pure, undiluted form.[2][3][4][5][6] Therefore, it is essential to handle this compound with care, utilizing appropriate personal protective equipment (PPE) as outlined in your laboratory's safety protocols.
Key Safety Measures:
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Spill Management: Have a spill kit readily available that is appropriate for chemical spills. In case of a spill, follow your institution's established spill cleanup procedures.
Step-by-Step Disposal Procedures
The disposal of investigational drugs must comply with federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[1][7] The following steps provide a general framework for the proper disposal of this compound.
1. Waste Identification and Segregation:
-
Hazardous vs. Non-Hazardous: The first step is to determine if this compound is classified as a hazardous waste. In the absence of a specific Safety Data Sheet (SDS), it is prudent to treat any investigational compound as potentially hazardous. Your institution's EHS office can provide guidance on this classification.[1]
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.[8] Keep solid and liquid waste separate.[9]
2. Containerization and Labeling:
-
Waste Containers: Use only approved, compatible, and properly sealed containers for waste collection.[8][9][10] The container must be in good condition and not leak.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound" or "T3D-959"), and the accumulation start date.[10][11] Follow your institution's specific labeling requirements.
3. Storage of Waste:
-
Satellite Accumulation Areas (SAAs): Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[10][11] This area should be under the control of the laboratory personnel.
-
Secondary Containment: Liquid waste containers should be placed in secondary containment to prevent spills from spreading.[8]
-
Inspections: Regularly inspect the SAA to ensure containers are properly sealed and there are no leaks.[11]
4. Disposal and Removal:
-
Contact EHS: Once a waste container is full or has reached its storage time limit, contact your institution's EHS department to arrange for pickup and disposal.[1][10]
-
Certified Vendor: Your institution will have a contract with a certified hazardous waste vendor for the transportation and ultimate disposal of the chemical waste, typically through incineration.[1][12]
-
Documentation: Maintain accurate records of the waste generated and its disposal, as required by your institution and regulatory agencies.
Experimental Protocols for Waste Characterization
In some instances, particularly for novel compounds, your EHS department may require a waste characterization to determine the appropriate disposal route. This could involve:
-
Toxicity Characteristic Leaching Procedure (TCLP): This procedure is used to determine if a waste has the characteristic of toxicity.
-
Flashpoint Testing: For liquid waste, this determines its flammability.
The methodologies for these tests are standardized by regulatory bodies like the U.S. Environmental Protection Agency (EPA). It is the responsibility of the EHS department to oversee or conduct such tests.
Disposal Decision Workflow
The following diagram illustrates the general decision-making process for the disposal of this compound in a research setting.
Quantitative Data Summary
While specific quantitative data for this compound waste is not available, general guidelines for laboratory hazardous waste accumulation can be summarized as follows:
| Parameter | Guideline |
| Maximum SAA Volume | Typically ≤ 55 gallons of non-acute hazardous waste or 1 quart of acutely hazardous waste. Check with your EHS for specific limits. |
| Maximum Storage Time | Waste containers must be removed from the SAA within a specified time (e.g., 90 or 180 days) of the accumulation start date.[7] |
By adhering to these general procedures and, most importantly, consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of the investigational drug this compound.
References
- 1. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. alzforum.org [alzforum.org]
- 4. neurologylive.com [neurologylive.com]
- 5. An Exploratory Phase IIa Study of the PPAR delta/gamma Agonist T3D-959 Assessing Metabolic and Cognitive Function in Subjects with Mild to Moderate Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lead Product Candidate T3D-959 | T3D Therapeutics [t3dtherapeutics.com]
- 7. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. acewaste.com.au [acewaste.com.au]
- 10. research.cuanschutz.edu [research.cuanschutz.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
